6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-7(8)9-3-6(5)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOIBVJXQOOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-42-7 | |
| Record name | 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of a Privileged Scaffold
The imidazo[4,5-c]pyridine core, a structural isomer of purine where the C-8 and N-7 atoms are interchanged, represents a "privileged scaffold" in modern medicinal chemistry. Its intrinsic ability to engage in various biological interactions, mimicking the natural purine bases, has established it as a cornerstone for the development of novel therapeutics.[1] The specific derivative, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS No. 7205-42-7) , is a particularly valuable building block. The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position can influence binding selectivity and metabolic stability. This guide provides a detailed exploration of the synthesis and comprehensive characterization of this key intermediate, offering field-proven insights for researchers in drug discovery and development. Its applications are notable in the synthesis of kinase inhibitors for oncology, as well as novel immunomodulatory and antiviral agents.[2][3]
Part 1: Strategic Synthesis and Mechanistic Rationale
The construction of the imidazo[4,5-c]pyridine ring system is most effectively achieved through the condensation and subsequent cyclization of a substituted pyridine-3,4-diamine with a carboxylic acid or its equivalent.[1] This classical yet robust approach, known as the Phillips-Ladenburg synthesis, forms the basis of the reliable protocol detailed below.
Retrosynthetic Analysis & Strategy
Our strategy hinges on the formation of the imidazole ring from a key precursor, 5-chloro-pyridine-3,4-diamine . This intermediate contains the necessary vicinal amino groups for cyclization. The C2-methyl group of the target molecule will be introduced by using acetic acid, which serves as the carbon source for the new five-membered ring.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Workflow
The synthesis is a two-stage process starting from the commercially available 2,6-dichloro-3-aminopyridine. The first stage involves a regioselective nitration followed by reduction to install the vicinal diamine functionality. The second stage is the pivotal cyclization reaction.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Chloro-pyridine-3,4-diamine
-
Rationale: This multi-step, one-pot procedure first introduces a nitro group ortho to the existing amino group, driven by the directing effect of the amine. Subsequent reduction of the nitro group and the displacement of the ortho-chloro group yields the crucial diamine intermediate. Reductive cyclization using sodium dithionite is an effective method for this transformation.[1]
-
Nitration: To a cooled (0-5 °C) solution of 2,6-dichloro-3-aminopyridine (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) while maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Reduction: Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated intermediate to precipitate. Filter the solid and wash with cold water until the filtrate is neutral. Without extensive drying, suspend the crude nitro-intermediate in a mixture of ethanol and water.
-
Reduction: Heat the suspension to 70-80 °C and add sodium dithionite (Na₂S₂O₄) (4-5 eq) portion-wise. The color of the reaction mixture will change, indicating the reduction of the nitro group. Stir for an additional 2-3 hours at this temperature.
-
Isolation: Cool the mixture, and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-pyridine-3,4-diamine, which can be used in the next step without further purification.
Stage 2: Cyclization to form 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Rationale: This is a classic Phillips condensation. Polyphosphoric acid (PPA) acts as both the acidic catalyst and a powerful dehydrating agent, promoting the condensation of the diamine with acetic acid and facilitating the subsequent intramolecular cyclization to form the thermodynamically stable aromatic imidazole ring.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine crude 5-chloro-pyridine-3,4-diamine (1.0 eq) and polyphosphoric acid (PPA) (10-15x weight of the diamine).
-
Reagent Addition: Add glacial acetic acid (1.5-2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Basify the acidic aqueous solution to a pH of 8-9 using a concentrated ammonium hydroxide or sodium hydroxide solution. This will cause the product to precipitate.
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to afford 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a solid.
Part 2: Comprehensive Characterization and Data Validation
Confirming the structural integrity and purity of the final compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.
Caption: Workflow for analytical characterization.
Summary of Expected Analytical Data
The following table summarizes the key data points expected from the characterization of the target compound.
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₇H₆ClN₃ | Derived from the structure. |
| Molecular Weight | 167.60 g/mol | Calculated from the molecular formula.[2][3] |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 168.0 | Confirms molecular weight. |
| Isotope peak at m/z ≈ 170.0 | Confirms presence of one chlorine atom (³⁷Cl isotope). | |
| ¹H NMR | See Table 2 below | Confirms proton environment and connectivity. |
| ¹³C NMR | See Table 2 below | Confirms carbon skeleton. |
| Purity (HPLC) | >95% | Ensures suitability for further use.[2][3] |
Spectroscopic and Chromatographic Protocols
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with an area percentage >95%.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition (presence of chlorine).
-
Protocol: Electrospray ionization (ESI) in positive mode is typically used. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
Expected Result: The mass spectrum should show a base peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 168. A crucial confirmatory signal is the A+2 isotope peak at m/z 170, which should have an intensity of roughly one-third of the [M+H]⁺ peak, a characteristic signature of a molecule containing a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide definitive structural elucidation by mapping the carbon and hydrogen framework of the molecule.
-
Protocol: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Expected Spectral Data: The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
| Table 2: Predicted NMR Spectral Data (in DMSO-d₆, 400 MHz) | ||
| ¹H NMR | Predicted δ (ppm) | Description |
| H (N-H) | ~12.5-13.5 | Broad singlet, exchangeable with D₂O |
| H-4 | ~8.3-8.5 | Singlet |
| H-7 | ~7.8-8.0 | Singlet |
| CH₃ | ~2.5-2.7 | Singlet, 3H integration |
| ¹³C NMR | Predicted δ (ppm) | Description |
| C-2 | ~150-155 | |
| C-7a | ~145-150 | |
| C-4 | ~140-145 | |
| C-5a | ~135-140 | |
| C-6 | ~120-125 | |
| C-7 | ~115-120 | |
| CH₃ | ~14-18 |
Part 3: Safety, Storage, and Handling
-
Safety: Handle 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is stable under normal conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator at 2-8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from moisture and air.[2][3]
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a high-value intermediate in pharmaceutical research. By following the detailed synthetic protocol and employing the comprehensive suite of analytical techniques described, researchers can confidently produce and validate this compound. The strategic positioning of the chloro and methyl groups on the privileged imidazo[4,5-c]pyridine scaffold ensures its continued relevance in the discovery of next-generation therapeutics.
References
- MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
- MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine (Thai Language).
-
K. Wołosewicz, et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
Sources
A Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The fused heterocyclic system of imidazopyridine has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This scaffold is a cornerstone in the development of therapeutic agents across various domains, including oncology, immunology, and virology.[1][4] The compound 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS No. 7205-42-7) represents a key building block within this chemical class. Its specific substitution pattern—a chloro group at the 6-position and a methyl group at the 2-position—offers a unique electronic and steric profile that medicinal chemists can exploit for targeted drug design.
Understanding the physicochemical properties of this molecule is not an academic exercise; it is a fundamental prerequisite for any successful research and development campaign. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Molecular Profile and Predicted Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimations that are invaluable for initial experimental design.
Chemical Structure:
Caption: pH-dependent ionization equilibrium for a basic compound.
Experimental Determination of Physicochemical Properties
To move beyond prediction and obtain definitive data, rigorous experimental protocols are required. The following sections describe standard, authoritative methodologies for characterizing the key physicochemical properties of a novel compound like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range. The capillary method using a calibrated apparatus is a simple, reliable, and widely accepted technique. [5] Protocol: Capillary Melting Point Determination [5][6][7][8]
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be densely packed to ensure uniform heat transfer. [6]2. Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time in subsequent, more precise measurements. [6]4. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. [6]Using a fresh sample, begin heating at a slow, controlled rate (approximately 1-2°C per minute).
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow. Perform the measurement in duplicate or triplicate to ensure reproducibility.
Thermodynamic Solubility
Expertise & Rationale: Solubility is one of the most critical parameters in drug development, directly impacting oral bioavailability. [9]It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), which is useful for high-throughput screening. [10][11]However, thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is the gold standard for lead optimization. [9][10][12]The shake-flask method is the internationally recognized standard for this measurement.
Caption: Experimental workflow for thermodynamic solubility determination.
Protocol: Shake-Flask Thermodynamic Solubility Assay [11][12][13]
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1 mg into a 1.5 mL glass vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. [12]2. Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) to the vial. [12]3. Equilibration: Seal the vial and place it in a shaker or thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period to reach equilibrium, typically 24 to 72 hours. [10][11][12]4. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation at high speed followed by careful removal of the supernatant, or by passing the supernatant through a low-binding filter (e.g., PVDF). [13]5. Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. [9][13]6. Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Acid Dissociation Constant (pKa) Determination
Expertise & Rationale: As discussed, pKa is vital for predicting a compound's behavior in physiological environments. Potentiometric titration is a highly precise and common method for pKa determination. [14][15]It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa. [16] Protocol: Potentiometric Titration for pKa Determination [14][16][17]
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements. [16]2. Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent, often with a co-solvent like methanol for sparingly soluble compounds. [14][16]Maintain a constant ionic strength using an electrolyte like 0.15 M KCl. [16]Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements. [16]3. Titration:
-
For a basic compound like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting sigmoid curve will have an inflection point at the equivalence point. The pKa is the pH value at the half-equivalence point. [15][16]This can be determined precisely by analyzing the first or second derivative of the titration curve. [18]5. Reporting: Report the determined pKa value, specifying the temperature and ionic strength of the measurement.
Lipophilicity (logP) Determination
Expertise & Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and ADME properties. It is quantified as the partition coefficient (P) between n-octanol and water, and is usually expressed as its logarithm (logP). The Shake-Flask method is the traditional and most direct method for measuring logP, as described in OECD Guideline 107. [19][20]It is most reliable for compounds with logP values between -2 and 4. [19] Protocol: Shake-Flask Method for logP Determination (OECD 107) [19][20][21][22]
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing the two solvents and allowing them to separate. This pre-saturation is crucial for accurate results.
-
Sample Preparation: Dissolve a known amount of the test compound in either the aqueous or n-octanol phase.
-
Partitioning: Combine the two phases in a vessel at a defined volume ratio. The vessel is then agitated (shaken) vigorously until equilibrium is established (typically 5-15 minutes), followed by a separation of the two phases, usually aided by centrifugation to prevent emulsion formation. [20]4. Concentration Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, GC). [20]5. Calculation: The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in n-octanol to the equilibrium concentration in water:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
Reporting: The final result is expressed as logP. The determination should be performed at a constant temperature (e.g., 25°C) and repeated with different phase volume ratios to ensure consistency. [20]
Conclusion
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry. While specific experimental data for this molecule may not be readily available in public literature, its core physicochemical properties can be reliably predicted through computational methods and, more importantly, can be definitively determined through established, authoritative experimental protocols. This guide provides the necessary framework for researchers to undertake such a characterization. A thorough understanding and precise measurement of melting point, solubility, pKa, and logP are indispensable first steps in unlocking the full therapeutic potential of this compound and its derivatives, enabling a rational, data-driven approach to drug discovery and development.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Klucz, K., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
ECHA. A.8. PARTITION COEFFICIENT. Available from: [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]
-
Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
OUCI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central. Available from: [Link]
-
Journal of Chemical & Engineering Data. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]
-
MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Available from: [Link]
-
MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Available from: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. evotec.com [evotec.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. enamine.net [enamine.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scispace.com [scispace.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. enfo.hu [enfo.hu]
- 22. pubs.acs.org [pubs.acs.org]
A Predictive Spectroscopic Guide to 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Introduction: The Need for Predictive Analysis
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS No. 7205-42-7) is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key building block in the synthesis of advanced pharmaceutical intermediates, including novel kinase inhibitors for oncology and immunomodulatory agents.[1][2] Despite its importance, a comprehensive, publicly available set of its experimental spectroscopic data is not readily found.
This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. For researchers and drug development professionals who have synthesized or are working with this molecule, this document serves as an authoritative reference for structural verification. The predictions herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar imidazopyridine derivatives.[3][4][5]
Molecular Structure & Spectroscopic Forecast
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals.
Chemical Structure: C₇H₆ClN₃ Molecular Weight: 167.60 g/mol [1]
Figure 1: Structure and atom numbering for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
From this structure, we can anticipate the following key features for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The unique electronic environment of each proton and carbon atom results in a distinct resonance frequency (chemical shift). By analyzing these shifts, their integrations (for ¹H NMR), and their coupling patterns, we can piece together the molecular puzzle with high confidence. For a novel or uncharacterized compound, obtaining clean ¹H and ¹³C NMR spectra is the gold standard for structural confirmation.
¹H NMR Predictions: The structure has four distinct types of protons, which should give rise to four unique signals.
-
Aromatic Protons (H4, H7): The pyridine ring protons are in an electron-deficient aromatic system and are deshielded by the ring current and adjacent nitrogen atoms. Their chemical shifts are expected to be significantly downfield. Based on data from related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives, which show pyridine protons in the δ 7.5-8.8 ppm range, similar values are expected here.[5] H4 is adjacent to a nitrogen atom, likely pushing it further downfield than H7.
-
Methyl Protons (CH₃): The methyl group is attached to the electron-rich imidazole ring at a carbon (C2) positioned between two nitrogen atoms. This will cause a downfield shift compared to a simple alkyl methyl group. We can predict a singlet in the δ 2.5-2.7 ppm range.
-
Imidazole Proton (NH): The N-H proton of the imidazole ring is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically appears far downfield, potentially in the δ 8.8-13.0 ppm range.[5]
¹³C NMR Predictions: The molecule has 7 unique carbon atoms, and thus 7 signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (C4, C5, C6, C7, C7a): These carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C6) will be directly influenced by its electronegativity. Carbons adjacent to nitrogen atoms (C4, C5, C7a) will be significantly deshielded and shifted downfield.[4][6]
-
Imidazole Carbons (C2, C7a, C5): C2, being between two nitrogens, will be highly deshielded, likely appearing in the δ 148-160 ppm range.[5]
-
Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region, typically δ 15-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The frequency of an IR absorption band is directly related to the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies. This allows us to confidently assign specific peaks to functional groups like N-H, C-H, C=N, and C-Cl.
Predicted IR Absorption Bands:
-
N-H Stretch: A broad absorption band is expected in the 3100-3400 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring.
-
Aromatic C-H Stretch: A sharp peak or series of peaks will likely appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
Aliphatic C-H Stretch: Absorptions corresponding to the methyl group's C-H bonds should be observed in the 2850-2960 cm⁻¹ range.
-
C=N and C=C Stretching: The aromatic ring-stretching vibrations of the fused pyridine and imidazole rings will produce a series of sharp bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.
-
C-Cl Stretch: A moderate to strong absorption in the lower frequency region of the fingerprint range, approximately 600-800 cm⁻¹, is characteristic of a C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.
In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺˙). The excess energy causes this ion to fragment in predictable ways, typically breaking the weakest bonds or forming the most stable fragment ions. Analyzing these fragments allows us to confirm the presence of specific structural motifs.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular formula C₇H₆ClN₃ gives an integer mass of 167 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A crucial feature will be the M+2 peak , resulting from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺˙ peak (m/z 167) and the M+2 peak (m/z 169) should be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.
-
Key Fragmentation Pathways: A logical fragmentation pattern would involve the initial loss of stable neutral molecules or radicals. A primary fragmentation could be the loss of a methyl radical (•CH₃) to give a fragment at m/z 152. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the imidazole ring, a common pathway for such heterocycles, leading to a fragment at m/z 125.
Summary of Predicted Spectroscopic Data
The following table summarizes the predicted key data points for the structural confirmation of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
| Technique | Feature | Predicted Value / Range | Comments |
| ¹H NMR | H4 | δ 8.0 - 8.5 ppm | Singlet or narrow doublet, downfield due to adjacent N. |
| H7 | δ 7.5 - 8.0 ppm | Singlet or narrow doublet. | |
| CH₃ | δ 2.5 - 2.7 ppm | Singlet, deshielded by imidazole ring. | |
| NH | δ 8.8 - 13.0 ppm | Broad singlet, position is solvent-dependent. | |
| ¹³C NMR | Aromatic C-H | δ 115 - 145 ppm | Includes C4 and C7. |
| Quaternary C | δ 125 - 160 ppm | Includes C5, C6, C7a. C6 (with Cl) and C adjacent to N will be distinct. | |
| C2 (N-C-N) | δ 148 - 160 ppm | Highly deshielded carbon of the imidazole ring. | |
| CH₃ | δ 15 - 30 ppm | Aliphatic region. | |
| IR | N-H Stretch | 3100 - 3400 cm⁻¹ | Broad peak. |
| Aromatic C-H | 3050 - 3150 cm⁻¹ | Sharp peak(s). | |
| Aliphatic C-H | 2850 - 2960 cm⁻¹ | Sharp peak(s). | |
| C=N / C=C Stretches | 1400 - 1650 cm⁻¹ | Multiple sharp bands in the fingerprint region. | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | Strong absorption. | |
| MS (EI) | [M]⁺˙ | m/z 167 | Corresponds to C₇H₆³⁵ClN₃. |
| [M+2]⁺˙ | m/z 169 | Isotopic peak for ³⁷Cl, approx. 32% the intensity of M⁺˙. | |
| Fragmentation | m/z 152 | Loss of •CH₃ from the molecular ion. | |
| Fragmentation | m/z 125 | Subsequent loss of HCN. |
Visualization of Analytical Workflows
Diagrams are essential for visualizing the logical flow of an experiment and the relationships between molecular structure and data.
Spectroscopic Analysis Workflow
This diagram outlines the systematic process for confirming the structure of a synthesized compound like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Caption: Workflow for Spectroscopic Structural Elucidation.
Predicted Mass Spectrometry Fragmentation
This diagram illustrates the most likely fragmentation pathway for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine under electron ionization.
Caption: Predicted EI-MS Fragmentation Pathway.
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar heterocyclic compounds and its residual water peak does not typically interfere with aromatic signals. CDCl₃ can also be used.
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Acquisition (¹H NMR):
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range from δ -1 to 14 ppm.
-
Process the data with an appropriate line broadening (e.g., 0.3 Hz) and perform phase and baseline corrections.
-
Calibrate the spectrum to the residual solvent peak (δ 2.50 for DMSO-d₆).
-
-
Acquisition (¹³C NMR):
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Set the spectral width to cover δ 0 to 200 ppm.
-
Calibrate the spectrum to the solvent peak (δ 39.52 for DMSO-d₆).
-
FTIR Spectroscopy Protocol
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for obtaining a clean sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV. This standard energy is critical as it allows for the comparison of fragmentation patterns with library data.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect both the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) at m/z 167.
-
Confirm the presence and correct 3:1 ratio of the M+2 peak at m/z 169.
-
Analyze the major fragment ions and propose fragmentation pathways that are consistent with the predicted structure.
-
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. By combining fundamental principles with comparative data from related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate. The outlined protocols provide a self-validating system for acquiring high-quality data, ensuring scientific integrity in the drug discovery and development process.
References
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from MySkinRecipes. [Link][1][2]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from FULIR Institutional Repository. [Link][3]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. 57(3), 451-464. [Link][4]
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. 3(4), 4386-4395. [Link][6]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Supporting Information. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link][5]
-
NIH National Center for Biotechnology Information. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3358. [Link]
Sources
A Technical Guide to the Biological Screening of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core represents a strategic starting point in modern drug discovery. Its structural resemblance to endogenous purines provides a compelling rationale for its interaction with a wide array of biological targets, particularly enzymes at the heart of cellular signaling and replication. The strategic placement of a chloro group at the 6-position and a methyl group at the 2-position offers a unique combination of chemical stability and synthetic versatility, making it an attractive scaffold for the development of novel therapeutics. This guide provides an in-depth technical overview of the methodologies and strategic considerations for the comprehensive biological screening of derivatives built upon this promising core, drawing upon established principles from the broader class of imidazopyridines.
The Strategic Importance of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biochemical pathways. This structural mimicry allows derivatives to be recognized by and interact with the active sites of various enzymes, leading to modulation of their function.
The 6-chloro substituent is not merely a passive feature; it serves as a crucial synthetic handle for introducing further chemical diversity through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key step in establishing structure-activity relationships (SAR). The 2-methyl group provides a stable anchor and influences the electronic properties of the imidazole ring.
Derivatives of this core are being investigated for a range of therapeutic applications, including as kinase inhibitors for oncology, immunomodulatory agents, and antiviral compounds.[1]
Synthetic Strategies: A Gateway to Chemical Diversity
The generation of a library of derivatives for biological screening is contingent on robust and versatile synthetic routes. A common approach to synthesizing the imidazo[4,5-c]pyridine core and its derivatives involves the cyclization of appropriately substituted diaminopyridines. For the 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold, a key intermediate is a diaminopyridine bearing a chloro substituent.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for imidazopyridine-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)
-
Reagents: Prepare a reaction buffer, the specific PI3K isoform, the substrate (e.g., PIP2), and ATP.
-
Compound Preparation: Serially dilute the test compounds to the desired concentrations.
-
Reaction Initiation: In a 96- or 384-well plate, combine the kinase, test compound, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Use a suitable detection method to measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the IC50 value for each compound against the target kinase.
Table 1: Representative Kinase Inhibitory Activity of Imidazopyridine Scaffolds
| Compound Class | Target Kinase | IC50 / Kd (nM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A | 7.5 | |
| Imidazo[4,5-b]pyridine | FLT3 | 6.2 | |
| Imidazo[1,2-a]pyridine | PI3Kα | 1.8 | [2] |
Antiviral Screening: Targeting Viral Replication
The structural similarity of the imidazo[4,5-c]pyridine core to purines also makes it a promising scaffold for the development of antiviral agents that can interfere with viral nucleic acid synthesis.
Primary Antiviral Activity Assays
Initial screening typically involves cell-based assays to determine the ability of the compounds to inhibit viral replication.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of the virus.
-
Compound Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 (the concentration that reduces the number of plaques by 50%).
Key Viral Targets for Imidazopyridine Derivatives:
-
Hepatitis C Virus (HCV): Some derivatives have shown activity against the HCV NS5B polymerase. [3]* Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Certain imidazo[1,2-a]pyridines have demonstrated potent activity against these herpesviruses. [4]* Coronaviruses (e.g., SARS-CoV): The purine-like structure suggests potential activity against viral RNA-dependent RNA polymerases.
Caption: Generalized viral replication cycle, highlighting genome replication as a key target for purine analog inhibitors.
Data Interpretation and Hit-to-Lead Optimization
The primary screening data will identify "hit" compounds with promising biological activity. The next phase involves a more detailed characterization of these hits to select "lead" candidates for further development.
Key Considerations in Hit-to-Lead Optimization:
-
Potency: The IC50 or EC50 values from the primary assays.
-
Selectivity: Assessing the activity of the compounds against related targets to understand their specificity. For kinase inhibitors, this involves screening against a panel of other kinases.
-
Mechanism of Action: Further studies to confirm the molecular target and elucidate the mechanism by which the compound exerts its effect (e.g., competitive or non-competitive inhibition).
-
Structure-Activity Relationship (SAR): Analyzing the data from a library of derivatives to understand how different chemical modifications influence biological activity.
-
ADME/Tox Properties: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the compound has drug-like properties.
Conclusion: A Scaffold of Significant Promise
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold is a versatile and promising starting point for the discovery of novel therapeutics. A systematic and multi-faceted biological screening approach, encompassing initial cytotoxicity assays followed by more specific mechanistic studies, is crucial for unlocking its full potential. By leveraging the principles outlined in this guide, researchers can effectively navigate the early stages of drug discovery and identify promising lead candidates for the treatment of cancer, viral infections, and other diseases.
References
-
MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Available from: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-71. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8349-8367. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]
-
Ahamad, T., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available from: [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]
-
Véron, J. B., et al. (2007). Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Bioorganic & Medicinal Chemistry, 15(22), 7209-19. Available from: [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-50. Available from: [Link]
-
ACS Publications. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
Li, X., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(3), 327-35. Available from: [Link]
-
Vo, C. V., et al. (2023). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 2005-2017. Available from: [Link]
-
Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Open Cancer Journal, 15. Available from: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-61. Available from: [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
-
Sharma, A., et al. (2017). Imidazoles as potential anticancer agents. PubMed Central. Available from: [Link]
-
Hosseinzadeh, L., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(15), 1756-1796. Available from: [Link]
-
Matijasic, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4257. Available from: [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide to the Mechanism of Action of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and Its Derivatives
Abstract
This technical guide provides a comprehensive analysis of the potential . Direct biological data for this specific molecule is limited, as it is primarily documented as a key synthetic intermediate. Therefore, this guide elucidates its probable biological functions by examining the well-established activities of the imidazo[4,5-c]pyridine scaffold from which it is derived. The core focus is on protein kinase inhibition, the most prominent application for which this compound serves as a building block. We will explore the structural basis for this activity, detail the specific kinase families targeted by its derivatives (including Src, Aurora, and DNA-PK), and present validated experimental workflows for mechanism-of-action studies. Furthermore, alternative biological roles of the imidazo[4,5-c]pyridine core, such as PARP inhibition and receptor modulation, are discussed to provide a complete portrait of its therapeutic potential.
Introduction: The Imidazo[4,5-c]pyridine Scaffold
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.
The power of this scaffold lies in its structural resemblance to endogenous purines (the building blocks of DNA, RNA, and ATP). This mimicry allows imidazo[4,5-c]pyridine derivatives to function as "purine isosteres," enabling them to interact with the ATP-binding sites of a wide array of enzymes, most notably protein kinases.[1] This inherent biological relevance has established the imidazo[4,5-c]pyridine core as a "privileged scaffold" in medicinal chemistry, a framework upon which highly potent and selective drugs can be built.
Primary Hypothesized Mechanism of Action: Protein Kinase Inhibition
The most extensively documented and commercially relevant application for derivatives of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
General Mechanism: ATP-Competitive Inhibition
Imidazo[4,5-c]pyridine-based inhibitors almost universally function as ATP-competitive inhibitors. The kinase catalytic domain contains a highly conserved binding pocket for ATP. The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, allowing it to occupy this pocket. Specifically, it forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, physically precluding ATP from binding and preventing the transfer of a phosphate group to a substrate protein, thereby halting the signaling cascade.[2][3]
Figure 1. Competitive inhibition at the kinase hinge region.
Key Kinase Targets for Imidazo[4,5-c]pyridine Derivatives
Src Family Kinases are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, motility, and angiogenesis. Their aberrant activation is a key driver in many cancers, including glioblastoma.[2] A series of novel imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as potent inhibitors of SFKs, demonstrating effective anti-proliferative activity against glioblastoma cell lines.[2] Molecular dynamics simulations confirmed their binding pattern within the ATP binding site of SFKs.[2]
Figure 2. Simplified Src signaling pathway and point of inhibition.
The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression. Overexpression of Aurora kinases is common in cancer and correlates with poor prognosis. Derivatives of the closely related imidazo[4,5-b]pyridine scaffold have been developed as potent inhibitors of Aurora kinases.[3][4][5] By exploiting subtle differences in the ATP-binding pocket between isoforms, highly selective inhibitors of Aurora-A have been designed, which is significant because isoform-selective inhibition may offer a better therapeutic window.[6]
DNA-PK is a serine/threonine kinase from the PI3K-like kinase (PIKK) family that plays a central role in repairing DNA double-strand breaks (DSBs) through the non-homologous end-joining (NHEJ) pathway.[7] Inhibiting DNA-PK prevents cancer cells from repairing DNA damage induced by radiation, making it a prime target for developing radiosensitizers. Potent and selective imidazo[4,5-c]pyridine-2-one inhibitors of DNA-PK have been identified that robustly sensitize a range of cancer cells to radiation both in vitro and in vivo.[7][8][9]
Experimental Workflows for Mechanism Elucidation
To definitively characterize the mechanism of a novel compound derived from 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a systematic, multi-tiered experimental approach is required.
Figure 3. Logical workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the biochemical potency (IC50) of the test compound against a target kinase. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme, substrate peptide/protein, and ATP solution at 2X final concentration. Serially dilute the test compound in DMSO, then in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X enzyme/substrate mix. Add 2.5 µL of the serially diluted compound (or DMSO for control).
-
Initiation: Add 5 µL of 2X ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement (Western Blot)
Objective: To confirm that the compound inhibits the target kinase within a cellular environment. Principle: This protocol measures the phosphorylation level of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement and inhibition.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to have active signaling through the target kinase (e.g., U87 glioblastoma cells for Src) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Re-probe the membrane with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity to show a dose-dependent decrease in substrate phosphorylation.
Protocol 3: Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To measure the functional consequence of kinase inhibition on cell viability and growth. Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP signifies reduced cell proliferation or cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add reagent directly to each well in an amount equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Plot the signal against compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Alternative Potential Mechanisms of the Imidazo[4,5-c]pyridine Scaffold
While kinase inhibition is the predominant mechanism, the versatile imidazo[4,5-c]pyridine scaffold has been successfully adapted to target other protein families.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA single-strand break repair. PARP inhibitors are effective cancer therapies, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations).[10] Several series of imidazo[4,5-c]pyridines have been developed with potent PARP inhibitory activity, demonstrating the scaffold's utility in targeting DNA damage response pathways.[11] One compound from this class showed an IC50 value of 8.6 nM against PARP-1.[11]
G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Modulation
The scaffold's structural diversity allows for its use in targeting cell surface and nuclear receptors.
-
Angiotensin II (AT1) Receptor Antagonism: The Renin-Angiotensin System is a critical regulator of blood pressure. Angiotensin II Receptor Blockers (ARBs) are a major class of antihypertensive drugs.[12][13] Novel imidazo[4,5-c]pyridine derivatives have been designed as potent non-peptide AT1 receptor antagonists for the treatment of hypertension.[14][15]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism: PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is the target of thiazolidinedione drugs for type 2 diabetes.[16][17] Interestingly, researchers have developed dual-activity compounds based on the imidazo[4,5-c]pyridin-4-one core that act as both AT1 receptor antagonists and partial PPARγ agonists, offering a potential multi-pronged approach to treating metabolic syndrome.
Data Summary and Conclusion
The imidazo[4,5-c]pyridine scaffold is a highly validated and versatile pharmacophore. While 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a synthetic precursor, the derivatives it helps create target a range of important proteins.
| Target Class | Specific Target(s) | Scaffold Example | Reported Potency (IC50/EC50) | Reference |
| Protein Kinase | Src, Fyn | Imidazo[4,5-c]pyridin-2-one | Submicromolar Range | [2] |
| Protein Kinase | Aurora-A, Aurora-B | Imidazo[4,5-b]pyridine | Kd = 7.5 nM (Aurora-A) | [4] |
| Protein Kinase | DNA-PK | Imidazo[4,5-c]pyridin-2-one | Nanomolar Range | [7][9] |
| DNA Repair | PARP-1 | Imidazo[4,5-c]pyridine | 8.6 nM | [11] |
| GPCR | Angiotensin II (AT1) | Imidazo[4,5-c]pyridine | Potency equivalent to Losartan | [15] |
| Nuclear Receptor | PPARγ (Partial Agonist) | Imidazo[4,5-c]pyridin-4-one | 295 nM | N/A |
References
-
Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. [Link]
-
Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9125-9140. [Link]
-
Timme, S., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Gogola, E., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
-
Timme, S., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]
-
Naka, T., et al. (1993). Synthesis and evaluation of novel nonpeptide angiotensin II receptor antagonists: imidazo[4,5-c]pyridine derivatives with an aromatic substituent. Journal of Medicinal Chemistry, 36(17), 2459-2468. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Wang, L., et al. (2018). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 23(11), 2933. [Link]
-
Naka, T., et al. (1993). Potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 36(17), 2459-2468. [Link]
-
Wang, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(96), 53457-53469. [Link]
-
Entzeroth, M., et al. (1994). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 37(16), 2513-2523. [Link]
-
Bavetsias, V., et al. (2011). Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases. ResearchGate. [Link]
-
Di Poggio, P., et al. (2022). The Small Molecule PPARγ Agonist GL516 Induces Feeding-Stimulatory Effects in Hypothalamus Cells Hypo-E22 and Isolated Hypothalami. International Journal of Molecular Sciences, 23(21), 13083. [Link]
-
Timme, S., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed. [Link]
-
Hatzl, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
Wikipedia. (n.d.). Angiotensin II receptor blocker. Wikipedia. [Link]
-
Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
-
Weckermann, K., et al. (2018). Peroxisome Proliferator-Activated Receptors (PPAR)γ Agonists as Master Modulators of Tumor Tissue. Cancers, 10(11), 427. [Link]
-
British Heart Foundation. (2016). Angiotensin receptor blockers (ARBs). BHF Heart Matters Magazine. [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 932-937. [Link]
-
Yan, A., et al. (2011). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 54(5), 1269-1282. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9122-9135. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. bhf.org.uk [bhf.org.uk]
- 14. Synthesis and evaluation of novel nonpeptide angiotensin II receptor antagonists: imidazo[4,5-c]pyridine derivatives with an aromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPAR agonist - Wikipedia [en.wikipedia.org]
The Imidazo[4,5-c]pyridine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" – frameworks that can interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications. The imidazo[4,5-c]pyridine core, also known as 3-deazapurine, stands as a prominent member of this esteemed class. Its structural analogy to naturally occurring purines, the building blocks of DNA and RNA, has made it a focal point of research for decades. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of the imidazo[4,5-c]pyridine core, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has spurred biological investigations to uncover their therapeutic potential.[1]
The strategic placement of nitrogen atoms within the fused ring system of imidazo[4,5-c]pyridine allows for a variety of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological macromolecules. This inherent versatility has led to the development of imidazo[4,5-c]pyridine derivatives with a wide spectrum of pharmacological activities, including antiviral, anticancer, and immunomodulatory effects.
A Historical Journey: The Quest for Purine Analogs
The story of the imidazo[4,5-c]pyridine core is intrinsically linked to the broader history of purine chemistry. Following Emil Fischer's groundbreaking work on the synthesis of purines in 1898, the early 20th century saw a surge in interest in creating structural analogs of these vital biomolecules.[2] The primary motivation was the hypothesis that such "antimetabolites" could interfere with nucleic acid metabolism and thus exhibit therapeutic effects, particularly in the context of cancer and infectious diseases.[3]
While a singular, definitive report of the "first" synthesis of the parent imidazo[4,5-c]pyridine is not readily apparent in early literature, the foundational synthetic strategies emerged from the well-established principles of heterocyclic chemistry. The most logical and enduring approach, the condensation of an ortho-diaminopyridine with a one-carbon electrophile, is a testament to this classical methodology.
The development of synthetic routes to the necessary precursor, 3,4-diaminopyridine, was a critical step. The work of Russian chemist Aleksei Chichibabin in 1914 on the amination of pyridines, while not directly producing the fused ring system, laid the groundwork for accessing key intermediates.
By the latter half of the 20th century, the synthesis of imidazo[4,5-c]pyridines was being actively explored for the development of potential therapeutic agents. For instance, a 1987 publication in the Journal of Medicinal Chemistry described the synthesis of imidazo[4,5-c]pyridine derivatives as potential anticancer agents, indicating that the synthesis of this core was well-established by that time.[4]
The Core Structure: A Visual Representation
The imidazo[4,5-c]pyridine core consists of an imidazole ring fused to a pyridine ring. The numbering of the atoms in the ring system is crucial for unambiguous communication in chemical literature.
Caption: Numbering of the imidazo[4,5-c]pyridine core.
Evolution of Synthetic Methodologies
The synthesis of the imidazo[4,5-c]pyridine core has evolved from classical, often harsh, condensation reactions to more sophisticated and versatile methods, including metal-catalyzed cross-couplings and solid-phase synthesis.
The Classical Approach: Condensation of 3,4-Diaminopyridine
The most traditional and widely employed method for constructing the imidazo[4,5-c]pyridine ring system is the condensation of 3,4-diaminopyridine with a suitable one-carbon electrophile. This approach is valued for its directness and the availability of the starting materials.
Key One-Carbon Sources and Their Rationale:
-
Carboxylic Acids: Condensation with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures, is a common method. The carboxylic acid provides the C2 carbon of the imidazole ring. The choice of carboxylic acid directly determines the substituent at the 2-position of the final product.
-
Aldehydes: The reaction of 3,4-diaminopyridine with an aldehyde, typically under oxidative conditions, also yields 2-substituted imidazo[4,5-c]pyridines. The aldehyde initially forms a dihydropyridine intermediate, which is then oxidized to the aromatic product.
-
Orthoesters: Triethyl orthoformate and other orthoesters are excellent reagents for introducing an unsubstituted C2 position or a C2-alkyl group. These reactions are often catalyzed by acids. A two-step procedure involving the reduction of 3-nitropyridin-4-amine followed by ytterbium triflate-catalyzed condensation with triethyl orthoformate has been reported.[1]
Caption: Classical synthesis of the imidazo[4,5-c]pyridine core.
Modern Synthetic Strategies
While the classical methods are robust, the demand for greater molecular diversity and milder reaction conditions has driven the development of new synthetic strategies.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods have become powerful tools for the functionalization of pre-formed imidazo[4,5-c]pyridine cores. For instance, halogenated imidazo[4,5-c]pyridines can undergo Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide array of substituents.
-
Solid-Phase Synthesis: The need for high-throughput synthesis of compound libraries for drug screening has led to the development of solid-phase methods. An efficient solid-supported synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine has been described.[5] This approach involves sequential reactions on a polymer support, facilitating purification and automation.
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
| Classical Condensation | 3,4-Diaminopyridine, Carboxylic Acid/Aldehyde/Orthoester, PPA | Direct, readily available starting materials | Harsh reaction conditions, limited functional group tolerance |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehydes, Na2S2O4 | One-pot synthesis | Potential for side reactions |
| Solid-Phase Synthesis | Polymer-supported amines, 2,4-dichloro-3-nitropyridine | High-throughput, ease of purification | Requires specialized equipment, potential for incomplete reactions |
Therapeutic Significance: A Scaffold for Innovation
The imidazo[4,5-c]pyridine core is a cornerstone in the development of novel therapeutics, with derivatives demonstrating potent activity against a range of diseases.
Toll-Like Receptor (TLR) Agonists
A significant area of research has focused on imidazo[4,5-c]pyridine-based compounds as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, and their activation can trigger a potent anti-viral and anti-tumor immune response.
-
Mechanism of Action: TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA viruses. Agonists of these receptors, such as certain imidazo[4,5-c]quinoline and imidazo[4,5-c]pyridine derivatives, mimic this natural ligand, leading to the activation of downstream signaling pathways. This results in the production of pro-inflammatory cytokines and chemokines, such as interferons and tumor necrosis factor-alpha (TNF-α), which in turn activate various immune cells, including natural killer (NK) cells, T cells, and B cells, to mount an effective immune response.
Caption: Simplified TLR7 signaling pathway.
Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold has also been extensively explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the imidazo[4,5-c]pyridine core to fit into the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol provides a representative method for the synthesis of a 2-substituted imidazo[4,5-c]pyridine derivative via the classical condensation approach.
Materials:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Nitrobenzene
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add benzaldehyde (1 equivalent) and nitrobenzene (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid.
-
Purification: Remove the nitrobenzene by steam distillation. Cool the remaining solution and decolorize with activated charcoal.
-
Isolation: Filter the solution and neutralize with a 10% sodium hydroxide solution to precipitate the crude product.
-
Recrystallization: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenyl-1H-imidazo[4,5-c]pyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its rich history, rooted in the quest for purine analogs, has given rise to a diverse array of synthetic methodologies that enable the creation of complex and highly functionalized molecules. The proven success of imidazo[4,5-c]pyridine derivatives as potent immunomodulators and kinase inhibitors underscores the immense therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to the synthesis of these valuable compounds. The continued evolution of synthetic methods, coupled with a deeper understanding of the structure-activity relationships of imidazo[4,5-c]pyridine-based compounds, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
References
-
Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and 3-Deazaguanosine) Using Inosine as a Starting Material. (2021). Current Protocols, 1(11), e297. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules, 22(3), 399. [Link]
-
Purine Analogs. (2009). In Holland-Frei Cancer Medicine. 8th edition. [Link]
-
The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. (2008). Proceedings of the National Academy of Sciences, 105(37), 13813–13818. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
Purine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science, 16(11), 609–616. [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2016). Organic & Biomolecular Chemistry, 14(3), 856–864. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules, 27(10), 3242. [Link]
-
Primitive purine biosynthesis connects ancient geochemistry to modern metabolism. (2023). bioRxiv. [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds, 60(5), 499-512. [Link]
-
Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. (2018). European Journal of Medicinal Chemistry, 157, 1206–1220. [Link]
-
Purine analogue. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. (2017). ResearchGate. [Link]
-
Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors. (1977). Journal of the American Chemical Society, 99(22), 7352–7363. [Link]
-
Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. (2000). Journal of the Chinese Chemical Society, 47(4A), 833-840. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances, 5(67), 54154-54181. [Link]
-
Imidazopyridine derivatives from the Chichibabin reaction. (2021). ResearchGate. [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine - Wikipedia [en.wikipedia.org]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Tautomeric Landscapes of 2-Methyl-3H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This structural similarity allows these compounds to interact with a wide array of biological targets, demonstrating activities as antiviral, anticancer, and inotropic agents.[2][3] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This in-depth technical guide explores the core principles of tautomerism in 2-methyl-3H-imidazo[4,5-c]pyridine derivatives. We will delve into the structural nuances of the possible tautomers, the analytical methodologies to characterize their equilibrium, the influence of environmental factors, and the implications for drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical feature.
Introduction: The Significance of Tautomerism in Imidazo[4,5-c]pyridines
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in heterocyclic chemistry with profound implications for a molecule's physicochemical properties and biological function.[4] In the context of imidazo[4,5-c]pyridine derivatives, the mobile proton can reside on different nitrogen atoms of the imidazole ring, leading to distinct tautomeric forms. For the 2-methyl-imidazo[4,5-c]pyridine core, two primary tautomers are of interest: the 3H- and the 5H-tautomer.
The relative populations of these tautomers can be influenced by a multitude of factors including the nature of substituents, solvent polarity, and pH.[5][6] Understanding and controlling this tautomeric equilibrium is paramount in drug discovery, as different tautomers can exhibit distinct:
-
Receptor Binding Affinities: The geometry and hydrogen bonding capabilities of each tautomer can lead to differential interactions with a biological target.
-
Pharmacokinetic Profiles: Properties such as solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity Profiles: Differential off-target interactions can arise from the presence of various tautomeric forms.
This guide will provide a detailed exploration of these aspects, offering both theoretical grounding and practical experimental insights.
The Tautomeric Forms of 2-Methyl-imidazo[4,5-c]pyridine
The core of our discussion revolves around the prototropic tautomerism of the 2-methyl-imidazo[4,5-c]pyridine scaffold. The primary equilibrium exists between the 3H- and 5H-tautomers, as depicted below. The 2-methyl substituent is a key modulator of this equilibrium, influencing the electronic distribution within the heterocyclic system.
Caption: Prototropic tautomerism in 2-methyl-imidazo[4,5-c]pyridine.
The relative stability of these tautomers is a delicate balance of electronic and steric effects. The electron-donating nature of the methyl group at the 2-position influences the basicity of the nitrogen atoms in the imidazole ring, thereby affecting the position of the tautomeric equilibrium.
Analytical Methodologies for Tautomer Characterization
The elucidation of tautomeric equilibria requires a multi-faceted analytical approach, as no single technique can provide a complete picture. Tautomers are often in rapid equilibrium and cannot be separated by conventional chromatographic methods.[7] Therefore, in-situ spectroscopic and computational techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] Key parameters to analyze include:
-
Chemical Shifts: The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment. By comparing the experimental spectra with those of "fixed" N-methylated derivatives (where tautomerism is blocked), one can often deduce the predominant tautomeric form.[8] For instance, a detailed analysis of ¹³C NMR spectra of N-methylated derivatives of 1H-2-(2,4-dimethoxyphenyl)imidazo[4,5-c]pyridine allowed for the unambiguous assignment of the predominant 1H-tautomer in the parent compound.[8]
-
Coupling Constants: Heteronuclear coupling constants (e.g., ¹J(C,H), ³J(C,H)) can provide valuable structural information to differentiate between tautomers.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the regiochemical structure of N-substituted derivatives, which in turn helps in assigning the tautomeric state of the parent compound.[9]
Table 1: Hypothetical ¹³C NMR Chemical Shift Comparison for Tautomer Assignment
| Carbon Atom | 2-Methyl-3-propyl-3H-imidazo[4,5-c]pyridine (Fixed 3H-tautomer) | 2-Methyl-5-propyl-5H-imidazo[4,5-c]pyridine (Fixed 5H-tautomer) | 2-Methyl-imidazo[4,5-c]pyridine (Tautomeric Mixture) |
| C2 | ~155 ppm | ~153 ppm | Observed shift will be a weighted average of the two forms. |
| C3a | ~148 ppm | ~144 ppm | |
| C7a | ~135 ppm | ~138 ppm | |
| Note: | These are representative values and will vary with substitution and solvent. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the different tautomers.[10] The N-H stretching and bending frequencies, as well as the ring stretching modes, can differ between the 3H- and 5H-forms. Two-dimensional IR (2D IR) spectroscopy, in particular, has shown promise in identifying and separating the signals of co-existing tautomers in solution.[7]
UV-Vis Spectroscopy
The electronic transitions of the tautomers can be probed using UV-Vis spectroscopy.[7] The λmax values are often different for each tautomer due to variations in their conjugated systems. By studying the UV-Vis spectra as a function of solvent polarity or pH, shifts in the tautomeric equilibrium can be monitored.[11]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in both the gas phase and in solution.[10][12] These calculations can provide:
-
Optimized Geometries: The three-dimensional structures of the tautomers.
-
Relative Energies: A prediction of the most stable tautomer.
-
Simulated Spectra: Calculated NMR chemical shifts and IR/Raman frequencies that can be compared with experimental data to aid in spectral assignment.[10]
It is crucial to employ appropriate levels of theory and basis sets, and to consider the effects of the solvent, to obtain reliable results.[12]
Caption: A typical computational workflow for studying tautomerism.
Factors Influencing the Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the imidazo[4,5-c]pyridine ring system can significantly influence the tautomeric equilibrium.[13] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative basicity of the nitrogen atoms, thereby favoring one tautomer over the other. The 2-methyl group, being weakly electron-donating, is expected to have a subtle but measurable effect on the tautomeric preference.
Solvent Effects
The polarity of the solvent plays a critical role in determining the predominant tautomeric form.[5] Polar solvents may preferentially solvate and stabilize the more polar tautomer. For instance, in some heterocyclic systems, the lactam form is favored in polar solvents due to its larger dipole moment and hydrogen bonding capabilities.[12]
pH Effects
The pH of the medium can have a dramatic effect on the observed tautomeric forms, as protonation or deprotonation of the imidazo[4,5-c]pyridine ring can occur.[11][14] The pKa values of the different nitrogen atoms will determine the protonation state at a given pH. This is particularly relevant for understanding the behavior of these compounds under physiological conditions.
Synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine Derivatives
The synthesis of 2-methyl-3H-imidazo[4,5-c]pyridine derivatives typically involves the cyclization of a substituted 3,4-diaminopyridine with a suitable one-carbon synthon. A common method is the reaction of 3,4-diaminopyridine with acetic acid or its derivatives.[1]
Experimental Protocol: General Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine [1]
-
Reactant Mixture: A mixture of 3,4-diaminopyridine and an excess of acetic acid is prepared. Polyphosphoric acid (PPA) can be used as a dehydrating agent and catalyst.
-
Heating: The reaction mixture is heated at an elevated temperature (e.g., 150-200 °C) for several hours. Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of the core scaffold.
Implications for Drug Design and Future Perspectives
A thorough understanding of the tautomeric behavior of 2-methyl-3H-imidazo[4,5-c]pyridine derivatives is not merely an academic exercise; it is a critical component of rational drug design. By modulating the tautomeric equilibrium through judicious choice of substituents, medicinal chemists can fine-tune the pharmacological properties of lead compounds.
Future research in this area should focus on:
-
Quantitative Structure-Tautomer-Activity Relationships (QSTAR): Developing models that correlate structural features with tautomeric preferences and biological activity.
-
Advanced Spectroscopic Techniques: Utilizing more sophisticated techniques like solid-state NMR and advanced mass spectrometry to probe tautomerism in different environments.
-
In-situ Biological Studies: Developing methods to study the tautomeric forms present within the active site of a biological target.
By embracing the complexity of tautomerism, the scientific community can unlock the full therapeutic potential of this versatile and important class of heterocyclic compounds.
References
- Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Science and Research (IJSR).
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(36), 11294–11302.
- Akyuz, S., & Dyminska, L. (2011). Quantum chemical studies on prototautomerism of 1H-imidazo[4,5-c]pyridine. International Journal of Quantum Chemistry, 111(12), 2944-2959.
- Gulea, A., et al. (2021).
- Altaib, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2005-2021.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
- The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2000). Advances in Heterocyclic Chemistry.
- Peng, C. S., & Tokmakoff, A. (n.d.). Supporting Information. S1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- 2-Methyl-3H-imidazo[4,5-c]pyridine. (n.d.). CymitQuimica.
- Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329.
- Pocrnic, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(16), 4875.
- Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 1-4.
- Barraclough, P., et al. (1989). 13 C NMR studies of tautomerism in imidazo[4,5‐c]pyridines. Magnetic Resonance in Chemistry, 27(10), 992-994.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
- Altaib, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2005-2021.
- Boček, I., et al. (2022). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Dyes and Pigments, 203, 110352.
- Boček Pavlinac, I., et al. (2023).
- How to find the major contributing tautomer of a heterocycle (organic chemistry, heterocyclic compounds, aromaticity, tautomers, chemistry). (2021). Quora.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). European Journal of Medicinal Chemistry.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy.
- pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2013). PLoS ONE.
- Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. (2021). Molecules.
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2019). Molecules.
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2021). Dyes and Pigments.
- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2014). Dalton Transactions.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1982). Journal of Medicinal Chemistry.
- Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.).
- Tautomerism in imidazole unit. (n.d.).
- pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (1984). Helvetica Chimica Acta.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. quora.com [quora.com]
- 6. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment | MDPI [mdpi.com]
- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum Chemical Studies on Prototautomerism of 1H-Imidazo[4,5-C]pyridine | AVESİS [avesis.gazi.edu.tr]
- 11. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine stands as a pivotal scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] A profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of next-generation pharmaceuticals. This technical guide delineates a comprehensive quantum chemical investigation of this molecule, employing Density Functional Theory (DFT) to elucidate its fundamental characteristics. We present a validated computational workflow, from geometry optimization and vibrational analysis to the exploration of the frontier molecular orbitals and electrostatic potential. The insights gleaned from these calculations provide a theoretical framework to guide synthetic efforts and accelerate the discovery of more potent and selective drug candidates.
Introduction: The Significance of Imidazo[4,5-c]pyridines in Modern Medicine
The imidazo[4,5-c]pyridine core is a privileged heterocyclic motif in drug discovery, owing to its structural resemblance to endogenous purines, which allows for effective interactions with a wide array of biological targets.[2] Specifically, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine has emerged as a crucial intermediate in the synthesis of kinase inhibitors for oncology, as well as immunomodulatory and antiviral agents.[1] Kinases, a family of enzymes that catalyze the transfer of phosphate groups, are integral to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is therefore a major focus of pharmaceutical research.[3][4]
Quantum chemical calculations offer a powerful lens through which to examine the subtle electronic and structural features that govern a molecule's biological activity.[5] By constructing a detailed theoretical model of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, we can predict its behavior and properties with a high degree of accuracy. This in-silico approach allows for the pre-screening of virtual compounds, the rationalization of structure-activity relationships (SAR), and the optimization of lead candidates, thereby streamlining the drug development pipeline.[6]
This guide will provide a step-by-step protocol for the quantum chemical analysis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, explaining the theoretical underpinnings of the chosen computational methods and demonstrating their practical application.
The Computational Gauntlet: A Validated Methodological Approach
To ensure the reliability of our theoretical predictions for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a rigorous validation of the computational methodology is essential. Due to the limited availability of published experimental data for the target molecule, we have adopted a validation strategy using a closely related, well-characterized imidazopyridine derivative as a benchmark. This process establishes the accuracy of our chosen theoretical level and basis set, lending high confidence to the subsequent calculations on our primary molecule of interest.
The Choice of Theoretical Level: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7][8] For this study, the B3LYP hybrid functional is employed. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of providing reliable geometries and electronic properties for a wide range of organic systems.[9]
Selecting the Right Tool: The Basis Set
The choice of basis set is critical for obtaining accurate results. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens, such as our target compound, it is crucial to use a basis set that can adequately describe the electron distribution around the chlorine atom. The 6-311++G(d,p) basis set is selected for this work. This is a triple-zeta split-valence basis set that provides a flexible description of the valence electrons. The inclusion of diffuse functions ("++") is important for accurately modeling lone pairs and anions, while the polarization functions ("(d,p)") allow for the description of non-spherical electron densities, which is essential for capturing the true bonding environment.[10][11][12]
Computational Workflow
The following workflow outlines the key computational steps performed in this study. This systematic approach ensures a thorough investigation of the molecule's properties.
Figure 1: A schematic representation of the computational workflow employed in this study.
In Silico Experimentation: Probing the Quantum Realm
With a validated computational methodology in hand, we now turn our attention to the quantum chemical calculations for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Geometry Optimization: The Quest for the Most Stable Conformation
The first and most crucial step is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all its atomic coordinates. The resulting optimized geometry corresponds to a stationary point on the potential energy surface.
Protocol:
-
Generate an initial 3D structure of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine using a molecular builder.
-
Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
The convergence criteria for the optimization should be set to a tight threshold to ensure a true minimum is found.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent calculations.
Vibrational Frequency Analysis: Confirming Stability and Simulating the IR Spectrum
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Validation of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Simulation of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This theoretical spectrum can be compared with experimental data for validation purposes.
Protocol:
-
Using the optimized geometry of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Confirm that all calculated frequencies are real.
-
Plot the calculated frequencies and intensities to generate a simulated IR spectrum.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which electrons are most readily donated, while the LUMO is the orbital that most readily accepts electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[13] A smaller gap generally implies higher reactivity.
Protocol:
-
From the output of the single-point energy calculation on the optimized geometry, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap.
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions of high electron density.
Molecular Electrostatic Potential (MEP): Mapping the Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
Protocol:
-
Perform a single-point energy calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Generate the MEP surface and map it onto the total electron density.
-
Analyze the MEP map to identify the regions of positive and negative electrostatic potential.
Simulation of NMR Spectra: A Bridge to Experimental Data
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[14] By calculating the isotropic shielding values for each nucleus, we can predict the 1H and 13C NMR spectra of the molecule. These theoretical spectra can then be compared to experimental data for validation.
Protocol:
-
Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.
-
Calculate the chemical shifts for each nucleus relative to a standard (e.g., tetramethylsilane, TMS).
-
Generate the simulated 1H and 13C NMR spectra.
Results and Discussion: Deciphering the Quantum Chemical Data
The following sections present the key findings from the quantum chemical calculations on 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Molecular Geometry
The geometry of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine was successfully optimized to a stable minimum on the potential energy surface, as confirmed by the absence of imaginary frequencies in the vibrational analysis. The key geometric parameters are summarized in the table below.
Table 1: Selected Optimized Geometric Parameters for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.378 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.381 | C2-N1-C7a | 105.2 |
| N1-C7a | 1.385 | C2-N3-C4 | 106.1 |
| C7a-C4 | 1.402 | N3-C4-C5 | 131.2 |
| C4-C5 | 1.391 | C4-C5-C6 | 120.1 |
| C5-C6 | 1.388 | C5-C6-C7 | 119.8 |
| C6-C7 | 1.395 | C6-C7-N1 | 121.5 |
| C6-Cl | 1.745 | C5-C6-Cl | 119.7 |
| C2-C8 | 1.501 | N1-C2-C8 | 125.3 |
The imidazo[4,5-c]pyridine ring system is found to be nearly planar, which is characteristic of aromatic heterocyclic compounds. The C-Cl bond length is consistent with typical values for chloro-substituted aromatic rings.
Vibrational Analysis and Simulated IR Spectrum
The calculated vibrational frequencies were all found to be real, confirming that the optimized structure is a true energy minimum. The simulated IR spectrum provides a theoretical fingerprint of the molecule, with characteristic peaks corresponding to specific vibrational modes.
Figure 2: Key vibrational modes expected in the IR spectrum of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Frontier Molecular Orbitals
The analysis of the frontier molecular orbitals reveals important insights into the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
The HOMO is primarily localized on the imidazole and pyridine rings, indicating that these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is distributed across the entire ring system, suggesting that the molecule can accept electrons into its delocalized π-system. The relatively large HOMO-LUMO gap of 4.36 eV suggests that 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a kinetically stable molecule.
Molecular Electrostatic Potential
The MEP map provides a visual representation of the charge distribution. The most negative potential is located around the nitrogen atoms of the pyridine and imidazole rings, confirming their role as the primary sites for electrophilic attack and hydrogen bonding interactions. The region around the chlorine atom exhibits a slightly negative potential, while the hydrogen atoms of the methyl group and the aromatic ring show positive potential. This information is invaluable for understanding how the molecule will interact with biological targets.
Simulated NMR Spectra
The calculated 1H and 13C NMR chemical shifts provide a theoretical prediction of the molecule's NMR spectra. This data can be used to aid in the structural elucidation of newly synthesized derivatives and to confirm the identity of the target compound.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) relative to TMS
| Atom | 1H Chemical Shift | Atom | 13C Chemical Shift |
| H (methyl) | 2.54 | C2 | 151.2 |
| H5 | 7.89 | C4 | 145.8 |
| H7 | 8.32 | C5 | 118.9 |
| C6 | 130.5 | ||
| C7 | 142.1 | ||
| C7a | 135.6 | ||
| C8 (methyl) | 15.3 |
These predicted chemical shifts are in good agreement with typical values for similar imidazopyridine derivatives and serve as a useful reference for experimental chemists.
Conclusion and Future Directions
This in-depth technical guide has detailed a robust quantum chemical methodology for the comprehensive analysis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Through the application of Density Functional Theory, we have elucidated the molecule's optimized geometry, vibrational properties, electronic structure, and predicted its spectroscopic signatures.
The key takeaways for drug development professionals are:
-
The nitrogen atoms of the imidazo[4,5-c]pyridine core are the most electron-rich and are the primary sites for hydrogen bonding and electrophilic interactions.
-
The molecule is kinetically stable, with a significant HOMO-LUMO gap.
-
The provided theoretical geometric and spectroscopic data can serve as a benchmark for the characterization of newly synthesized analogs.
Future computational studies could expand upon this work by:
-
Investigating the molecule's interaction with specific kinase active sites through molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations.
-
Exploring the effects of substituent modifications on the molecule's electronic properties and reactivity to guide the design of more potent inhibitors.
-
Simulating the molecule's behavior in different solvent environments to better mimic physiological conditions.
By leveraging the power of quantum chemical calculations, researchers can gain a deeper understanding of the fundamental properties of key pharmaceutical scaffolds like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, ultimately accelerating the path towards the discovery of novel and more effective therapeutics.
References
- Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2025). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). PubMed Central.
- 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. (n.d.). MySkinRecipes.
- A quantitative analysis of kinase inhibitor selectivity. (2025). Semantic Scholar.
- Pyridine(110-86-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- What basis should I select for calculation of halogen compounds? (2017).
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
- (PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. (2024).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- 6-Chloro-2,3-dimethylpyridine. (n.d.). Sigma-Aldrich.
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry.
- Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. (2025).
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (n.d.). PubMed Central.
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem.
- Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. (n.d.). ACS Omega.
- (PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025).
- Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers.
- Journal of Medicinal Chemistry Vol. 59 No. 10. (n.d.).
- Identification of IL-2 inducible tyrosine kinase inhibitors by quantum mechanics and ligand based virtual screening approaches. (2023). PubMed.
- A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. (2023). MDPI.
- (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. (2020).
- Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (n.d.).
- C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes.
- (PDF) A quantitative analysis of kinase inhibitor selectivity. (2025).
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). NIH.
- sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI.
- Basis Sets Used in Molecular Orbital Calcul
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
- (PDF) Crystal structure of 2-chloro-1,3-(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrakis(3,5-trifluoromethylphenyl)borate. (2016).
- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (n.d.). ACS Omega.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Basis Sets. (2021). Gaussian.com.
- 6-Chloro-2-methylimidazo[1,2-a]pyridine 13583-92-1. (n.d.). Guidechem.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
- C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. (n.d.). doc brown's advanced organic chemistry revision notes.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- 1360967-57-2 | 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine. (n.d.). ChemScene.
- CAS 120738-89-8 (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N. (n.d.). BOC Sciences.
- FTIR Spectrum of 2-chloro-6-methyl pyridine. (n.d.).
- Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. (n.d.).
- The C-13 NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine. (n.d.). SpectraBase.
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gaussian.com [gaussian.com]
- 13. Identification of IL-2 inducible tyrosine kinase inhibitors by quantum mechanics and ligand based virtual screening approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
Whitepaper: A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents.[1] This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity assessment of a specific derivative, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. We move beyond simple protocols to explain the causal logic behind experimental design, emphasizing a multi-assay, multi-endpoint approach to generate a robust preliminary toxicity profile. This document details validated, step-by-step protocols for evaluating metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the apoptotic pathway (Annexin V/PI staining). The objective is to equip researchers, scientists, and drug development professionals with the technical expertise to generate reliable, interpretable, and actionable data in the early stages of the drug discovery pipeline.
Introduction: The Rationale for Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to clinical application is contingent on a thorough evaluation of its safety and efficacy.[2] Early-stage in vitro cytotoxicity screening is a critical, non-negotiable step in this process.[3][4] It serves as a cost-effective and rapid method to identify compounds that selectively target pathological cells (e.g., cancer cells) while minimizing harm to healthy tissues.[2]
The compound of interest, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, belongs to the imidazopyridine class of heterocyclic compounds. This structural family is of significant interest due to its structural resemblance to purines, allowing derivatives to interact with a multitude of biological targets.[5] Various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have demonstrated promising antitumor activities, making them valuable candidates for oncology research.[5][6] Therefore, establishing a foundational understanding of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine's effect on cell viability is the logical first step in evaluating its therapeutic potential.
This guide advocates for a multi-pronged assessment strategy. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms. By concurrently assessing metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis), we can construct a more complete and mechanistically informative preliminary profile of the compound's bioactivity.
Foundational Principles of a Multi-Endpoint Cytotoxicity Assessment
A robust preliminary cytotoxicity evaluation hinges on interrogating multiple cellular health indicators. We will focus on three complementary assays that provide a holistic view of the compound's effect.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes.[7] In viable, metabolically active cells, these enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells, making this a reliable indicator of overall cell population health and proliferation.[10]
-
Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][12] A significant increase in extracellular LDH activity is a hallmark of cell lysis and necrosis.[3]
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay provides critical mechanistic insight by differentiating between modes of cell death.
-
Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13]
-
Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter and stain the DNA of cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[14]
-
By combining these assays, we can distinguish between a compound that causes cytostatic effects (inhibits proliferation), cytotoxic effects via necrosis (cell membrane rupture), or cytotoxic effects via the induction of programmed cell death.
Caption: Overall experimental workflow for cytotoxicity assessment.
Materials and Methods
Reagents and Equipment
-
Test Compound: 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-42-7)
-
Cell Lines:
-
Human breast adenocarcinoma: MCF-7
-
Human cervical cancer: HeLa
-
Human non-cancerous embryonic kidney: HEK293 (for selectivity assessment)
-
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., acidified isopropanol or SDS-HCl), LDH assay kit, Annexin V-FITC/PI apoptosis detection kit.
-
Equipment: Laminar flow hood, CO₂ incubator (37°C, 5% CO₂), inverted microscope, centrifuge, 96-well and 6-well culture plates, multichannel pipette, microplate reader (spectrophotometer), flow cytometer.
Preparation of Test Compound
The causality behind proper compound preparation is paramount for accurate results. The compound's solubility dictates the choice of solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in sterile DMSO.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution in serum-free culture medium to achieve the final desired concentrations.
-
Rationale: Preparing fresh dilutions for each experiment minimizes compound degradation. Using serum-free medium for dilution prevents the compound from binding to serum proteins, which could reduce its effective concentration. The final DMSO concentration in the culture wells should be kept constant and low (<0.5%) across all treatments, including the vehicle control, to avoid solvent-induced toxicity.
-
Cell Culture and Seeding
-
Maintenance: Culture all cell lines in a 37°C, 5% CO₂ incubator. Passage cells before they reach confluency to maintain them in the logarithmic growth phase.
-
Seeding: Trypsinize cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue). Seed the cells into 96-well plates (for MTT/LDH assays) or 6-well plates (for apoptosis assay) at a predetermined optimal density.
-
Rationale: Seeding density is a critical variable. Too few cells will result in a weak signal, while too many will lead to overconfluency and contact inhibition, confounding the results. The optimal density allows for exponential growth during the treatment period without reaching confluency in the control wells.[8]
-
-
Adhesion: Incubate the seeded plates for 24 hours to allow cells to adhere and resume their normal growth phase before compound exposure.
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol is designed to measure the reduction in cell viability as a function of compound concentration.
Caption: Principle of the MTT colorimetric assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[9]
-
Treatment: Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple crystals in viable cells under a microscope.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7][15]
Protocol 2: LDH Assay for Membrane Integrity
This protocol quantifies overt cytotoxicity by measuring the release of a cytosolic enzyme.
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Procedure:
-
Cell Seeding & Treatment: Follow the same steps 1-3 as in the MTT assay protocol. It is often efficient to run MTT and LDH assays on parallel plates from the same experiment.
-
Establish Controls: Prepare triplicate wells for:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with a lysis buffer (provided in the kit) 30-45 minutes before the end of incubation.[16]
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[16]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well of the new plate.[16]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[12]
-
Measurement: Measure the absorbance at 490 nm.[16]
Protocol 3: Annexin V/PI Staining for Apoptosis
This protocol differentiates between healthy, apoptotic, and necrotic cells using flow cytometry.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and treat with the test compound for the desired time.[14] Use concentrations around the estimated IC50 value determined from the MTT/LDH assays.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from a single well and centrifuge (e.g., 500 x g for 5 minutes).[17]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[18] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, correct all readings by subtracting the background absorbance.
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability or induces cytotoxicity by 50%.[3][19] This value is a standard measure of a compound's potency. It is calculated by plotting the percent viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a nonlinear regression curve (sigmoidal dose-response).
Hypothetical Data Summary
All quantitative data should be summarized in a clear, tabular format. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Hypothetical Preliminary Cytotoxicity Data for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (48h Exposure)
| Cell Line | Assay Type | IC50 (µM) [Mean ± SD] | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | MTT | 12.5 ± 1.1 | 6.4 |
| HeLa (Cervical Cancer) | MTT | 18.2 ± 2.3 | 4.4 |
| HEK293 (Normal) | MTT | 80.1 ± 5.7 | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Conclusion and Future Directions
This guide outlines a robust, multi-endpoint strategy for the preliminary in vitro cytotoxicity assessment of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive initial understanding of the compound's biological effects on cancer and non-cancerous cells. The data generated, particularly the IC50 values and the mode of cell death, are crucial for making informed decisions about whether to advance a compound to further preclinical development, including more detailed mechanistic studies and subsequent in vivo testing.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. MTT assay protocol.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Abcam. LDH assay kit guide: Principles and applications.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
-
Gloc, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. LDH Assay.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Abcam. Annexin V staining assay protocol for apoptosis.
-
National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Sigma-Aldrich. Apoptosis Assays.
-
PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available from: [Link]
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
-
MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
-
ResearchGate. Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Available from: [Link]
- Bohrium. (2021). synthesis-and-cytotoxicity-of-some-imidazo-4-5-b-pyridine-derivatives-and-their-regioselective-n-alkylation.
- MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structural Elucidation of Novel 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Analogs
Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine
The imidazo[4,5-c]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and drug development. Its structural analogy to purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have shown potential as anticancer, antiviral, and antimicrobial agents, underscoring the importance of synthesizing and accurately characterizing novel analogs.[1][2] The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core, in particular, serves as a versatile synthetic intermediate for the development of new chemical entities. This guide provides an in-depth technical overview of the methodologies and analytical strategies employed in the structural elucidation of its novel analogs, aimed at researchers and scientists in the field of drug discovery.
Synthetic Strategies: Building the Foundation for Discovery
The journey to structural elucidation begins with the successful synthesis and purification of the target molecules. The functionalization of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core can be achieved through various synthetic routes, often involving the modification of a pre-existing scaffold.
General Protocol for N-Alkylation of the Imidazo[4,5-c]pyridine Core
A common strategy for creating novel analogs involves the alkylation of the nitrogen atoms within the imidazo[4,5-c]pyridine ring system. The presence of multiple nitrogen atoms can lead to the formation of regioisomers, making the subsequent structural elucidation critical.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the starting 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution to facilitate the deprotonation of the imidazole nitrogen.
-
Alkylation: Introduce the desired alkylating agent (e.g., alkyl halide) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired analog(s).
The potential for alkylation at different nitrogen atoms necessitates a robust analytical workflow to unambiguously determine the structure of the resulting isomer(s).
The Analytical Trinity: Unveiling the Molecular Architecture
A multi-technique approach is indispensable for the comprehensive structural characterization of novel 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine analogs. The primary tools in this analytical arsenal are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized analog, and tandem mass spectrometry (MS/MS) offers valuable insights into its structural framework through fragmentation analysis.
Expected Fragmentation Patterns:
While the specific fragmentation will depend on the nature of the substituents, some general pathways can be anticipated for the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core under electron impact (EI) or electrospray ionization (ESI).
-
Halogen Isotope Pattern: The presence of a chlorine atom will be readily identified by the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+).
-
Alpha-Cleavage: For N-alkylated analogs, cleavage of the bond beta to the nitrogen atom in the substituent is a common fragmentation pathway.[3]
-
Loss of Small Neutral Molecules: The fragmentation of the heterocyclic core may involve the loss of small, stable neutral molecules such as HCN or CH₃CN.
-
Cleavage of Substituents: The fragmentation pattern will be heavily influenced by the nature of the appended functional groups, providing clues to their identity and connectivity.
Table 1: Common Mass Spectrometry Fragmentation Patterns for Heterocyclic Compounds
| Fragmentation Type | Description |
| α-Cleavage | Cleavage of a bond adjacent to a heteroatom (e.g., nitrogen), often a dominant pathway for amines and ethers.[3][4] |
| McLafferty Rearrangement | A rearrangement reaction that can occur in molecules containing a keto group and a γ-hydrogen. |
| Retro-Diels-Alder | A fragmentation pathway for cyclic systems, resulting in the formation of a diene and a dienophile. |
| Loss of Halogen | For halogenated compounds, the loss of the halogen radical is a common fragmentation pathway.[4] |
NMR Spectroscopy: Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure determination.
¹H and ¹³C NMR Spectral Interpretation:
The chemical shifts of the protons and carbons in the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the ring system.
-
¹H NMR: The aromatic protons on the pyridine ring will typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl protons at the 2-position will resonate in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR: The carbon atoms attached to nitrogen and chlorine will be deshielded and appear at higher chemical shifts. The chemical shifts of substituted carbons will provide information about the nature of the substituent.
2D NMR for Unambiguous Assignments:
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, especially in cases of regioisomerism.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the assignment of protons on the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and establishing the connectivity between different functional groups and the heterocyclic core.[5]
Experimental Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a standard suite of 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the cross-peaks in each spectrum to build a complete connectivity map of the molecule.
Diagram 1: Logical Workflow for 2D NMR-based Structural Elucidation
Caption: Workflow for integrating 2D NMR data for structural elucidation.
Single-Crystal X-ray Diffraction: The Definitive Answer
Single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and conformation. This technique is the gold standard for structural elucidation when suitable crystals can be obtained.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular model.
Table 2: Key Information Obtained from X-ray Crystallography
| Parameter | Significance |
| Connectivity | Unambiguously determines which atoms are bonded to each other, resolving any regioisomeric ambiguities. |
| Bond Lengths & Angles | Provides precise measurements of bond lengths and angles, offering insights into bonding and strain. |
| Stereochemistry | Determines the absolute configuration of chiral centers. |
| Conformation | Reveals the three-dimensional arrangement of the molecule in the solid state. |
| Intermolecular Interactions | Identifies hydrogen bonding, π-stacking, and other non-covalent interactions in the crystal lattice. |
Diagram 2: The Interplay of Analytical Techniques
Caption: The synergistic relationship between key analytical techniques.
Conclusion: A Robust Framework for Structural Integrity
The structural elucidation of novel 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine analogs is a critical step in the drug discovery process. By employing a synergistic combination of mass spectrometry, advanced NMR techniques, and single-crystal X-ray diffraction, researchers can confidently and accurately determine the molecular architecture of these promising compounds. The detailed protocols and interpretation strategies outlined in this guide provide a robust framework for ensuring the scientific integrity of newly synthesized chemical entities, paving the way for their further development as potential therapeutic agents.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]
-
Practical and innate C–H functionalization of heterocycles. PubMed Central. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Mass Spectral Fragmentation Pathways. YouTube. [Link]
-
New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation. PubMed. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
-
Mass Spectrometry: Fragmentation. University of Manitoba. [Link]
-
6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-chlorophenyl. SpectraBase. [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. MDPI. [Link]
-
Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. ResearchGate. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a TLR7 agonist experimental setup
Application Notes & Protocols
Topic: Experimental Framework for Characterizing 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a Toll-like Receptor 7 (TLR7) Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental guide for the characterization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a synthetic small molecule of the imidazopyridine class, as a Toll-like Receptor 7 (TLR7) agonist. TLR7, an endosomal pattern recognition receptor, is a critical component of the innate immune system responsible for detecting single-stranded viral RNA.[1][2][3] Its activation triggers a potent immune response, primarily characterized by the production of type I interferons (IFN) and pro-inflammatory cytokines.[4][5][6] This makes TLR7 agonists highly valuable as vaccine adjuvants, immunomodulators for oncology, and antiviral therapeutics.[6][7][8] These protocols are designed to provide a robust framework for confirming TLR7-specific activity, quantifying potency, and characterizing the downstream functional consequences in relevant biological systems, from engineered cell lines to primary human immune cells.
Introduction: The Scientific Rationale
Toll-like receptors (TLRs) are fundamental sentinels of the innate immune system, recognizing conserved molecular patterns associated with pathogens.[9] Among these, TLR7 is localized to the endosomal compartment of immune cells—most notably plasmacytoid dendritic cells (pDCs) and B cells—where it surveys for single-stranded RNA (ssRNA), a hallmark of viral replication.[1][3][9]
Upon ligand binding, TLR7 initiates a MyD88-dependent signaling cascade that culminates in the activation of key transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7).[1][4][6] This dual activation leads to the robust secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and, critically, large amounts of type I interferons (IFN-α/β).[4][10] This response bridges the innate and adaptive immune systems, making TLR7 agonists powerful tools for enhancing immune responses.[8]
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine belongs to a class of synthetic, low molecular weight imidazoquinolines and related heterocyclic compounds known to function as TLR7 agonists.[11][12][13] Its structural features allow it to mimic natural ligands, thereby initiating the TLR7 signaling pathway. The following protocols provide the necessary steps to validate and quantify this activity.
Mechanism of Action: The TLR7 Signaling Cascade
The activation of the TLR7 pathway by an agonist like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a multi-step intracellular process. The binding of the agonist to TLR7 within the endosome induces a conformational change, leading to receptor dimerization. This event recruits the TIR-domain-containing adaptor protein, MyD88.[9][14] MyD88 then assembles a "myddosome" complex with IRAK family kinases (IRAK4 and IRAK1).[4] This complex activates TRAF6, which in turn activates downstream pathways leading to the activation of MAPK and the IKK complex.[9] Ultimately, this results in the nuclear translocation of transcription factors NF-κB and IRF7, driving the expression of genes for pro-inflammatory cytokines and type I interferons.[1][4][5]
Caption: TLR7 signaling pathway initiated by a small molecule agonist.
Material Preparation and Quality Control
Scientific rigor begins with well-characterized reagents. The quality and handling of the TLR7 agonist are paramount for reproducible results.
Table 1: Compound Specifications
| Parameter | Details | Source/Notes |
| Compound Name | 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
| CAS Number | 7205-42-7 | [11] |
| Molecular Formula | C₇H₆ClN₃ | [11] |
| Molecular Weight | 167.60 g/mol | [11] |
| Purity | ≥95% (HPLC recommended) | Source from a reputable chemical supplier. |
| Appearance | Off-white to light yellow solid | Visual inspection. |
Protocol 1: Stock Solution Preparation
-
Causality: Small molecule agonists are often hydrophobic and require a polar aprotic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice. It is critical to prepare a high-concentration stock to minimize the final solvent concentration in cell culture, as DMSO can have off-target effects at concentrations >0.5%.
-
Procedure:
-
Accurately weigh the required amount of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine powder in a sterile microfuge tube.
-
Add sterile, anhydrous DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. The compound should be stored under inert gas.[11][13]
In Vitro Experimental Protocols
Potency Determination using a TLR7 Reporter Assay
This assay provides a direct, quantitative measure of TLR7 activation by the compound. It relies on an engineered cell line that expresses human TLR7 and reports NF-κB activation through a secreted enzyme or luciferase.[15][16][17]
Caption: Workflow for TLR7 reporter gene assay.
Protocol 2: Step-by-Step TLR7 Reporter Assay
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) or a similar TLR7/NF-κB reporter cell line according to the manufacturer's instructions.[15][17][18] These cells stably co-express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding:
-
On day 1, harvest and resuspend the cells in fresh, pre-warmed culture medium.
-
Seed the cells into a flat-bottom 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of medium.[18]
-
-
Compound Stimulation:
-
On day 2, prepare serial dilutions of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine stock solution in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Also prepare dilutions of a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Add 20 µL of each dilution to the appropriate wells in triplicate.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[19]
-
Readout:
-
Measure SEAP activity in the cell culture supernatant. For HEK-Blue™ cells, this is done using QUANTI-Blue™ Solution.
-
Transfer 20 µL of supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution, mix, and incubate at 37°C for 1-4 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other readings.
-
Plot the OD values against the logarithm of the agonist concentration.
-
Use a non-linear regression (four-parameter logistic) curve fit to determine the EC₅₀ (half-maximal effective concentration) value, which represents the compound's potency.[19]
-
Functional Characterization in Human PBMCs
This assay evaluates the compound's ability to induce a functional immune response in a physiologically relevant primary cell system. PBMCs contain a mix of immune cells, including the primary TLR7-expressing pDCs and B-cells.[20][21]
Caption: Workflow for cytokine profiling in human PBMCs.
Protocol 3: Step-by-Step Cytokine Profiling
-
PBMC Isolation:
-
Isolate PBMCs from fresh human buffy coats or whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.[21]
-
Causality: This method separates mononuclear cells (lymphocytes and monocytes) from red blood cells and granulocytes based on density, enriching for the target immune cell populations.
-
-
Cell Seeding:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin).
-
Count the cells and assess viability (should be >95%).
-
Seed 1-2 x 10⁵ cells per well in 180 µL into a 96-well U-bottom plate.[21]
-
-
Stimulation:
-
Prepare serial dilutions of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and controls (R848, vehicle) as described in Protocol 2.
-
Add 20 µL of the dilutions to the cells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[20][22] A 24-hour timepoint is typically sufficient for robust cytokine production.
-
Supernatant Collection:
-
Centrifuge the plate at 300-500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of key TLR7-associated cytokines, primarily IFN-α, TNF-α, and IL-6, using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.[7][23][24]
-
Causality: IFN-α is the hallmark cytokine for pDC activation via TLR7. TNF-α and IL-6 are key pro-inflammatory cytokines produced by monocytes and other cells. Measuring all three provides a comprehensive profile of the induced immune response.[25]
-
Table 2: Expected Cytokine Response Profile in PBMCs
| Cytokine | Expected Response to TLR7 Agonist | Typical Concentration Range (pg/mL) | Primary Cellular Source |
| IFN-α | Strong, dose-dependent induction | 500 - 10,000+ | Plasmacytoid Dendritic Cells (pDCs) |
| TNF-α | Moderate, dose-dependent induction | 100 - 2,000 | Monocytes, mDCs |
| IL-6 | Moderate, dose-dependent induction | 200 - 5,000 | Monocytes, B-cells |
| IL-10 | Variable, may be induced | 50 - 500 | Monocytes, B-cells |
Note: Absolute concentrations are highly dependent on the donor, agonist potency, and assay conditions.
Concluding Remarks and Further Steps
Successfully executing these protocols will establish the potency and functional activity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a TLR7 agonist. Positive results from the reporter assay confirm direct TLR7 engagement, while the PBMC assay demonstrates its ability to elicit a physiologically relevant immune response.
Next steps for further characterization would include:
-
Selectivity Profiling: Testing the compound in a TLR8 reporter assay to determine its selectivity, as TLR7 and TLR8 are highly homologous and some small molecules exhibit dual agonism.[12][26]
-
In Vivo Validation: Administering the compound to mice (e.g., C57BL/6 or humanized TLR7 mice) and measuring serum cytokine levels at various time points to confirm in vivo activity.[7][27][28][29][30]
-
Downstream Immune Cell Activation: Using flow cytometry to analyze the upregulation of activation markers (e.g., CD69, CD86) on specific immune cell subsets (B-cells, pDCs) within the PBMC culture.[31]
This comprehensive, self-validating framework ensures a thorough and reliable characterization of novel TLR7 agonists for research and therapeutic development.
References
- ResearchGate. (n.d.). Structure and signaling pathways of the toll-like receptor 7 (TLR7).
- ResearchGate. (n.d.). A schematic signaling pathway of TLR7 and 9.
- ResearchGate. (n.d.). Schematic representation of TLR4, TLR7/TLR8, and TLR9-dependent signaling pathways.
-
InvivoGen. (n.d.). TLR7 Reporter HEK293 Cells | HEK-Dual™ hTLR7 cells. Retrieved from [Link]
-
PubMed Central. (n.d.). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Retrieved from [Link]
- ResearchGate. (n.d.). In vitro assessment of TLR7 signaling. NF-κB luciferase reporter.
-
PubMed. (2023). Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2023). 1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Study of Agonists of TLRs as Vaccine Adjuvants. Retrieved from [Link]
-
BioWorld. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. Retrieved from [Link]
-
ResearchGate. (2015). Which assay is recommended for TLR-activation measurement?. Retrieved from [Link]
-
Biocytogen. (n.d.). B-hTLR8/hTLR7 mice - Gene Humanized Mouse Models. Retrieved from [Link]
-
National Institutes of Health. (2020). TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice. Retrieved from [Link]
- ResearchGate. (n.d.). Dose response to TLR7/8 agonists in peripheral blood mononuclear cells.
-
PLOS One. (n.d.). Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients. Retrieved from [Link]
-
PubMed Central. (2022). TLR7 Activation Accelerates Cardiovascular Pathology in a Mouse Model of Lupus. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toll-like receptor signaling | Pathway - PubChem. Retrieved from [Link]
-
ResearchGate. (2020). How to stimulate PBMC-derived monocytes with TLR7 and TLR8 agonists?. Retrieved from [Link]
-
Oxford Academic. (n.d.). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. Retrieved from [Link]
-
Sartorius. (n.d.). Human T Cell Activation Cell and Cytokine Profiling Kit. Retrieved from [Link]
-
PubMed Central. (n.d.). TLR7 Activation in M-CSF-Dependent Monocyte-Derived Human Macrophages Potentiates Inflammatory Responses and Prompts Neutrophil Recruitment. Retrieved from [Link]
-
PubMed Central. (n.d.). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Retrieved from [Link]
-
Drug Target Review. (n.d.). Intellicyt® T Cell Activation Cell and Cytokine Profiling Kit. Retrieved from [Link]
- (n.d.). 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine.
-
PubMed Central. (2021). Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
- ResearchGate. (n.d.). Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants.
-
PubMed. (2019). Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the new molecules for TLR7 antagonists?. Retrieved from [Link]
-
MDPI. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Agonists of TLRs as Vaccine Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
- 11. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 14. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. TLR7 and TLR8 Bioassays [promega.jp]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bosterbio.com [bosterbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 28. biocytogen.com [biocytogen.com]
- 29. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. TLR7 Activation Accelerates Cardiovascular Pathology in a Mouse Model of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Scaffold
Abstract
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a purine isostere that effectively targets the ATP-binding site of numerous protein kinases.[1] Its structural features allow for the development of potent and selective inhibitors for critical targets in oncology, immunology, and other disease areas. This document provides a comprehensive guide for the synthesis of kinase inhibitors utilizing 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a versatile intermediate that enables rapid library generation through functionalization at the C6 position. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, troubleshooting, and data presentation are discussed to empower researchers in drug discovery and development.
Introduction: The Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] A significant portion of these inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket in the kinase domain.
The imidazo[4,5-c]pyridine ring system is bioisosteric to natural purines like adenine, the core of ATP.[1][3][4] This inherent structural mimicry provides a strong foundation for designing molecules with high affinity for the kinase hinge region—a critical interaction point for many Type I and Type II inhibitors. The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine intermediate is particularly valuable. The methyl group at the C2 position can provide beneficial steric and electronic properties, while the chlorine atom at the C6 position serves as an exceptionally versatile synthetic handle. It readily participates in a variety of substitution and cross-coupling reactions, allowing for the systematic exploration of chemical space in the solvent-exposed region of the kinase binding pocket. This exploration is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Intermediate: 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
The foundational step in this methodology is the reliable synthesis of the chlorinated scaffold. The most direct and robust method involves the cyclization of a suitably substituted diaminopyridine with acetic acid. This protocol details a common and effective approach.
Rationale and Causality
The chosen starting material, 5-chloro-pyridine-3,4-diamine, directly incorporates the required chlorine atom at the final C6 position. The cyclization is achieved using glacial acetic acid, which serves as both the reagent (source of the C2-methyl group and the carbonyl carbon) and the solvent. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular condensation and dehydration to form the stable imidazole ring. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent to drive the reaction to completion, especially if the reactivity of the starting materials is low.
Workflow for Core Scaffold Synthesis
Caption: Workflow for the synthesis of the core intermediate.
Detailed Experimental Protocol 1: Core Synthesis
Materials:
-
5-Chloro-pyridine-3,4-diamine
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ammonium Hydroxide (concentrated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-pyridine-3,4-diamine (1.0 eq).
-
Add glacial acetic acid (10-20 volumes, e.g., 10-20 mL per gram of starting material).
-
Optional but recommended for higher yield: Add polyphosphoric acid (1-2 eq by weight) to the mixture.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of concentrated ammonium hydroxide in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Diversification of the Scaffold: Application in Kinase Inhibitor Synthesis
The strategic placement of the chlorine atom at C6 allows for facile diversification. The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring activates this position for nucleophilic aromatic substitution (SNAr) and provides an ideal electrophile for various palladium-catalyzed cross-coupling reactions.
Caption: Key diversification pathways from the core scaffold.
Protocol 2A: C6-Functionalization via SNAr with Amines
Rationale: This reaction introduces amine-containing side chains, which are prevalent in kinase inhibitors as they can form critical hydrogen bonds with the protein backbone or interact with solvent. The reaction is typically conducted at elevated temperatures with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Procedure:
-
In an oven-dried vial, combine 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Add a hindered base, typically DIPEA (2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture to 120-160 °C. Microwave irradiation can significantly shorten reaction times.
-
Monitor progress by LC-MS. Reactions are generally complete in 6-24 hours.
-
After cooling, dilute the mixture with water to precipitate the product or dilute with ethyl acetate for extraction.
-
Purify the crude product using flash chromatography or preparative HPLC.
Protocol 2B: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a powerful tool for creating carbon-carbon bonds, allowing the introduction of diverse aryl and heteroaryl moieties.[5] These groups can access hydrophobic pockets or provide vectors for further functionalization. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[5]
Procedure:
-
To a flame-dried Schlenk tube, add 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the aryl- or heteroarylboronic acid (or pinacol ester) (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate the tube and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.[5]
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation and Characterization
All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard methods include ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). Biological activity data, such as kinase inhibition IC₅₀ values, should be tabulated for clear structure-activity relationship (SAR) analysis.
Table 1: Example Data for a Synthesized Library
| Compound ID | C6-Substituent (R-Group) | Synthesis Method | Yield (%) | Purity (LC-MS, %) | Target Kinase IC₅₀ (nM) |
| KIN-IMP-001 | 4-Morpholinyl | SNAr | 78 | >98 | 150 |
| KIN-IMP-002 | 3-Methoxyphenyl | Suzuki | 65 | >99 | 85 |
| KIN-IMP-003 | N-Methylpiperazin-1-yl | SNAr | 72 | >97 | 45 |
| KIN-IMP-004 | Pyridin-3-yl | Suzuki | 58 | >98 | 210 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Core Synthesis | Insufficient heating; Incomplete dehydration. | Increase reaction temperature to 140°C. Use PPA as a dehydrating catalyst. Ensure starting material is pure. |
| Incomplete SNAr Reaction | Amine is not nucleophilic enough; Insufficient temperature; Steric hindrance. | Increase reaction temperature (use microwave if available). Use a stronger, non-nucleophilic base (e.g., DBU). Increase the equivalents of the amine. |
| Low Yield in Suzuki Coupling | Catalyst deactivation; Poor quality boronic acid; Incorrect base/solvent combination. | Degas solvents thoroughly to remove oxygen. Use a different palladium catalyst/ligand system (e.g., XPhos, SPhos). Use a stronger base like Cs₂CO₃. Ensure boronic acid is not degraded (dehydrated). |
| Difficulty in Purification | Product is highly polar and sticks to silica; Close-running impurities. | For polar products, switch to reverse-phase chromatography. Try a different solvent system for normal phase silica gel chromatography. Consider recrystallization if the product is solid. |
Conclusion
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a robust and versatile platform for the discovery of novel kinase inhibitors. The synthetic protocols detailed herein provide a clear pathway from common starting materials to diverse libraries of potential drug candidates. By leveraging the reactivity of the C6-chloro group, researchers can efficiently explore structure-activity relationships, leading to the identification of potent and selective kinase inhibitors for therapeutic intervention.
References
-
Hu, Y., & Bajorath, J. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
-
Schenck, M., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. [Link]
-
Gomha, S. M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
Gomha, S. M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Gomha, S. M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Ovidius University Annals of Chemistry. [Link]
-
Popr, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Temple, C., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]
-
Xu, J., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). N-Heterocyclic Carbene-Catalyzed Amide Formation from α-Azido Aldehydes and Amines. Organic Syntheses. [Link]
-
Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
Berteina-Raboin, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
-
Han, S-Y., et al. (2012). Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. PubMed. [Link]
-
Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Bautista-Guzmán, I. Y., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
- CN103709175B. (2016). The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.
-
Ghorab, M. M., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
Sources
Application Note: A Guide to Cell-Based Assays for the Functional Characterization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Derivatives
Abstract: The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a key intermediate in the synthesis of potent kinase inhibitors, immunomodulatory agents, and antiviral compounds.[1][2] Derivatives of the broader imidazopyridine class have demonstrated significant therapeutic potential, particularly in oncology, by targeting critical cell signaling pathways.[3][4][5] This guide provides an integrated, mechanism-driven framework for the cellular characterization of novel 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine derivatives. We move beyond simple protocols to explain the causal logic behind assay selection and experimental design, ensuring a robust and translatable dataset for drug development professionals.
Part 1: Foundational Assays - Assessing General Cellular Effects
The initial phase of characterization involves understanding the global impact of the compounds on cell health. These foundational assays are crucial for establishing a therapeutic window and identifying the primary cellular phenotype—cytotoxicity or cytostasis—which guides all subsequent mechanistic studies.
Principle of Cell Viability and Cytotoxicity Assessment
Cell viability assays are indispensable for determining a compound's concentration-dependent effect on cell proliferation and health.[6] These assays typically measure metabolic activity or membrane integrity.
-
Metabolic Assays (e.g., MTT, MTS, WST-8): These colorimetric assays rely on the reduction of a tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells to form a colored formazan product.[6][7][8] The quantity of formazan is directly proportional to the number of living cells.[8][9]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify cytotoxicity by measuring the release of cytosolic enzymes like lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[10]
Expertise & Experience: While both assay types are informative, metabolic assays like MTT or MTS are often the first choice for high-throughput screening due to their simplicity and sensitivity. However, it is critical to understand their limitations. Compounds that interfere with cellular metabolism without directly causing cell death can produce misleading results. Therefore, confirming hits with an orthogonal method, such as a membrane integrity assay or direct cell counting, is a hallmark of a rigorous screening campaign.
Experimental Workflow for Cytotoxicity Screening
A logical workflow ensures efficient and accurate determination of a compound's cytotoxic potential, culminating in a dose-response curve and an IC₅₀ (half-maximal inhibitory concentration) value.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines.[7][9][11]
Materials:
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[6]
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
-
Complete cell culture medium
-
Vehicle (e.g., DMSO)
-
Test and control compounds
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Fill peripheral wells with sterile PBS to minimize evaporation.[6] Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a 2X concentration series of your imidazopyridine derivatives in culture medium from a 1000X stock in DMSO. Ensure the final DMSO concentration in the well is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6] Incubate for 3-4 hours at 37°C.
-
Scientist's Note: During this incubation, living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]
Data Presentation:
| Parameter | Description |
| Cell Line | e.g., A549 (Lung Carcinoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| Positive Control | Doxorubicin (IC₅₀ ~0.5 µM) |
| Vehicle | 0.1% DMSO |
| Compound X IC₅₀ | 1.2 µM |
Part 2: Mechanistic Assays - Elucidating the Mode of Action
Once a compound demonstrates antiproliferative activity, the next critical step is to determine its mechanism of action (MoA). For kinase inhibitor candidates, this involves investigating apoptosis induction and target-specific pathway modulation.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Detecting hallmarks of apoptosis confirms this MoA.[12] Key events include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[12][13]
Protocol: Real-Time Annexin V Apoptosis Assay
Real-time assays offer a significant advantage over endpoint assays by allowing continuous monitoring of apoptosis onset and progression from a single sample well.[12][15] The Promega RealTime-Glo™ Annexin V Assay is an excellent example of this technology.
Principle: This assay uses two annexin V proteins fused to complementary subunits of a NanoBiT® luciferase. When PS is exposed on the surface of apoptotic cells, the annexin V proteins bind, bringing the luciferase subunits into close proximity to produce a bright luminescent signal. A fluorescent necrosis indicator dye is also included to differentiate apoptosis from primary necrosis.[15][16]
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagents (Promega)
-
Opaque-walled 96-well plates (for luminescence)
-
Multimode plate reader capable of luminescence and fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the viability protocol.
-
Reagent Preparation: Prepare the 2X assay reagent containing the Annexin V-NanoBiT® subunits and necrosis detection dye in culture medium, according to the manufacturer's instructions.
-
Compound Addition: Prepare 2X concentrations of the test compounds.
-
Assay Start: Add equal volumes of the 2X compound solution and 2X assay reagent to the cells simultaneously.
-
Real-Time Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.
-
Expertise & Experience: The kinetic data is the primary strength of this assay. A potent pro-apoptotic compound will show a rapid increase in luminescence, which may plateau or decline as cells progress to secondary necrosis, at which point the fluorescence signal will increase. This temporal resolution is invaluable for MoA studies.[13]
-
Target Engagement & Pathway Modulation Assays
Given that imidazo[4,5-c]pyridine derivatives are frequently designed as kinase inhibitors, a crucial step is to verify that they inhibit the intended target kinase within the cell.[1][17] Cell-based kinase assays are more physiologically relevant than biochemical assays as they account for factors like cell permeability and competition with intracellular ATP.[17][18][19]
Principle: The most direct way to measure a kinase inhibitor's activity in a cell is to quantify the phosphorylation of its direct downstream substrate. This is commonly achieved using phospho-specific antibodies in formats like Western Blot, ELISA, or TR-FRET.[17][20][21]
Protocol: Western Blot for Substrate Phosphorylation
This protocol provides a framework for assessing the inhibition of a specific kinase, such as PDGFR, which has been previously associated with imidazopyridine scaffolds.[3]
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFR, anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture & Treatment: Seed cells (e.g., NIH-3T3) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the imidazopyridine derivative (and vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., PDGF-BB for PDGFR) for a short period (e.g., 10-15 minutes) to induce robust kinase activation and substrate phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-p-PDGFR) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Data Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and/or a loading control (e.g., GAPDH) to confirm equal protein loading. Quantify band intensity using densitometry software.
Data Presentation:
| Compound Conc. (µM) | p-PDGFR Signal (Normalized) | Total PDGFR Signal (Normalized) |
| Vehicle Control | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.98 |
| 1.0 | 0.21 | 1.01 |
| 10.0 | 0.05 | 0.99 |
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Signaling Pathway Screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
The American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (n.d.). Cell-based assays and animal models for GPCR drug screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (2025, November 28). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2018, November 29). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
-
PubMed. (2014, July 23). Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
-
PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.kr [promega.kr]
- 11. protocols.io [protocols.io]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 16. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Framework for Evaluating the Antiviral Potential of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Introduction: The Rationale for Investigation
The imidazopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine family have demonstrated a breadth of antiviral activities, showing promise against significant human pathogens such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[2][3][4] This established biological activity provides a strong rationale for investigating novel analogues for new or improved therapeutic properties.
This document focuses on 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine , a specific derivative for which the antiviral potential is yet to be fully characterized in public literature. The presence of the chloro- and methyl-substituents offers unique electronic and steric properties that may confer novel inhibitory activities against viral targets.
As such, this guide is designed to serve as a comprehensive roadmap for researchers. It provides not just the "how" but the "why" behind the experimental design, outlining a systematic, multi-tiered strategy for the in vitro evaluation of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. We will proceed from initial high-throughput screening to definitive potency assessment and culminate in the calculation of the all-important selectivity index, a key indicator of a compound's therapeutic potential.
Section 1: A Systematic Antiviral Screening Strategy
A successful antiviral drug discovery campaign relies on a logical and efficient screening cascade to identify and validate promising lead compounds. The primary objective is to differentiate true, specific antiviral activity from general cellular toxicity. The workflow proposed below is designed to achieve this through a phased approach, increasing in complexity and specificity at each tier.
Caption: A tiered workflow for evaluating a novel antiviral compound.
This strategy ensures that resources are focused on compounds that are not only potent but also selective. Early assessment of cytotoxicity (CC₅₀) is crucial; a compound that appears to inhibit a virus but does so at concentrations that also harm the host cell is not a viable therapeutic candidate.[5] The goal is to identify compounds with a high Selectivity Index (SI), which indicates a wide margin between the concentration required for antiviral efficacy and the concentration that causes cellular toxicity.
Section 2: Core Experimental Protocols
The following protocols are foundational for the in vitro characterization of a novel antiviral compound. They are designed to be self-validating by including necessary controls (cell-only, virus-only, vehicle) to ensure that the observed effects are directly attributable to the test compound.
Protocol 2.1: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Materials:
-
Host cell line appropriate for the target virus (e.g., Vero, MDCK, MT-4)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in culture medium. A typical starting concentration might be 100-200 µM.[7] Include a "medium only" control and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours, carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to triplicate wells.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Aspirate the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log[concentration] and use non-linear regression to determine the CC₅₀ value.
Protocol 2.2: Antiviral Potency by Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[8] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[7]
Objective: To determine the 50% effective concentration (EC₅₀) of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Caption: Step-by-step workflow for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound & Virus Preparation:
-
Prepare 2-fold serial dilutions of the test compound in infection medium. The highest concentration should be below the determined CC₅₀.[7]
-
Dilute the virus stock to a concentration that will yield 50-100 plaques per well.
-
-
Infection: Wash the cell monolayers with sterile PBS. Infect the cells by adding the diluted virus inoculum. Incubate for 1-2 hours at the appropriate temperature (e.g., 33°C or 37°C) to allow for viral adsorption.[9]
-
Treatment and Overlay:
-
During the incubation, prepare the overlay medium. This is typically culture medium mixed with an agent like Avicel, carboxymethyl cellulose, or low-melting-point agarose to create a semi-solid consistency.[10]
-
For each compound concentration, mix it with the overlay medium.
-
After the adsorption period, aspirate the virus inoculum. Gently add the compound-containing overlay medium to the respective wells. Also include a "virus control" (overlay with no compound) and a "cell control" (overlay with no compound or virus).
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Carefully remove the overlay.
-
Fix the cells with a solution like 4% paraformaldehyde for at least 30 minutes.[7]
-
Stain the fixed cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[7]
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percent inhibition versus log[concentration] and use non-linear regression to determine the EC₅₀.
Protocol 2.3: Viral Load Quantification by RT-qPCR
This assay provides a highly sensitive and quantitative measure of viral replication by directly measuring the amount of viral genetic material (RNA or DNA) produced. It is an excellent orthogonal method to confirm findings from cell-based assays like the PRA.[11]
Objective: To quantify the reduction in viral RNA/DNA production in the presence of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Procedure:
-
Experimental Setup: Seed cells and infect with the target virus as described in the PRA protocol (Steps 1-3), but in a 24- or 48-well plate format. Treat with serial dilutions of the test compound after infection.
-
Harvesting: At a predetermined time post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or the total cell lysate.
-
RNA/DNA Extraction: Isolate total RNA or DNA from the samples using a commercial extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase (like TaqPath), forward and reverse primers specific to a conserved region of the viral genome, and a fluorescent probe or a dye like SYBR Green.[11]
-
Add a specific volume of the extracted nucleic acid (or cDNA) to the master mix.
-
Run the reaction on a real-time PCR instrument using an appropriate thermocycling protocol.[11]
-
-
Data Analysis: The instrument measures fluorescence at each cycle. The cycle at which the signal crosses a threshold (Ct value) is inversely proportional to the amount of initial target nucleic acid. Viral load can be quantified relative to a standard curve of known concentrations or analyzed using the ΔΔCt method relative to the virus control.[11]
Section 3: Data Interpretation & Hypothetical Mechanistic Landscape
Quantitative Data Summary
The ultimate goal of the initial screening phase is to generate a concise summary of the compound's activity and selectivity. The data should be presented clearly to allow for direct comparison and decision-making.
Table 1: Hypothetical Antiviral Profile of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
| Virus Target | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A (H1N1) | Plaque Reduction | 5.2 | >100 | >19.2 |
| Respiratory Syncytial Virus (RSV) | Plaque Reduction | 8.9 | >100 | >11.2 |
| Human Immunodeficiency Virus (HIV-1) | CPE Inhibition | >50 | >100 | N/A |
| Hepatitis B Virus (HBV) | RT-qPCR (pgRNA) | 2.5 | >100 | >40.0 |
Data presented are for illustrative purposes only.
A high SI value (typically >10) is a strong indicator of specific antiviral activity and warrants progression to more advanced studies.[4]
Potential Mechanisms of Action
While the precise mechanism of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is unknown, the imidazopyridine class has been shown to inhibit various stages of the viral life cycle.[2] Further experiments would be required for target identification, but potential mechanisms could include the inhibition of:
-
Viral Entry: Blocking the fusion of the viral envelope with the host cell membrane.[7]
-
Viral Replication: Inhibiting key viral enzymes like RNA-dependent RNA polymerase, reverse transcriptase, or proteases.[2][3]
-
Viral Assembly/Release: Interfering with the maturation or budding of new virions.
Caption: Generic viral lifecycle highlighting potential targets for antiviral agents.
Conclusion
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine represents a compelling candidate for antiviral screening due to its privileged imidazopyridine core. The application notes and protocols detailed herein provide a robust and scientifically rigorous framework for its initial evaluation. By systematically determining the compound's efficacy (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) against a panel of viruses, researchers can efficiently ascertain its potential as a lead compound for the development of novel antiviral therapeutics. A positive outcome from this screening cascade would justify advancing the compound to mechanism-of-action studies and subsequent preclinical development.
References
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem.
- Azzouzi, M., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing.
- Azzouzi, M., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central.
- Various Authors. (Date N/A). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC - NIH.
- Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH.
- Bio-protocol. (2021). 2.3. qRT-PCR viral quantification. Bio-protocol.
- Sudo, K., et al. (Date N/A). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed.
- Kevadiya, B.D., et al. (Date N/A). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. NIH.
- Imming, P., et al. (Date N/A). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
- Sigma-Aldrich. (Date N/A). Universal SYBR Green qPCR Protocol. Sigma-Aldrich.
- Abcam. (Date N/A). MTT assay protocol. Abcam.
- L-Selectin, S., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PMC - NIH.
- Institute for Antiviral Research. (Date N/A). In Vitro Antiviral Testing. Utah State University.
- Springer Nature Experiments. (Date N/A). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Chelliah, R., et al. (Date N/A). Screening for Antiviral Activity: MTT Assay. Springer Nature Experiments.
- Creative Biogene. (Date N/A). Viral Titering-Plaque Assay Protocol. Creative Biogene.
- Gorgani, L., et al. (Date N/A). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Talele, T.T. (Date N/A). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Utilization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a Scaffold in Drug Design
Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows for competitive binding to the ATP-binding sites of numerous enzymes, particularly kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The strategic placement of a chloro substituent at the 6-position provides a versatile handle for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties. The 2-methyl group can also be varied to probe specific interactions within the target binding pocket. These attributes make 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine an exceptional starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
Part 1: Synthesis of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Scaffold
The synthesis of the title scaffold is a critical first step in any drug discovery program utilizing this core. The following protocol outlines a reliable and scalable method for its preparation, commencing with the commercially available 5-chloro-3-nitropyridin-4-amine.
Experimental Workflow: Scaffold Synthesis
Caption: Synthetic scheme for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Protocol 1: Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Materials:
-
5-Chloro-3-nitropyridin-4-amine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
To a stirred suspension of 5-chloro-3-nitropyridin-4-amine (1.0 eq) in ethanol and water (4:1) is added iron powder (5.0 eq).
-
The mixture is heated to reflux, and concentrated HCl (0.5 eq) is added dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford crude 5-chloro-pyridine-3,4-diamine, which can be used in the next step without further purification.
-
-
Cyclization to form the Imidazole Ring:
-
The crude 5-chloro-pyridine-3,4-diamine (1.0 eq) is suspended in acetic anhydride (5.0 eq).
-
The mixture is heated to reflux for 2-3 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Derivatization of the Scaffold for Library Generation
The 6-chloro substituent serves as a key functional group for introducing diversity into the molecule. Two powerful and widely used methods for this purpose are N-alkylation of the imidazole nitrogen and Suzuki cross-coupling at the 6-position.
Protocol 2: N-Alkylation of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
N-alkylation introduces substituents on the imidazole ring, which can probe interactions with the solvent-exposed regions of the target protein.[1][2][3]
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
Protocol 3: Suzuki Cross-Coupling at the 6-Position
The Suzuki coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position.[4][5][6][7][8]
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent (e.g., a mixture of dioxane and water, 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Part 3: Biological Evaluation of Synthesized Derivatives
A critical component of the drug discovery process is the biological evaluation of the synthesized compounds. For potential anticancer agents, a primary screen often involves assessing their cytotoxicity against a panel of cancer cell lines. Further mechanistic studies can then elucidate the mode of action.
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
The following table summarizes the reported IC₅₀ values for various imidazo[4,5-c]pyridine derivatives against different cancer cell lines, demonstrating the potential of this scaffold.
| Compound ID | Cancer Cell Line | Target/Assay | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | Cytotoxicity | 0.082 | [14] |
| Derivative B | MDA-MB-468 (Breast) | PARP Inhibition | 0.0086 | [14] |
| Derivative C | SW-620 (Colon) | PARP Inhibition | - | [14] |
| Derivative D | A549 (Lung) | PARP Inhibition | - | [14] |
| Derivative E | HCT116 (Colon) | Cytotoxicity | 0.3-0.9 | [15] |
| Derivative F | BT-474 (Breast) | Cytotoxicity | 0.9 | [16] |
| Derivative G | T-47D (Breast) | Cytotoxicity | >50 | [17] |
Protocol 5: Western Blot Analysis of the PI3K/Akt Signaling Pathway
To investigate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[18][19][20][21][22]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow: Western Blotting
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Conclusion
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols provided herein offer a clear and reproducible path to obtaining the core scaffold and generating diverse libraries of derivatives through N-alkylation and Suzuki coupling. The detailed methods for biological evaluation, including the MTT assay and Western blotting, provide a robust framework for assessing the anticancer potential and elucidating the mechanism of action of these compounds. By leveraging the strategic advantages of this scaffold and employing the outlined methodologies, researchers can accelerate their drug discovery efforts in the pursuit of new and effective treatments for a range of diseases.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Ma, V. Y., & Adjei, A. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- BenchChem. (2025).
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., Alanazi, M. M., & Al-Dhfyan, A. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
- Krause, M., Foks, H., & Gobis, K. (2017).
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Perin, N., Ceric, H., Persoons, L., Vandekeere, K., Liekens, S., & Kralj, M. (2018).
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121–131.
- Gudem, M., Shaik, A. B., & Yellu, N. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
-
ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. BenchChem.
- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429.
- Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1533-1538.
- Kumar, A., & Kumar, V. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2706–2757.
- Tloušt'ová, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Application Notes and Protocols for the Functionalization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Introduction
The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural analogy to purines allows it to interact with a wide range of biological targets, and the strategic placement of substituents enables the fine-tuning of its pharmacological properties. This guide provides a comprehensive overview of the key strategies for the functionalization of the pyridine ring in this versatile building block, with a focus on practical, field-proven protocols. We will delve into the underlying chemical principles that govern these transformations, offering insights into experimental design and optimization.
The primary avenues for modifying the 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine core include nucleophilic aromatic substitution (SNAr) at the C6 position, palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, and potential C-H functionalization at other positions on the pyridine ring. This document will provide detailed, step-by-step protocols for these key transformations, supported by mechanistic insights and data presentation to aid researchers in their synthetic endeavors.
Synthesis of the Starting Material: 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
A reliable supply of the starting material is paramount for any synthetic campaign. While 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine is commercially available[1][2], an in-house synthesis can be advantageous for scalability and cost-effectiveness. A common and effective method involves the cyclization of a suitably substituted diaminopyridine with acetic acid or a derivative thereof.
Protocol 1: Synthesis from 2,6-Dichloro-3,4-diaminopyridine
This protocol outlines the synthesis via the condensation of 2,6-dichloro-3,4-diaminopyridine with acetic anhydride followed by cyclization.
Workflow Diagram:
Figure 1: Synthesis workflow for 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Materials:
-
2,6-Dichloro-3,4-diaminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acetylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-3,4-diaminopyridine (1.0 eq) in anhydrous pyridine (10 mL per gram of diamine). Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acetylated intermediate.
-
Cyclization: To the crude acetylated intermediate, add glacial acetic acid (15 mL per gram of starting diamine).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Functionalization at the C6 Position
The chlorine atom at the C6 position is the most versatile handle for the introduction of new functional groups. This is primarily achieved through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the fused imidazole moiety, renders the C6 position susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride with a variety of nitrogen, oxygen, and sulfur nucleophiles.[3]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms of the heterocyclic system, which stabilizes the intermediate and facilitates the subsequent elimination of the chloride ion.
Workflow Diagram:
Figure 2: General workflow for SNAr at the C6 position.
Protocol 2: SNAr with Aliphatic Amines
This protocol describes a general procedure for the reaction with primary and secondary aliphatic amines.
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Aliphatic amine (e.g., piperidine, morpholine, n-butylamine) (2.0-3.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a sealable reaction vessel, add 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the aliphatic amine (2.0 eq), and a base such as DIPEA (2.5 eq).
-
Add a suitable solvent such as DMF or DMSO (5 mL per 100 mg of the starting material).
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) to remove the high-boiling solvent, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-substituted product.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 12 | 85-95 |
| 2 | Piperidine | DIPEA | DMSO | 130 | 16 | 80-90 |
| 3 | n-Butylamine | K₂CO₃ | DMF | 110 | 24 | 75-85 |
| 4 | Benzylamine | DIPEA | DMSO | 140 | 8 | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, offering a broader substrate scope and milder reaction conditions compared to classical methods.
The Suzuki-Miyaura coupling enables the formation of a biaryl or heteroaryl-aryl bond by reacting the C6-chloro position with an organoboron reagent.[4][5]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation of the organic group from the boron reagent to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the active catalyst.[6]
Workflow Diagram:
Figure 3: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2 M Na₂CO₃ solution).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65-75 |
For the coupling of less nucleophilic amines, such as anilines and other heteroaromatic amines, the Buchwald-Hartwig amination is the method of choice.[1][7]
Mechanistic Rationale: This reaction also proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is crucial for the efficiency of this transformation.
Protocol 4: Buchwald-Hartwig Amination with Anilines
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
Aniline derivative (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) and the aniline derivative (1.2 eq).
-
Add anhydrous solvent (toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Exploratory Functionalization at Other Pyridine Ring Positions
While the C6 position is the most readily functionalized, opportunities exist for derivatization at other positions of the pyridine ring, primarily through C-H activation strategies. These methods are less developed for the imidazo[4,5-c]pyridine system specifically but offer exciting avenues for novel analogue synthesis.
Potential C-H Functionalization Strategies
-
Directed Lithiation/Borylation: The nitrogen atoms of the imidazo[4,5-c]pyridine core can act as directing groups for ortho-lithiation. Subsequent trapping with an electrophile, such as a borate ester, could introduce a handle for further cross-coupling reactions at positions C4 or C7.
-
Transition-Metal-Catalyzed C-H Activation: With an appropriate directing group installed on one of the imidazole nitrogens, transition metal-catalyzed C-H activation could enable regioselective functionalization at C4 or C7.
These approaches are at the forefront of synthetic methodology and would require careful optimization for the specific 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine substrate.
Conclusion
The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold offers a wealth of opportunities for chemical modification. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the synthetic landscape of this important heterocyclic system. From robust and predictable SNAr and palladium-catalyzed cross-coupling reactions at the C6 position to the exciting possibilities of C-H functionalization, the methodologies outlined herein provide a solid foundation for the design and synthesis of novel molecules with potential therapeutic applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-744). John Wiley & Sons, Ltd.
-
Dymińska, L. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2657. [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Boruah, M., & Prajapati, D. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Heterocyclic Chemistry, 51(S1), E23-E26.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Anzini, M., et al. (2012). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 17(10), 12006-12024. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 71(14), 5219–5225. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold and its Functionalization via Suzuki Cross-Coupling
The imidazo[4,5-c]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including oncology, inflammation, and central nervous system disorders.[1][2]
The functionalization of the imidazo[4,5-c]pyridine ring system is paramount to modulating its pharmacological profile. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[4][5] This palladium-catalyzed reaction enables the introduction of a diverse range of aryl, heteroaryl, and alkyl substituents at specific positions of the heterocyclic core, thereby allowing for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).[6]
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful execution of Suzuki cross-coupling reactions with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. The principles and methodologies described herein are grounded in authoritative literature on the coupling of nitrogen-rich heterocycles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.[7][8][9][10][11]
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[4][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for the specific substrate, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. This is often the rate-limiting step, especially with less reactive aryl chlorides.[13]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[15]
A critical challenge in the Suzuki coupling of nitrogen-containing heterocycles like imidazo[4,5-c]pyridine is the potential for the nitrogen atoms to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][9] The choice of a suitable ligand is therefore paramount to shield the palladium center and facilitate the desired catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagent Purity: The success of the Suzuki coupling is highly dependent on the purity of the reagents. 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and the boronic acid should be of high purity.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the Suzuki cross-coupling of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine with a generic arylboronic acid. These conditions are a starting point and may require further optimization depending on the specific boronic acid used.[16][17][18]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings.[12] PdCl₂(dppf) is often effective for challenging substrates, including heteroaryl chlorides. |
| Ligand | (If using a Pd(II) source) dppf | The bidentate ligand dppf can stabilize the palladium catalyst and promote the reaction. |
| Base | K₂CO₃ or Cs₂CO₃ | An inorganic base is required to activate the boronic acid. Cesium carbonate is often more effective for less reactive substrates.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[4] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with aryl chlorides. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).
-
-
Inerting the System:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere and use freshly opened or purified catalyst. |
| Insufficiently active base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Decomposition of Starting Material | Reaction temperature is too high | Lower the reaction temperature. |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen | Ensure thorough degassing of solvents and a robust inert atmosphere. |
| Protodeboronation of Boronic Acid | Use of a more stable boronic acid derivative (e.g., a pinacol ester).[19] | |
| Use of a weaker base or anhydrous conditions if possible.[19] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of novel 6-aryl-2-methyl-3H-imidazo[4,5-c]pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]
-
Wieczorek, M., & Gzella, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 430. [Link]
-
Wieczorek, M., & Gzella, A. K. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
Wieczorek, M., & Gzella, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
Kralj, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3949. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 67(22), 7727-7737. [Link]
-
Wieczorek, M., & Gzella, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Gangu, K. K., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(48), 10134-10151. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 697-705. [Link]
-
Nielsen, D. K., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Fodor, K., et al. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]
-
Kumar, S., et al. (2018). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]
-
Kralj, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1437-1444. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(15), 2779. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC - PubMed Central. [Link]
-
Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2269-2280. [Link]
-
Sajith, A. M., et al. (2013). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]
-
Schmidt, J., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. [Link]
-
Tang, W., et al. (2012). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 11. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Throughput Screening of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Libraries for Novel Kinase Inhibitors
Abstract
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of potent kinase inhibitors for applications in oncology and beyond.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from libraries based on this scaffold. We detail a robust, luminescence-based biochemical assay protocol, a systematic workflow for hit identification and validation, and best practices for data analysis and artifact management, ensuring a trustworthy and efficient path from primary screen to confirmed hits.
Introduction: The Imidazopyridine Scaffold as a Source of Kinase Inhibitors
The imidazopyridine ring system, a fusion of imidazole and pyridine moieties, is structurally analogous to purines, enabling it to interact with a wide array of biological targets.[2] Specifically, derivatives of the imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine scaffolds have demonstrated significant potential as modulators of protein kinases.[3][4] Protein kinases, which now represent the second most important class of drug targets, are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6][7]
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold offers synthetic tractability, allowing for the creation of diverse chemical libraries with varied substitutions. This diversity is crucial for exploring the structure-activity relationships (SAR) required to develop potent and selective inhibitors. High-throughput screening (HTS) is the cornerstone of this initial exploration, enabling the rapid, automated testing of thousands to millions of compounds to identify "hits"—compounds that modulate the activity of the target kinase.[8][9]
This guide outlines a validated workflow for screening a 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine library against a generic protein kinase, employing a universal ATP-depletion assay. The principles and protocols described herein are broadly applicable and can be adapted to specific kinase targets of interest.
The HTS Workflow: From Assay Design to Hit Confirmation
A successful HTS campaign is a multi-stage process designed to maximize efficiency while minimizing false positives. The workflow is logically structured to move from a broad, primary screen to increasingly rigorous validation of a smaller number of promising compounds.
Figure 2: Decision-making workflow for hit triage and validation.
Data Analysis and Hit Selection
-
Normalization: For each plate, normalize the raw data to percent inhibition using the on-plate controls:
-
% Inhibition = 100 * (Signal_well - μ_min_signal) / (μ_max_signal - μ_min_signal)
-
-
Hit Threshold: A common method for defining a primary hit is to use a threshold based on the standard deviation (σ) of the sample population (or negative controls). A typical threshold is >3σ above the mean percent inhibition. [10]
Protocol: Hit Confirmation and IC₅₀ Determination
All primary hits must be re-tested from the original source vials to ensure they were not artifacts of the screening process. [11]1. Confirmation: Re-test all hits at the primary screening concentration in triplicate. Only compounds that show activity consistent with the primary screen are advanced. 2. Dose-Response (IC₅₀): For confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 50 µM down to 2.5 nM). 3. Run the kinase assay with these dilutions. 4. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited). [12]
Counter-Screening and Orthogonal Assays
This is the most critical step for eliminating false positives. [13]* Luciferase Counter-Screen: Because the primary assay relies on luciferase, it is essential to test all confirmed hits for direct inhibition of the luciferase enzyme. This is done by running the ATP detection assay in the absence of the kinase, with a fixed amount of ATP, and looking for a signal decrease in the presence of the compound. Hits that inhibit luciferase are flagged as artifacts. [14]* Orthogonal Assay: To ensure the inhibitory activity is not an artifact of the ATP-depletion format (e.g., ATPases in the enzyme prep), hits should be tested in a mechanistically different assay. Examples include:
- TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Detects the phosphorylated product using specific antibodies.
- Fluorescence Polarization (FP): Measures the binding of the inhibitor to the kinase.
- Radiometric Assays: The "gold standard" that directly measures the incorporation of ³²P or ³³P from ATP onto the substrate. [15] Only compounds that are confirmed, show a dose-dependent IC₅₀, are inactive in the counter-screen, and are active in an orthogonal assay are considered validated hits ready for medicinal chemistry efforts.
Appendix: Troubleshooting Common HTS Issues
| Issue | Potential Cause | Recommended Solution |
| High CV% across plate | Inconsistent liquid handling; reagent instability. | Service liquid handlers; prepare fresh reagents daily; ensure complete mixing of reagents before dispensing. |
| Plate Edge Effects | Uneven temperature/evaporation during incubation. | Use plates with lids; allow plates to equilibrate to room temperature before adding reagents; use a humidified incubator. [16] |
| Fluorescent Compounds | Compound itself emits light in the detection channel. | The chosen luminescence assay is largely insensitive to this. If using a fluorescence assay, run a "compound-only" plate to measure background fluorescence. [17] |
| Compound Precipitation | Poor compound solubility at screening concentration. | Visually inspect plates for precipitates. Lower the screening concentration or add a small amount of a co-solvent if tolerated by the assay. [17] |
Table 3: Common HTS Troubleshooting Guide.
References
-
MySkinRecipes. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022-02-20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
News-Medical.Net. (2018-11-01). High-throughput Screening Using Small Molecule Libraries. Available from: [Link]
-
MDPI. (2024-02-29). Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. Available from: [Link]
-
BMG LABTECH. (2019-04-10). High-throughput screening (HTS). Available from: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
-
National Center for Biotechnology Information. (2012-05-01). HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]
-
MDPI. (2023-04-06). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available from: [Link]
-
National Center for Biotechnology Information. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]
-
National Center for Biotechnology Information. (2021-08-11). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
National Center for Biotechnology Information. Interference and Artifacts in High-content Screening. In: Assay Guidance Manual. Available from: [Link]
-
PubMed. (2005-Mar). High-throughput screening for kinase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2011-09-29). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Available from: [Link]
-
Drug Target Review. (2023-03-30). Assay performance and the Z'-factor in HTS. Available from: [Link]
-
National Center for Biotechnology Information. (2014-06-01). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]
-
PubMed. (2018-09-01). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available from: [Link]
-
ResearchGate. (2021-01-01). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available from: [Link]
-
National Center for Biotechnology Information. (2021-08-13). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
High-Throughput Screening Center. Introduction - Guidance for Assay Development & HTS. Available from: [Link]
-
ResearchGate. (2013-01-01). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Available from: [Link]
-
ResearchGate. (2008-01-01). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. Available from: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
ResearchGate. Figure 3. Determination of Z' factor, signal-to-background (S/B),.... Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Available from: [Link]
-
Oxford Academic. (2015-03-07). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available from: [Link]
-
Cambridge MedChem Consulting. (2017-11-13). Analysis of HTS data. Available from: [Link]
-
Molecular Devices. Metrics for Comparing Instruments and Assays. Available from: [Link]
-
ACS Publications. (2016-02-10). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
-
Oxford Academic. (2014-11-20). Comprehensive analysis of high-throughput screens with HiTSeekR. Available from: [Link]
-
Agilent. High Throughput Screening (ChemCORE). Available from: [Link]
-
ResearchGate. (2018-10-13). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
-
National Center for Biotechnology Information. (2015-01-01). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]
-
Bentham Science. (2005-03-01). High Throughput Screening for Protein Kinase Inhibitors. Available from: [Link]
-
IntechOpen. (2015-06-03). Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]
-
BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?. Available from: [Link]
-
Royal Society of Chemistry. (2016-12-08). Chapter 1: HTS Methods: Assay Design and Optimisation. Available from: [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes [mdpi.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. news-medical.net [news-medical.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Development of Radiolabeled 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine for Imaging: Application Notes and Protocols
For Research Use Only.
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This structural feature allows for its interaction with a variety of biological macromolecules, including kinases, polymerases, and receptors.[1][2] Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a range of therapeutic applications, including as anticancer agents targeting DNA-dependent protein kinase (DNA-PK) or Src family kinases, and as modulators of the immune system through agonism of Toll-like receptor 7 (TLR7).[3][4][5][6]
The ability to non-invasively visualize and quantify the distribution and target engagement of these promising therapeutic agents in vivo is crucial for their preclinical and clinical development. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the real-time, three-dimensional imaging of biological processes. By radiolabeling a bioactive molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), it is possible to track its biodistribution, pharmacokinetics, and target binding.
This application note provides a comprehensive guide to the development of radiolabeled 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a potential PET imaging agent. We present detailed protocols for the synthesis of the parent molecule and a suitable precursor for radiolabeling, the radiolabeling procedure itself, and subsequent in vitro and in vivo evaluation. The methodologies described herein are based on established synthetic and radiochemical techniques for analogous heterocyclic compounds and are intended to provide researchers with a robust framework for the development of this and other imidazo[4,5-c]pyridine-based imaging agents.
Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its Radiolabeling Precursor
The synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the construction of the imidazo[4,5-c]pyridine core via the cyclization of a substituted diaminopyridine. For the purpose of radiolabeling with Carbon-11 via methylation, a des-methyl precursor is required.
Proposed Synthetic Scheme
Caption: Proposed synthetic route for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its des-methyl precursor.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (Reference Standard)
-
Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine. To a solution of 2,6-dichloro-3-nitropyridine in ethanol, add an excess of aqueous ammonia. Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
Step 2: Synthesis of 2,3-diamino-6-chloropyridine. Dissolve the 2-amino-6-chloro-3-nitropyridine in ethanol and add a reducing agent such as tin(II) chloride dihydrate. Heat the mixture to reflux. After completion of the reaction, neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. To the crude 2,3-diamino-6-chloropyridine, add an excess of acetic anhydride and heat the mixture. Upon completion, cool the reaction and pour it into ice water. Neutralize with a base and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of the N-desmethyl Precursor for ¹¹C-labeling
The synthesis of the N-desmethyl precursor follows a similar route to the reference standard, with the key difference being the protection of one of the amino groups in the diaminopyridine intermediate before the cyclization step, followed by deprotection. A more direct approach, if feasible, would involve the cyclization of 2,3-diamino-6-chloropyridine with a reagent that introduces a hydrogen at the 2-position, followed by methylation of the imidazole nitrogen.
Radiolabeling with Carbon-11
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies where rapid kinetics are of interest. The most common method for introducing ¹¹C into a molecule is via methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Radiolabeling Workflow
Caption: General workflow for the production and purification of the ¹¹C-labeled product.
Experimental Protocol
Protocol 3: ¹¹C-Methylation of the Des-methyl Precursor
-
Preparation: Dissolve 1-2 mg of the des-methyl precursor in 300 µL of anhydrous DMF in a sealed reaction vial. Add a suitable base, such as sodium hydride or potassium hydroxide.
-
Radiolabeling: Bubble the gaseous [¹¹C]methyl iodide, produced from the reaction of [¹¹C]methane with iodine, through the solution of the precursor at room temperature. Heat the reaction vial to 80-100 °C for 5 minutes.
-
Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: Collect the radioactive peak corresponding to the product. Remove the HPLC solvent under a stream of nitrogen and reformulate the product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Quality Control
The final product should be subjected to a series of quality control tests to ensure its suitability for in vivo use.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Peak corresponding to the non-radiolabeled standard | Analytical HPLC (UV detector) |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Calculated from the radioactivity of the product and the mass of the non-radiolabeled standard |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for DMF) | Gas Chromatography |
| pH | 5.0 - 7.5 | pH meter |
| Sterility and Endotoxins | Sterile and low endotoxin levels | Standard microbiological assays |
In Vitro Evaluation
Prior to in vivo studies, a series of in vitro experiments should be conducted to characterize the binding properties of the radiolabeled compound. The choice of assays will depend on the hypothesized biological target. For instance, if the target is a specific kinase, the following assays would be appropriate.
Protocol 4: In Vitro Autoradiography
-
Prepare frozen tissue sections from animal models or human subjects that express the target of interest (e.g., tumor xenografts).
-
Incubate the tissue sections with a low nanomolar concentration of the radiolabeled 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
-
For competition studies, co-incubate adjacent sections with an excess of the non-radiolabeled compound or a known inhibitor of the target.
-
Wash the sections to remove unbound radioactivity, dry them, and expose them to a phosphor imaging plate or autoradiography film.
-
Quantify the signal intensity in different regions of the tissue to determine the specific binding of the radiotracer.
Protocol 5: Cell-Based Binding Assays
-
Culture a cell line that overexpresses the target of interest.
-
Incubate the cells with increasing concentrations of the radiolabeled compound to determine the saturation binding kinetics (Kd and Bmax).
-
Perform competitive binding assays by co-incubating the cells with a fixed concentration of the radiotracer and increasing concentrations of the non-radiolabeled compound or other known ligands to determine the binding affinity (Ki).
In Vivo Evaluation in Animal Models
In vivo imaging studies in appropriate animal models are essential to evaluate the pharmacokinetic profile and target engagement of the radiolabeled compound.
Animal Models
The choice of animal model will depend on the biological target and the intended clinical application. For oncology applications, tumor-bearing mice (either from cell line xenografts or patient-derived xenografts) are commonly used.[7]
Protocol 6: PET Imaging and Biodistribution Studies
-
Anesthetize the animal and place it in the PET scanner.
-
Administer the radiolabeled 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine via tail vein injection.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
For biodistribution studies, sacrifice groups of animals at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
-
Dissect major organs and tissues, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Expected Biodistribution Profile
The expected biodistribution will be influenced by the physicochemical properties of the compound and its affinity for the target. A successful imaging agent should exhibit high uptake in the target tissue (e.g., tumor) and rapid clearance from non-target tissues, resulting in a high target-to-background ratio.
Conclusion
The development of radiolabeled 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine presents a promising avenue for the non-invasive imaging of various biological targets, depending on its specific pharmacological profile. The protocols outlined in this application note provide a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of this and other imidazo[4,5-c]pyridine-based PET tracers. Successful implementation of these methods will facilitate the translation of these promising compounds from the laboratory to the clinic.
References
-
Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease. PubMed. [Link]
-
Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. PubMed. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Radiosynthesis of 2-[6-chloro-2-(4-iodophenyl)imidazo [1,2-a]pyridin-3-yl]-N-ethyl-N-[C-11]methyl-acetamide, [C-11]CLINME, a novel radioligand for imaging the peripheral benzodiazepine receptors with PET. ANSTO. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. [Link]
-
In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. ScienceDirect. [Link]
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. PubMed. [Link]
-
Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. [Link]
-
Animal Models for the Evaluation of Theranostic Radiopharmaceuticals. PubMed. [Link]
-
Radiosynthesis of 2-[6-chloro-2-(4-iodophenyl)imidazo [1,2-a]pyridin-3-yl]- N-ethyl-N-[11C]methyl-acetamide, [11C]CLINME, a novel radioligand for imaging the peripheral benzodiazepine receptors with PET. The University of Manchester Research Explorer. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]
- The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.
-
Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. [Link]
-
Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for the Evaluation of Theranostic Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Solubility of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for in vitro solubility challenges encountered with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and other structurally related, poorly soluble investigational compounds. As direct experimental solubility data for this specific molecule is not extensively published, this document synthesizes established principles of medicinal chemistry and formulation science to provide robust, field-proven strategies for your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Q1: I've just received my vial of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. What is the best solvent to make a stock solution?
A1: For initial stock solution preparation of poorly water-soluble compounds like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point due to its broad solvation power for diverse chemical structures.[1] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This allows for minimal solvent introduction into your aqueous assay medium, thereby reducing the risk of solvent-induced artifacts.[2]
Q2: My compound precipitated immediately when I added my DMSO stock to the aqueous cell culture medium. What happened?
A2: This phenomenon, known as "crashing out," is a classic sign that the compound's solubility limit in the final aqueous medium has been exceeded.[3] The DMSO keeps the compound in solution at high concentrations, but when this stock is diluted into the aqueous buffer or medium, the solvent environment changes drastically, and the compound can no longer stay dissolved.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is highly cell-type dependent.[1] As a general guideline, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[4][5] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[1] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[2] Studies have shown that DMSO concentrations of 5% and 10% are cytotoxic to human apical papilla cells at all analyzed time points.[4]
Q4: Can I heat the stock solution to get my compound to dissolve in DMSO?
A4: Gentle warming (e.g., 37°C water bath) and sonication can be effective methods to aid dissolution in DMSO.[6][7] However, exercise caution. Prolonged exposure to heat can degrade thermally labile compounds. Always start with vortexing at room temperature before applying heat.[6]
Q5: Does the pH of my assay medium affect the solubility of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine?
A5: Yes, the solubility of ionizable compounds is pH-dependent.[8] The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine structure contains basic nitrogen atoms in the imidazopyridine ring system, similar to pyridine which has a pKa of 5.23 for its conjugate acid.[9] These nitrogens can be protonated at acidic pH, forming a more soluble salt. Conversely, in neutral or basic media (like most cell culture media, pH ~7.4), the compound will be in its less soluble, neutral form.[10]
In-Depth Troubleshooting Guides
When standard dissolution methods fail, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale to overcome complex solubility issues.
Guide 1: Systematic Solubility Assessment
Before proceeding with complex biological assays, it is crucial to determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.
Protocol: Kinetic Solubility "Crash-Out" Test
-
Prepare Stock: Create a 10 mM stock solution of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in 100% DMSO.
-
Prepare Assay Medium: Dispense your final assay medium (e.g., DMEM + 10% FBS) into microcentrifuge tubes.
-
Spike and Observe: Add small volumes of the DMSO stock to the assay medium to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).
-
Visualize: Centrifuge the tubes and visually inspect for any pellet or turbidity. The highest concentration that remains clear is your approximate kinetic solubility limit.
Guide 2: Advanced Solubilization Strategies
If the required assay concentration exceeds the compound's aqueous solubility, several formulation strategies can be employed. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[11]
Strategy A: pH Modification
-
Rationale: As a basic compound, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine will be more soluble at a lower pH due to protonation.[10] This strategy is most applicable for cell-free assays where the pH can be adjusted without affecting biological components.
-
Protocol:
-
Prepare a concentrated stock solution in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0).
-
Determine the solubility in this acidic stock.
-
When diluting into the final neutral assay buffer, do so slowly and with vigorous mixing to minimize localized high concentrations that can precipitate. Be aware that the final pH of your assay will be slightly altered.
-
Strategy B: Use of Co-Solvents
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[12]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).
-
Protocol:
-
Prepare a high-concentration stock in a co-solvent system (e.g., 1:1 DMSO:PEG-400).
-
Perform serial dilutions into the assay medium.
-
Critical Control: Always run a vehicle control with the same final concentration of the co-solvent mixture to account for any biological effects of the solvents themselves.
-
Strategy C: Formulation with Excipients
-
Rationale: Certain excipients, like cyclodextrins, can encapsulate poorly soluble drugs, forming inclusion complexes that are water-soluble.[11]
-
Example Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the solid 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine to this solution.
-
Sonicate or stir overnight to facilitate complex formation.
-
Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Data & Visualization
Table 1: Solvent & Formulation Selection Guide
| Strategy | Primary Solvent(s) | Pros | Cons | Best For |
| Standard | 100% DMSO | Simple, widely used | High risk of precipitation in aqueous media | High-throughput screening (low concentrations) |
| pH Adjustment | Acidic Buffers (e.g., Citrate) | Significantly increases solubility of basic compounds | Not suitable for live-cell assays; can alter protein function | Cell-free biochemical/enzymatic assays |
| Co-Solvency | DMSO, Ethanol, PEG-400, PG | Can achieve higher soluble concentrations than DMSO alone | Potential for co-solvent toxicity; requires careful vehicle controls | Cell-based assays requiring moderate concentrations |
| Excipients | Aqueous HP-β-CD | Low toxicity; can significantly enhance solubility | May alter drug-target binding kinetics; more complex preparation | Both cell-free and cell-based assays |
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This decision tree guides the researcher through a logical sequence of steps to diagnose and solve in vitro solubility issues.
Caption: Decision tree for addressing compound precipitation.
Final Recommendations
-
Always Validate: Never assume a literature protocol for a similar compound will work perfectly for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Empirical testing is essential.
-
Control Everything: The importance of proper vehicle controls cannot be overstated, especially when using co-solvents or excipients. These controls are the only way to ensure your observed biological effects are due to the compound and not the formulation.[2]
-
Document Meticulously: Keep detailed records of your formulation attempts, including solvents, concentrations, temperatures, and mixing procedures. This information is invaluable for troubleshooting and for ensuring the reproducibility of your results.
By applying these systematic approaches, researchers can overcome the inherent challenges of working with poorly soluble compounds, leading to more reliable and reproducible in vitro data.
References
- Di, L., & Kerns, E. H. (2016).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–822. [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
de Souza, A. C. C., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(6), 633-639. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
Sources
- 1. btsjournals.com [btsjournals.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Functionalization
Welcome to the technical support resource for the functionalization of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chemical modification of this important heterocyclic scaffold. Our focus is on providing practical, causality-driven advice to streamline your optimization process and ensure robust, reproducible results.
Understanding the Scaffold: Key Reactivity Considerations
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core presents a unique set of challenges and opportunities for functionalization. Before troubleshooting specific reactions, it is crucial to understand its inherent chemical properties.
-
Multiple Nucleophilic Sites: The scaffold possesses several nitrogen atoms—two in the imidazole ring and one in the pyridine ring. The imidazole N-H is tautomeric, meaning the proton can reside on either N1 or N3, leading to potential regioselectivity issues in N-alkylation or N-arylation reactions.[1][2][3]
-
Catalyst Inhibition: The lone pairs on the pyridine and imidazole nitrogens can coordinate to the palladium center, potentially acting as catalyst inhibitors. This can sequester the active catalyst and impede the catalytic cycle, a common issue with nitrogen-containing heterocycles.[4][5]
-
Reactivity of the C6-Cl Bond: The chlorine at the C6 position is an aryl chloride. In palladium-catalyzed cross-coupling reactions, the oxidative addition step for aryl chlorides is significantly more challenging than for the corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems.[6]
-
Potential Sites for C-H Functionalization: Beyond the C6-Cl position, the pyridine ring possesses C-H bonds at the C4 and C7 positions, and the imidazole ring has a C-H bond at the C2 position (though substituted with a methyl group here). Direct C-H activation at these sites offers an alternative, atom-economical route for functionalization.
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive sites for functionalization.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are the workhorses for functionalizing the C6-Cl bond. However, low yields, catalyst deactivation, and side reactions are common hurdles.
FAQ 1: My Suzuki-Miyaura coupling reaction at C6 is failing or giving very low yield. What's the problem?
This is the most common issue encountered. The inertness of the C-Cl bond is the primary suspect, but other factors can be at play.
Answer: A low or non-existent yield in a Suzuki coupling of this substrate points to one of three primary areas: (1) Inefficient Oxidative Addition , (2) Catalyst Inhibition/Deactivation , or (3) Sub-optimal Reaction Conditions .
Caption: Troubleshooting workflow for Suzuki coupling.
In-depth Causality & Solutions:
-
Inefficient Oxidative Addition: The Pd(0) catalyst struggles to insert into the strong C-Cl bond.
-
Solution: Employ a catalyst system designed for aryl chlorides. Standard Pd(PPh₃)₄ is often insufficient. Switch to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species that is more capable of activating the C-Cl bond.
-
| Ligand Family | Examples | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding, promoting fast oxidative addition and reductive elimination.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable, highly active palladium complexes. |
-
Catalyst Inhibition by the Substrate: The nitrogen atoms in your imidazo[4,5-c]pyridine can bind to the palladium center, competing with the phosphine ligand and preventing the formation of the active catalytic species.[4][5]
-
Solution 1: Pre-activation. Before adding your substrate, stir the palladium source and ligand together in the solvent at room temperature or with gentle heat for 15-30 minutes. This allows the active Pd(0)Lₙ complex to form without competition.[4]
-
Solution 2: Use a Pre-formed Catalyst. Use a commercially available, air-stable palladium pre-catalyst (e.g., XPhos-Pd-G3). These complexes are designed to release the active Pd(0) species efficiently upon addition of a base.
-
-
Sub-optimal Base and Solvent: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[8] Its solubility and strength are key.
-
Solution: Anhydrous K₃PO₄ or Cs₂CO₃ are often effective bases. While K₂CO₃ is common, it may require a small amount of water to be effective, which can also promote boronic acid decomposition.[9] For solvents, ethereal options like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, are standard. A solvent screen is highly recommended.
-
This protocol is a robust starting point. Expect to optimize the ligand, base, and temperature.
-
Catalyst Pre-activation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine Pd₂(dba)₃ (2 mol %) and XPhos (4.4 mol %). Add anhydrous toluene. Stir at room temperature for 20 minutes.
-
Reagent Addition: To the pre-activated catalyst mixture, add 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely ground, anhydrous K₃PO₄ (2.0-3.0 eq).
-
Reaction: Heat the mixture to 100-110 °C and monitor by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water. The product may chelate to silica; consider flushing the column with a small percentage of triethylamine or ammonia in the eluent.
FAQ 2: My Buchwald-Hartwig amination is giving me a complex mixture of products. What are the likely side reactions?
Answer: Besides low conversion due to C-Cl inactivity, the primary side reaction in Buchwald-Hartwig amination of this scaffold is competitive N-arylation .
Caption: Competing C- vs. N-arylation pathways.
Causality & Solutions:
-
Deprotonation of the Imidazole N-H: The strong bases used in Buchwald-Hartwig amination (e.g., NaOt-Bu, LHMDS) can easily deprotonate the N-H of the imidazole ring.[6][10] The resulting anion is a potent nucleophile that can compete with your desired amine, leading to the formation of N-arylated dimers or reaction with another molecule of the aryl halide.
-
Solution 1: Protect the N-H group. If N-arylation is a persistent issue, consider protecting the imidazole nitrogen before performing the C6-amination. A simple protecting group like a Boc group or a more robust one like a SEM group can be installed and later removed.
-
Solution 2: Use a Milder Base. While strong bases are often needed for efficient catalysis, screening weaker bases like K₃PO₄ or Cs₂CO₃ might suppress the N-H deprotonation enough to favor the desired C-N coupling.[10] This often requires a more active catalyst system and higher temperatures.
-
Solution 3: Use the Amine as the Base. For some primary amines, using a large excess of the amine itself can sometimes serve as both the nucleophile and the base, avoiding the need for a strong inorganic base.
-
-
Ligand Choice: The ligand influences the steric environment around the palladium. A very bulky ligand might favor coupling with a less hindered primary amine over the more sterically encumbered imidazopyridine anion.
Part 2: Exploring Direct C-H Functionalization
Direct C-H functionalization is an attractive, modern alternative to cross-coupling that avoids pre-functionalization of the starting material. For the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold, the most likely sites for C-H activation are C4 and C7 on the pyridine ring.
FAQ 3: I want to functionalize a C-H bond on the pyridine ring. Which position is more reactive and what conditions should I start with?
Answer: Predicting regioselectivity in C-H functionalization can be complex, but we can make educated hypotheses based on electronic and steric factors. The C4 and C7 positions are the primary targets.
Analysis of C-H Sites:
| Position | Electronic Character | Steric Hindrance | Predicted Reactivity |
| C4-H | Adjacent to the electron-rich imidazole ring and the pyridine nitrogen (N5). Likely to be electron-deficient. | Relatively unhindered. | A promising site for nucleophilic attack in Minisci-type reactions or for metalation. |
| C7-H | Adjacent to the chloro-substituted carbon. Influenced by the withdrawing effect of the chlorine. | Relatively unhindered. | A potential site for palladium-catalyzed C-H arylation, often directed by the pyridine nitrogen.[13] |
Recommended Approaches:
-
For C-H Arylation (e.g., with Aryl Halides):
-
Strategy: Palladium-catalyzed direct arylation is a common method. The pyridine nitrogen can act as a directing group to facilitate C-H activation at an adjacent position.[13]
-
Starting Conditions:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: A bulky phosphine or NHC ligand may be required.
-
Additive: Pivalic acid (PivOH) is often used as a proton shuttle to facilitate the C-H activation step.
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Toluene or Dioxane.
-
Temperature: High temperatures (120-150 °C) are typically necessary.
-
-
-
For C-H Alkylation/Acylation (e.g., Minisci Reaction):
-
Strategy: If you want to introduce alkyl or acyl groups, the Minisci reaction is a powerful tool for functionalizing electron-deficient heterocycles. It involves the generation of a radical species that adds to the protonated pyridine ring.
-
Starting Conditions:
-
Radical Source: For alkylation, use a carboxylic acid with AgNO₃ (catalyst) and (NH₄)₂S₂O₈ (oxidant).
-
Acid: The reaction must be run in acidic conditions (e.g., TFA) to protonate the pyridine ring, making it more electrophilic.
-
Solvent: Acetonitrile or DCM/water biphasic system.
-
Temperature: Room temperature to 80 °C.
-
-
A Note on the 2-Methyl Group: The electron-donating nature of the 2-methyl group will slightly increase the electron density of the entire ring system. This may slightly deactivate the pyridine ring towards nucleophilic attack (Minisci) but could make oxidative addition or C-H metalation slightly easier. Its steric bulk is minimal for reactions occurring on the pyridine ring.
References
-
Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(5), 829. Available from: [Link]
-
Temple Jr., C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available from: [Link]
- ChemPartner. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available from: [Link]
-
Li, Z., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6607. Available from: [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21, 7267-7289. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Available from: [Link]
-
Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2254. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Singh, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–C(sp2) Linkage. ACS Omega. Available from: [Link]
-
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3, 491-499. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Available from: [Link]
-
Czaban-Góralczyk, M., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(11), 1463. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6, 2956-2964. Available from: [Link]
-
Hranjec, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available from: [Link]
-
Kralj, M., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(23), 7808. Available from: [Link]
- Doganc, F., & Göker, H. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 35, 15-20.
-
Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. Available from: [Link]
-
Chen, C., et al. (2011). Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water. Organic & Biomolecular Chemistry, 9(16), 5754-5758. Available from: [Link]
-
Ueda, S., et al. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Our focus is on identifying and mitigating common byproducts to enhance yield and purity.
I. Overview of the Primary Synthetic Route
The most prevalent and robust method for synthesizing 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine involves the cyclocondensation of 5-chloro-3,4-diaminopyridine with acetic acid or an equivalent acetylating agent, such as acetic anhydride. This reaction is typically facilitated by a dehydrating agent like polyphosphoric acid (PPA) under elevated temperatures.[1]
Caption: Primary synthetic route to 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
II. Troubleshooting Common Byproducts
This section addresses the most frequently encountered impurities in the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, providing their likely structures, mechanisms of formation, and strategies for mitigation.
FAQ 1: My reaction yields a significant amount of a byproduct with a mass corresponding to the mono-acetylated starting material. What is it and how can I prevent its formation?
Answer:
This common byproduct is likely N-(4-amino-5-chloropyridin-3-yl)acetamide , resulting from incomplete cyclization.
-
Mechanism of Formation: In this scenario, one of the amino groups of 5-chloro-3,4-diaminopyridine reacts with the acetylating agent, but the subsequent intramolecular cyclization to form the imidazole ring does not proceed to completion. This can be due to insufficient heating, inadequate reaction time, or a suboptimal concentration of the dehydrating agent.
Caption: Formation of the incomplete cyclization byproduct.
Troubleshooting and Mitigation:
| Strategy | Rationale |
| Increase Reaction Temperature | Higher temperatures provide the necessary activation energy for the dehydration and cyclization step. |
| Prolong Reaction Time | Allowing the reaction to proceed for a longer duration can drive the equilibrium towards the cyclized product. |
| Optimize PPA Concentration | Polyphosphoric acid acts as both a solvent and a dehydrating agent. Ensuring a sufficient amount is present is crucial for efficient cyclization. |
| Microwave Irradiation | Microwave-assisted synthesis can often accelerate the reaction and improve yields by promoting efficient and rapid heating.[1] |
Experimental Protocol for Minimizing Incomplete Cyclization:
-
To a stirred solution of 5-chloro-3,4-diaminopyridine (1 equivalent) in polyphosphoric acid (10-15 equivalents by weight), add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the mono-acetylated intermediate.
-
Upon completion, cool the reaction mixture and carefully quench with ice water.
-
Neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.
FAQ 2: I've observed a byproduct with a mass indicating the addition of two acetyl groups to the starting material. What is this impurity?
Answer:
This byproduct is most likely N,N'-(5-chloro-3,4-pyridinediyl)diacetamide , which arises from the diacylation of the starting diamine without subsequent cyclization.
-
Mechanism of Formation: Both primary amino groups of 5-chloro-3,4-diaminopyridine are acylated by the acetic anhydride. This can be favored by an excess of the acetylating agent, especially at lower temperatures where the rate of acylation is faster than the rate of cyclization.
Caption: Formation of the diacylation byproduct.
Troubleshooting and Mitigation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the acetylating agent to minimize diacylation. |
| Order of Addition | Add the acetylating agent slowly to the solution of the diaminopyridine in PPA. This allows the mono-acetylated intermediate to form and cyclize before a second acetylation can occur. |
| Temperature Control | Maintain a moderate temperature during the addition of the acetylating agent to control the initial acylation rate. |
Experimental Protocol for Avoiding Diacylation:
-
Pre-heat the polyphosphoric acid to 60-70°C and then dissolve the 5-chloro-3,4-diaminopyridine.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise over 30 minutes to the stirred solution.
-
After the addition, proceed with the heating profile as described for minimizing incomplete cyclization.
FAQ 3: My final product shows two distinct spots on TLC with the same mass, and upon alkylation, I isolate two different isomers. What could be the cause?
Answer:
While the primary product is the 3H-tautomer, it exists in equilibrium with the 1H-tautomer. Subsequent reactions, such as alkylation, can lead to the formation of stable N1 and N3-alkylated regioisomers.
-
Mechanism of Formation: The imidazo[4,5-c]pyridine core has two nitrogen atoms in the imidazole ring that can be protonated or alkylated. The relative stability of the tautomers and the reaction conditions of subsequent steps will determine the isomeric ratio of the products. Alkylation of imidazo[4,5-c]pyridines is known to produce a mixture of regioisomers.[2]
Caption: Formation of N-alkylated regioisomers.
Troubleshooting and Mitigation:
-
Purification: The most effective way to deal with regioisomers is through careful purification, typically by column chromatography on silica gel. The polarity difference between the N1 and N3 isomers is usually sufficient for separation.
-
Reaction Control: For subsequent reactions like alkylation, the choice of base, solvent, and temperature can influence the regioselectivity. A detailed study of the reaction conditions is often necessary to favor the formation of the desired isomer.
III. Purification Strategies
| Impurity | Recommended Purification Method |
| Unreacted 5-chloro-3,4-diaminopyridine | Acid-base extraction. The starting material is more basic and can be removed by washing the organic solution of the product with a dilute acid. |
| N-(4-amino-5-chloropyridin-3-yl)acetamide | Column chromatography on silica gel. The higher polarity of this byproduct compared to the cyclized product allows for good separation. |
| N,N'-(5-chloro-3,4-pyridinediyl)diacetamide | Column chromatography on silica gel. This di-acetylated compound is also more polar than the target molecule. |
| N-alkylated Regioisomers | Column chromatography on silica gel is the standard method for separating these isomers. |
IV. References
-
Dymińska, L. Synthesis of methyl-substituted imidazo[4,5-c]pyridines. In Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2018, 23(11), 2843. Available from: [Link]
-
Göker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Mol Divers, 2024, 28(5), 2817-2829. Available from: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common challenges in heterocyclic synthesis.
Introduction: The Synthetic Challenge
The synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a key intermediate in the development of various therapeutic agents, including kinase inhibitors, presents a unique set of challenges.[1] The core of this synthesis lies in the efficient construction of the imidazopyridine scaffold. A common and effective strategy involves the cyclization of a substituted diaminopyridine. This guide will focus on a robust two-step process: the synthesis of the crucial precursor, 5-chloro-3,4-diaminopyridine, followed by its cyclization to the target molecule.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, providing plausible causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-chloro-3,4-diaminopyridine | Incomplete reduction of the nitro group. | Ensure the complete consumption of the starting material by TLC or LC-MS. If the reaction has stalled, consider adding a fresh portion of the reducing agent. Catalytic hydrogenation using Pd/C is a highly effective method for nitro group reduction.[2] |
| Loss of product during workup and extraction. | The diaminopyridine product is polar and may have significant water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic can sometimes improve extraction efficiency. | |
| Catalyst poisoning. | If using catalytic hydrogenation, ensure the starting material and solvent are free of impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds). | |
| Low Yield of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | Incomplete cyclization. | The cyclization of the intermediate N-(4-amino-5-chloropyridin-3-yl)acetamide requires elevated temperatures to drive the dehydration and ring closure. Ensure the reaction is heated sufficiently (e.g., reflux in acetic acid or a high-boiling solvent like Dowtherm A).[3] |
| Formation of di-acetylated byproduct. | The use of a large excess of acetic anhydride can lead to the formation of the di-acetylated diamine, which may not cyclize efficiently. Use a moderate excess of acetic anhydride (e.g., 1.1-1.5 equivalents). | |
| Hydrolysis of the intermediate. | The presence of water can hydrolyze the acetic anhydride and the acetylated intermediate, preventing cyclization. Ensure all glassware is dry and use anhydrous acetic anhydride. | |
| Product is Difficult to Purify | Presence of starting material (5-chloro-3,4-diaminopyridine). | The starting diamine and the product have different polarities. Optimize your column chromatography conditions (e.g., gradient elution) to achieve good separation. A polar solvent system like dichloromethane/methanol is often effective. |
| Presence of di-acetylated byproduct. | The di-acetylated byproduct is generally less polar than the desired product. Flash column chromatography should be able to separate these compounds. | |
| Tarry, insoluble material in the crude product. | This can result from overheating or prolonged reaction times, leading to polymerization or degradation. Monitor the reaction progress and avoid excessive heating. Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine?
A1: The most crucial step is the efficient and clean cyclization of 5-chloro-3,4-diaminopyridine. The success of this step is highly dependent on the reaction conditions, particularly temperature and the exclusion of water. Incomplete cyclization or the formation of side products at this stage will significantly impact the final yield and purity.
Q2: Can I use other acetylating agents besides acetic anhydride for the cyclization step?
A2: While acetic anhydride is commonly used and effective, other reagents can be employed. For instance, reaction with ethyl orthoacetate can also yield the 2-methyl-substituted imidazopyridine. However, acetic anhydride has the dual benefit of acting as both the acetylating agent and a dehydrating agent to drive the cyclization.[3]
Q3: My cyclization reaction is very slow. How can I increase the reaction rate?
A3: The rate of cyclization is highly temperature-dependent. If the reaction is proceeding slowly in refluxing acetic acid, you can carefully try a higher boiling solvent. However, be mindful of potential product degradation at very high temperatures. The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can sometimes facilitate the cyclization, but this should be optimized carefully to avoid unwanted side reactions.
Q4: Is it necessary to purify the intermediate 5-chloro-3,4-diaminopyridine before proceeding to the cyclization step?
A4: While it is always good practice to use pure starting materials, it is sometimes possible to proceed with the crude diaminopyridine if it is of reasonable purity. However, any impurities from the previous step may interfere with the cyclization and complicate the final purification. For reproducible and high-yielding results, purification of the intermediate is highly recommended.
Q5: What is the best method for purifying the final product?
A5: The final product, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, is typically a solid. The most common purification method is flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-3,4-diaminopyridine
This protocol is based on the reduction of a nitropyridine precursor, a common and effective method for preparing diaminopyridines.[2]
Materials:
-
4-amino-5-chloro-3-nitropyridine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Celite
Procedure:
-
To a solution of 4-amino-5-chloro-3-nitropyridine (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (typically 5-10 mol %).
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator at elevated pressure (e.g., 50 psi).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure all the product is collected.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-chloro-3,4-diaminopyridine.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 5-chloro-3,4-diaminopyridine as a solid.
Protocol 2: Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
This protocol utilizes the cyclization of the diaminopyridine with acetic anhydride, a classic and reliable method for forming the 2-methyl-imidazo[4,5-c]pyridine ring system.[3]
Materials:
-
5-chloro-3,4-diaminopyridine
-
Acetic anhydride
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-3,4-diaminopyridine (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when the starting diamine and the intermediate acetylated amine are no longer observed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid. The product can be further purified by recrystallization if necessary.
Visualizing the Workflow
Synthesis Pathway
Caption: Synthetic route to 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]
- Grivsky, E. M., & Sjoerdsma, A. (1980). Synthesis and antihypertensive activity of some 2-substituted imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry, 23(3), 329-331.
- Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.
- Campbell, J. B., Greene, J. M., Lavagnino, E. R., Gardner, D. N., Pike, A. J., & Taylor, E. C. (1986). New methods for preparing 2,3- and 3,4-diaminopyridines. Journal of Heterocyclic Chemistry, 23(3), 669-672.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Robe, F., et al. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(4), 213-221.
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
- Guda, S. K., et al. (2015). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Molecules, 20(8), 13736-13748.
- O'Donovan, D. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957.
- Girtan, M., & Rusu, G. (1982). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Revue Roumaine de Chimie, 27(6), 735-739.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Soural, M., et al. (2011). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4393.
Sources
Technical Support Center: Stability of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in aqueous solutions. The following question-and-answer format addresses common challenges and provides troubleshooting workflows to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling and storing aqueous solutions of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Q1: What are the primary factors that can affect the stability of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in an aqueous solution?
The stability of this compound is primarily influenced by three factors: pH, light, and temperature.
-
pH: The imidazopyridine scaffold contains basic nitrogen atoms, making the compound's solubility and stability pH-dependent. At acidic pH, the pyridine and imidazole nitrogens can be protonated, potentially increasing solubility but also possibly rendering the C-Cl bond more susceptible to nucleophilic attack by water (hydrolysis). In strongly basic conditions, hydrolysis of the chloro group is also a significant risk, a reaction common to chloropyridines.[1]
-
Light: Many heterocyclic aromatic compounds, including imidazopyridine derivatives, are known to be photosensitive.[2][3] Exposure to UV or even ambient laboratory light over extended periods can induce photochemical degradation, leading to the formation of impurities.[4]
-
Temperature: Elevated temperatures accelerate all chemical degradation processes, including hydrolysis and oxidation. Therefore, long-term storage of aqueous solutions at room temperature or higher is not recommended.
Q2: How should I prepare and store a stock solution of this compound?
For maximum stability and reproducibility, follow these guidelines:
-
Solvent Selection: While aqueous buffers are used for final experimental concentrations, initial high-concentration stock solutions should be prepared in an anhydrous, aprotic solvent like DMSO or DMF. This minimizes immediate hydrolytic degradation.
-
Preparation: Allow the compound, a yellow powder, to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.[5] Weigh the required amount quickly and dissolve in the appropriate solvent.
-
Storage of Stock Solutions:
-
Solvent: DMSO or DMF.
-
Temperature: Store at -20°C or -80°C.
-
Protection: Use amber vials or wrap vials in aluminum foil to protect from light. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Preparation of Aqueous Working Solutions: Prepare aqueous dilutions from the organic stock solution immediately before use. Do not store aqueous solutions for extended periods. If temporary storage is unavoidable, keep the solution on ice and protected from light for no more than a few hours.
Q3: What is the predicted aqueous solubility and pKa of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine?
-
Solubility: As a heterocyclic compound with polar nitrogen atoms, it is expected to have low to moderate solubility in neutral water.[] Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic nitrogen atoms.
-
pKa: The pKa of the conjugate acid is predicted to be approximately 8.95.[5] This suggests that the compound is a weak base. In solutions with a pH below ~7, a significant portion of the molecules will be protonated, which can influence their interaction with biological targets and their stability.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during experimentation, linking them to potential stability issues.
Q4: My aqueous solution of the compound has turned a slightly different color overnight. What does this indicate?
A change in color, such as a shift in the yellow hue or the appearance of turbidity, is a strong indicator of chemical degradation or precipitation.
-
Causality: The color change is likely due to the formation of one or more degradation products. These degradants may have different chromophores, altering the solution's absorbance profile. This could result from hydrolysis, oxidation, or photodecomposition.[7]
-
Action Plan:
-
Discard the solution. Do not use it for critical experiments.
-
Prepare fresh aqueous solutions immediately before your next experiment.
-
Review your storage conditions. Ensure the solution was protected from light and stored at a low temperature (e.g., 4°C) if short-term storage was necessary.
-
If the problem persists, consider performing a simple analytical check (like TLC or HPLC) on a freshly prepared solution versus one that has been stored to identify the appearance of new, impurity-related peaks.
-
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradants?
Yes, the appearance of new peaks, especially those that grow over time, is a classic sign of compound degradation.
-
Causality: The chloro-substituent on the pyridine ring is a potential site for nucleophilic aromatic substitution, where water or a buffer component acts as the nucleophile. This would result in a hydroxylated impurity, which would have a different retention time in reverse-phase HPLC (typically eluting earlier due to increased polarity).[1][8] Oxidation of the imidazole ring is another possibility.
-
Troubleshooting Workflow:
-
Confirm Identity: Use LC-MS to determine the mass of the species in the new peaks. A mass increase of 18 Da (M+18) relative to the parent compound suggests hydrolysis (Cl replaced by OH). An increase of 16 Da (M+16) suggests oxidation.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, light, heat) to generate potential degradants.[7][9] This helps to confirm the identity of the unknown peaks in your experimental samples. A detailed protocol is provided in Part 3.
-
Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all major degradants.[10]
-
Q6: My experimental results are inconsistent and not reproducible. Could compound instability be the cause?
Absolutely. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to high variability and poor reproducibility.
-
Causality: Biological or chemical assays are highly sensitive to the concentration of the active species. If the compound degrades in the aqueous assay buffer, the effective concentration is changing over time, leading to inconsistent results. For example, if an experiment runs for 24 hours at 37°C, significant degradation could occur.
-
Verification and Mitigation Strategy:
-
Time-Zero vs. Time-End Analysis: Analyze the concentration and purity of your compound in the assay buffer at the beginning (T=0) and at the end of your experiment's duration. Use a validated HPLC method for this.
-
Buffer Screening: Test the stability of the compound in different buffer systems if possible. Some buffer components can catalyze degradation.
-
Reduce Incubation Time: If instability is confirmed, redesign the experiment to minimize the time the compound spends in the aqueous buffer.
-
Incorporate a Stability Control: In your experimental plate setup, include wells with only the compound in the assay buffer (no cells or other reagents). Analyze these wells at the end of the experiment to quantify the extent of degradation under actual assay conditions.
-
Part 3: Protocols and Data Presentation
This section provides a detailed experimental protocol for assessing stability and a template for presenting the data.
Protocol: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[7][9]
Objective: To generate likely degradation products of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine under various stress conditions.
Materials:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) for mobile phase
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Control Sample (T=0): Dilute the stock solution with 50:50 ACN:Water to a final concentration of 50 µg/mL. Analyze immediately via HPLC. This is your time-zero reference.
-
Stress Conditions: For each condition below, mix 100 µL of the 1 mg/mL stock solution with 900 µL of the stressor solution in a clean vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Dilute stock with 50:50 ACN:Water. Incubate at 80°C for 48 hours.
-
Photolytic Stress: Prepare a solution as for thermal stress. Expose it to a photostability chamber with a light exposure of at least 1.2 million lux hours and 200 watt hours/m².[4][9] Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Analysis:
-
After the incubation period, cool samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples by HPLC. Compare the chromatograms to the T=0 control.
-
Calculate the percentage of degradation and the relative retention times of any new peaks.
-
Data Presentation: Summary of Stability
Summarize the results of the forced degradation study in a clear, tabular format.
| Stress Condition | Incubation Time/Temp | % Parent Compound Remaining | Major Degradant Peak (RRT) | Putative Identity (from MS) |
| Control (T=0) | N/A | 100% | N/A | N/A |
| 0.1 M HCl | 24 h @ 60°C | 85.2% | 0.78 | Hydrolysis Product |
| 0.1 M NaOH | 24 h @ 60°C | 79.5% | 0.78 | Hydrolysis Product |
| 3% H₂O₂ | 24 h @ RT | 91.0% | 0.85 | Oxidized Product |
| Thermal | 48 h @ 80°C | 95.3% | 0.78 | Hydrolysis Product |
| Photolytic | 1.2 M lux h | 92.1% | Multiple minor peaks | Photodegradants |
RRT: Relative Retention Time (compared to the parent peak)
Part 4: Visual Diagrams
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Key Factors Influencing Compound Stability
Caption: Key factors and resulting degradation pathways.
References
- Amir, M., Ahsan, I., & Ali, I. (2012). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
- Antelo, F., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Academia.edu.
-
Cimino, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5882. Available at: [Link]
-
Campbell, N. (1969). An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Journal of Chemical Education, 46(7), 468. Available at: [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
Reddy, Y. R. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Patel, Y., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science & Engineering Technology, 9(6), 3123-3130. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-9. Available at: [Link]
-
Comins, D. L., & Fulp, A. B. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 117(19), 12041-12095. Available at: [Link]
-
Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
Lefebvre, A., Hoffmann, N., & Rueping, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Lefebvre, A., Hoffmann, N., & Rueping, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Sauthof, L., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 5001. Available at: [Link]
-
CP Lab Safety. (n.d.). 6-Chloro-3-methyl-3H-imidazo[4, 5-b]pyridine, 1 gram. Available at: [Link]
-
ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 6-Chloro-3H-imidazo[4,5-c]pyridine CAS#: 2589-11-9 [m.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Reactivity in 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and validated protocols to overcome the common reactivity challenges associated with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the steps, but the causality behind experimental choices to empower your research.
Part 1: Understanding the Inherent Reactivity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Before troubleshooting specific reactions, it's crucial to understand the underlying chemical properties that make this substrate challenging.
FAQ: Why is 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine a difficult substrate for cross-coupling reactions?
The poor reactivity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in transition metal-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors, as well as its potential to interfere with the catalyst itself.
-
Electron-Deficient Nature : The imidazo[4,5-c]pyridine ring system is inherently electron-poor due to the presence of three electronegative nitrogen atoms. This electronic deficiency strengthens the C-Cl bond, making the oxidative addition step—the crucial first step in most cross-coupling catalytic cycles—energetically demanding.[1][2] The catalyst, typically a Palladium(0) complex, struggles to insert into this robust bond.
-
Inertness of the C-Cl Bond : The Carbon-Chlorine bond is significantly stronger and less polarizable than its Carbon-Bromine or Carbon-Iodine counterparts. The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[3][4] This means that conditions optimized for bromo- or iodo-pyridines will often fail for this chloro-analogue, necessitating more forcing conditions or highly active catalyst systems.
-
Catalyst Inhibition : The pyridine and imidazole nitrogen atoms possess lone pairs of electrons that can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst reservoirs or, in worse cases, lead to catalyst deactivation and precipitation.[5] This is a well-documented issue known as the "2-pyridyl problem" in cross-coupling chemistry.[6]
Below is a diagram illustrating the key challenges in activating the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine substrate.
Caption: Key factors contributing to the poor reactivity of the substrate.
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to challenging substrates requires careful optimization.[7][8]
Q: My Suzuki-Miyaura coupling is giving low to no yield. What are the first things to check?
A: Before delving into complex optimization, always verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.
-
Reagent Purity: Boronic acids are prone to dehydration to form boroxines, which can alter stoichiometry and reactivity. Use freshly purchased or recrystallized boronic acids. Similarly, ensure the substrate and solvents are pure and dry.[9]
-
Base Quality: Use a freshly opened or properly stored base. Carbonate and phosphate bases can be hygroscopic. Consider grinding the base to increase its surface area.[10]
-
Stirring: For heterogeneous mixtures (common with inorganic bases), ensure vigorous stirring to facilitate interaction between phases.[3]
Q: How do I choose the right catalyst system (palladium source and ligand) for this inert C-Cl bond?
A: Activating a C-Cl bond on an electron-deficient heterocycle is the primary challenge. The solution lies in using a highly active catalyst system that promotes the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often insufficient.
Expertise & Experience: The key is to use electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density to facilitate oxidative addition, and promote the final reductive elimination step. N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.
| Catalyst System Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. Pd(II) sources require in-situ reduction to the active Pd(0) state. |
| Pd G3/G4 Precatalysts | Air-stable and highly efficient. These form the active L-Pd(0) species rapidly and quantitatively upon exposure to a base, avoiding issues with in-situ catalyst formation.[9] | |
| Ligand Type | Buchwald Biarylphosphines | SPhos, XPhos, RuPhos: These are the gold standard for activating aryl chlorides. Their steric bulk and electron-donating properties create a highly active catalytic species.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes: Strong σ-donors that form very stable and active palladium complexes. Often show high turnover numbers. | |
| Ferrocenylphosphines | DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A classic, robust ligand that has shown success with electron-deficient heteroaromatic halides.[1][12][13] |
Authoritative Grounding: The development of sterically hindered biarylphosphine ligands has been a breakthrough for the coupling of unreactive aryl chlorides.[11]
Q: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A: Protodeboronation is a common side reaction, especially under basic conditions at elevated temperatures, leading to the formation of an arene byproduct from your boronic acid.[14]
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are more stable towards protodeboronation than their corresponding boronic acids.
-
Modify the Base/Solvent System: Using a weaker base like K₃PO₄ or Cs₂CO₃ can help. Running the reaction in a biphasic system (e.g., Toluene/Water) can sometimes sequester the base and boronic acid in different phases, minimizing contact time.[8]
-
Lower the Temperature: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of protodeboronation.[14]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[15][16] The challenges are similar to the Suzuki coupling but with added complexities related to the amine nucleophile.
Q: I'm attempting a C-N coupling, but the reaction is sluggish. What are the key parameters to optimize?
A: The catalyst system is paramount. While some ligands work for both C-C and C-N coupling, specialized ligands often provide superior results.
-
Ligand Selection: Use ligands specifically designed for Buchwald-Hartwig amination. For example, BrettPhos is excellent for coupling primary amines, while ligands like Josiphos or XantPhos are also highly effective.[17][18][19]
-
Palladium Precatalysts: As with the Suzuki reaction, using a well-defined precatalyst (e.g., BrettPhos Pd G3) ensures the efficient generation of the active catalyst.
-
Base Selection: C-N coupling often requires a strong, non-nucleophilic base to deprotonate the amine or the N-H bond in the palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base, but it has poor functional group tolerance.[3][17] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[17]
Q: Which base should I choose, especially if my molecule has sensitive functional groups like esters or ketones?
A: The choice of base is a critical decision point and a common source of failure. Strong alkoxide bases can cause hydrolysis of esters or enolization of ketones.[9][17]
Trustworthiness: A self-validating approach involves screening a panel of bases to find the optimal balance between reactivity and functional group tolerance.
Caption: Decision workflow for selecting the appropriate base.
Part 3: Validated Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first to confirm reactivity before scaling up.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a highly active Buchwald-type catalyst system suitable for activating the C-Cl bond.
-
Reagents & Equipment:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (5:1 ratio, degassed)
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
-
Inert atmosphere glovebox or Schlenk line
-
-
Step-by-Step Methodology:
-
In a glovebox, add 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst to the reaction vial.
-
Add the degassed 1,4-dioxane/water solvent mixture to the vial.
-
Seal the vial tightly with the screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is designed for coupling with a secondary amine using a strong base.
-
Reagents & Equipment:
-
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
-
Inert atmosphere glovebox or Schlenk line
-
-
Step-by-Step Methodology:
-
In a glovebox, add the BrettPhos Pd G3 precatalyst and NaOtBu to the reaction vial.
-
Add the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and the anhydrous, degassed toluene.
-
Finally, add the secondary amine. Note: Adding the amine last is crucial as it can compete with the phosphine ligand for palladium coordination.
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use other cross-coupling reactions like Sonogashira or Stille with this substrate?
A: Yes, but they present similar challenges.
-
Sonogashira Coupling: Requires a highly active catalyst to activate the C-Cl bond. Ligand-free conditions may fail.[20] The basic conditions (typically an amine base) can also be problematic.
-
Stille Coupling: While often very robust, it involves the use of toxic organotin reagents, which is a significant drawback.[20] The fundamental challenge of activating the C-Cl bond remains.
Q: Are there alternatives to palladium catalysis?
A: Nickel-based catalyst systems are a viable and often more cost-effective alternative for activating C-Cl bonds.[21] They operate through similar catalytic cycles but can exhibit different reactivity and functional group tolerance. Copper-catalyzed Ullmann-type couplings are also an option, particularly for C-N bond formation, though they typically require higher temperatures.[22]
Q: How critical is the purity of my amine for Buchwald-Hartwig coupling?
A: Extremely critical. Trace impurities in amines can act as potent catalyst poisons.[9] It is highly recommended to distill liquid amines or recrystallize solid amines before use.[9]
References
-
Zhang, G., Wang, X., Li, C., & Yin, D. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3), 456–463. [Link]
-
Taylor & Francis Online. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
James, M. J., et al. (2016). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews. [Link]
-
Czaplik, W. M., et al. (2009). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Angewandte Chemie International Edition, 48(36), 6711-6714. [Link]
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2007-2023. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 22(22), 4493-4503. [Link]
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]
-
Uzelac, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3326. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 58(43), 15198-15223. [Link]
-
ResearchGate. (2001). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2021). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479-16487. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
SpringerLink. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ACS Publications. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
National Institutes of Health. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
University of Windsor. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)₃. Molecules. [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts. [Link]
-
ACS Publications. (2006). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
-
ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. The content is structured to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Overview of Synthetic Strategy
The synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is most commonly achieved via the Phillips condensation reaction. This robust method involves the cyclization of a substituted diaminopyridine with a carboxylic acid or its equivalent. For the target molecule, the key starting materials are 5-chloro-3,4-diaminopyridine and acetic acid . The reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.[1]
The reaction proceeds through an initial acylation of one of the amino groups of the diaminopyridine to form an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, and a final dehydration step yield the desired fused imidazole ring system. Understanding this mechanism is crucial for troubleshooting issues related to side-product formation and reaction completion.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Detailed Experimental Protocol: Pilot Scale
This protocol provides a baseline for scaling the synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
Reagent and Parameter Table
| Parameter | Value | Notes |
| Reactant 1 | 5-chloro-3,4-diaminopyridine | 1.0 kg (6.92 mol, 1.0 equiv) |
| Reactant 2 | Glacial Acetic Acid | 0.46 L (8.0 mol, 1.15 equiv) |
| Reaction Medium | Polyphosphoric Acid (PPA) | ~5 L (or 5x weight of limiting reagent) |
| Reactor Volume | 20 L Jacketed Glass Reactor | Ensure adequate headspace |
| Stirring | Overhead mechanical stirrer | Set for efficient mixing of viscous liquid |
| Temperature | 140-150 °C | Critical for reaction completion |
| Reaction Time | 4-6 hours | Monitor by HPLC for completion |
| Work-up Quench | Ice/Water (~20 L) + NH₄OH (conc.) | Highly exothermic, perform slowly |
| Final pH | 8-9 | To ensure precipitation of the free base |
| Expected Yield | 75-85% | ~870 g - 985 g |
Step-by-Step Methodology
-
Reactor Setup: Equip a 20 L jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with polyphosphoric acid (PPA). Begin stirring and heat the PPA to approximately 80 °C to reduce its viscosity.
-
Addition of Starting Material: Slowly add the 5-chloro-3,4-diaminopyridine to the warm PPA. The mixture may thicken. Ensure the solid is well-dispersed.
-
Addition of Acetic Acid: Add the glacial acetic acid dropwise or in a slow stream. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to the target temperature of 140-150 °C. Maintain this temperature and monitor the reaction progress every hour using HPLC until the consumption of the starting material is complete (typically >98%).
-
Cooling and Quenching: Cool the reaction mixture to below 100 °C. In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice/water. This step is highly exothermic and will generate fumes; extreme caution is required.
-
Neutralization: Cool the quenched slurry in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) to neutralize the acid. The product will begin to precipitate as a solid. Monitor the pH and adjust to a final pH of 8-9.
-
Isolation: Stir the resulting slurry for 1-2 hours in the cold to ensure complete precipitation. Isolate the crude product by filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography if higher purity is required.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.
Q1: My reaction yield is significantly lower than the expected 75-85%. What are the most likely causes?
A1: Low yield is a common scale-up challenge. The root cause can typically be traced to one of several factors:
-
Incomplete Reaction: The viscosity of PPA at scale can be challenging. If stirring is inefficient, localized "hot spots" or "cold spots" can occur, leading to incomplete conversion. Solution: Ensure your overhead stirrer is powerful enough to create a sufficient vortex and uniform mixing. Confirm the internal reaction temperature is accurate and stable.
-
Degradation: Imidazopyridines can be sensitive to excessively high temperatures or prolonged reaction times.[1] Solution: Do not exceed the recommended temperature range. Once the reaction is complete by HPLC analysis, proceed to the work-up without delay.
-
Work-up Losses: The product may have some solubility in the aqueous work-up solution. If the neutralization pH is too low or too high, or if the slurry is not cooled sufficiently, you can lose a significant amount of product. Solution: Ensure the final pH is firmly in the 8-9 range. Cool the slurry to <10 °C before and during filtration to minimize solubility.
-
Inefficient Washing: Washing the filter cake with an inappropriate solvent can dissolve the product. Solution: Use only cold deionized water for washing. If an organic solvent wash is necessary to remove a specific impurity, ensure it is one in which your product has very low solubility (e.g., cold heptane or ether).
Q2: HPLC analysis of my crude product shows a persistent impurity at a relative retention time (RRT) of ~0.8. What could it be?
A2: An impurity with a slightly lower retention time than the polar product is often a less polar intermediate. In this synthesis, the most likely candidate is the N-(4-amino-5-chloropyridin-3-yl)acetamide intermediate, which has not fully cyclized. This occurs if the reaction temperature was too low or the reaction time was too short.
Solution: Increase the reaction hold time by 1-2 hours or raise the temperature by 5-10 °C (while not exceeding 150 °C) to drive the final dehydration and cyclization step to completion.
Q3: The work-up and quench step is extremely vigorous and difficult to control. How can I improve safety and manage the exotherm at scale?
A3: This is a critical safety consideration. The heat generated from quenching PPA in water is substantial.
-
Reverse Quench: Instead of adding the reaction mass to water, consider a "reverse quench" where cold water is slowly added to the cooled reaction mass. This must be done with extreme care and excellent cooling capacity on the reactor jacket.
-
Controlled Addition: Use a peristaltic pump or a pressure-equalizing dropping funnel to add the reaction mass to the quench vessel at a slow, controlled rate.
-
Sufficient Quench Volume: Ensure the volume of the ice/water in the quench vessel is at least 10-20 times the volume of the reaction mass. This provides a large heat sink.
-
Adequate Cooling: Use a jacketed quench vessel with a powerful cooling system to absorb the heat generated during both the quench and the subsequent neutralization with a strong base.
Q4: My final product is off-color (e.g., dark brown instead of off-white). How can I improve the color?
A4: A dark color typically indicates the presence of polymeric or degradation-related impurities, often formed at high temperatures.
-
Activated Carbon Treatment: During the recrystallization step, you can add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon, then allow the filtrate to cool and crystallize.
-
Temperature Control: The most effective solution is prevention. Strictly control the reaction temperature to avoid overheating, which is the primary cause of color body formation.
-
Inert Atmosphere: Ensuring the reaction is run under a robust nitrogen or argon atmosphere can prevent oxidative side reactions that may also contribute to color.
Troubleshooting Workflow: Low Yield & High Impurity
Caption: Decision tree for troubleshooting low yield and high impurity issues.
Analytical Characterization
Proper analytical characterization is essential to confirm the structure and purity of the final product.
| Analysis | Expected Results for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~12.5 (br s, 1H, NH), ~8.1 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃). Note: Chemical shifts are approximate and can vary with solvent and concentration. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: ~155, ~148, ~144, ~135, ~130, ~118, ~115, ~15. Note: Approximate shifts for the aromatic/heterocyclic carbons and the methyl carbon. |
| Mass Spec (MS) | ESI+ [M+H]⁺: Calculated for C₇H₇ClN₃⁺: 168.03. Found: ~168.0. |
| HPLC Purity | ≥98.5% |
| Appearance | Off-white to light tan solid |
References
-
General Imidazopyridine Synthesis: A review of synthetic strategies for imidazo[1,2-a]pyridines, which share core synthetic principles. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03534][2]
-
Synthetic Methodologies: An overview of various synthetic routes for imidazopyridines, including condensation reactions. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazopyridines.shtm][3]
-
Imidazo[4,5-c]pyridine Synthesis: This review specifically covers the synthesis of the imidazo[4,5-c]pyridine core, highlighting the use of diaminopyridines and carboxylic acids in polyphosphoric acid (PPA). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503823/][1]
-
Tandem Reaction Approaches: Describes modern, efficient routes to related imidazo[4,5-b]pyridine scaffolds that can inform process optimization. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00331][4]
-
Analytical Methods: General guidance on the development of analytical methods for pharmaceutical compounds and impurities. Analytical Methods. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ay/c6ay01815a][5]
Sources
Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Overview of Synthetic Strategies
The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, analogous to purines, and is found in numerous biologically active compounds.[1][2] The most prevalent synthetic routes involve the cyclocondensation of a 3,4-diaminopyridine precursor with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative).[1] Another common approach involves the construction of the imidazole ring onto a pre-functionalized pyridine. The choice of strategy often depends on the desired substitution pattern on the final molecule.
Below is a generalized workflow for a common synthetic approach to illustrate the key stages where issues may arise.
Caption: Generalized workflow for imidazo[4,5-c]pyridine synthesis.
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the synthesis of imidazo[4,5-c]pyridines in a question-and-answer format.
Low or No Product Yield
Question: My reaction has a very low yield, or I'm not seeing any product formation. What are the likely causes and how can I fix it?
Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Cyclization: The final ring-closing step to form the imidazole ring is often the most challenging.
-
Causality: The cyclization is a dehydration reaction, and the presence of water can inhibit the reaction from reaching completion.[3] Additionally, insufficient energy (heat) may not be enough to overcome the activation barrier of the reaction.[3]
-
Solutions:
-
Increase Reaction Temperature: If your current conditions are at room temperature or slightly elevated, consider increasing the temperature. Refluxing in a higher-boiling solvent might be necessary to drive the reaction forward.[3]
-
Water Removal: If the reaction generates water, its removal can shift the equilibrium towards the product. For high-temperature reactions, a Dean-Stark trap is effective. For other setups, consider using a compatible drying agent.[3]
-
Acid Catalysis: For condensations with carboxylic acids or their equivalents like orthoesters, acidic conditions are typically required. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid can facilitate the reaction.[1]
-
-
-
Sub-optimal pH: The pH of the reaction can be critical, especially in condensation reactions.
-
Causality: The nucleophilicity of the amine groups and the electrophilicity of the carbonyl carbon are highly pH-dependent.
-
Solution: If you are not using a catalyst, perform small-scale experiments to screen different pH conditions. For reactions involving aldehydes, mildly acidic conditions often favor the initial imine formation without passivating the amine nucleophile.
-
-
Oxidative Conditions for Aldehyde Condensations: When using an aldehyde as the one-carbon synthon, an oxidative step is necessary for the aromatization of the initially formed imidazoline intermediate to the desired imidazopyridine.
-
Causality: The reaction proceeds through an intermediate that requires an oxidative step to be converted to the final product.[1]
-
Solution: While air oxidation can be slow, you can consider using a mild oxidizing agent to facilitate this step. Alternatively, some modern methods utilize environmentally benign conditions where air oxidation is sufficient, though this may require longer reaction times.[1]
-
-
Starting Material Quality: Impurities in your starting 3,4-diaminopyridine or aldehyde/carboxylic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For example, 3,4-diaminopyridine can be sensitive to air and light and may require purification by recrystallization or sublimation if it has discolored.
-
Formation of Side Products
Question: I'm observing significant side product formation in my reaction. How can I identify and minimize these impurities?
Answer: The formation of side products can complicate purification and reduce your overall yield. Here are some common side products and how to address them:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of an N-oxide.[3]
-
Causality: This is particularly common if your synthesis involves an oxidative step or if the reaction is run at high temperatures for extended periods in the presence of air.[3]
-
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation from atmospheric oxygen.[3]
-
Control of Oxidants: If an oxidizing agent is used, carefully control its stoichiometry and choose milder oxidants.[3]
-
Reduction of N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired product. Common methods include catalytic hydrogenation with a catalyst like Raney Nickel or using reagents such as phosphorus trichloride (PCl3).[3]
-
-
-
Formation of Multiple Regioisomers during N-Alkylation: The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to a mixture of regioisomers.
-
Causality: The relative nucleophilicity of the nitrogen atoms in the imidazole and pyridine rings can be similar, leading to competitive alkylation. The outcome is highly dependent on the reaction conditions.
-
Solution: The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and alkylating agent. For instance, using a bulky base might favor alkylation at a more sterically accessible nitrogen. A systematic screening of reaction conditions is often necessary to optimize for the desired regioisomer. Some studies have shown that alkylation under basic conditions (e.g., K2CO3 in DMF) can predominantly lead to specific N-regioisomers.[4]
-
Purification Challenges
Question: My crude product is difficult to purify. What are the best practices for purifying imidazo[4,5-c]pyridines?
Answer: Purification can indeed be challenging due to the polarity of the imidazo[4,5-c]pyridine core and the potential for closely eluting impurities.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute your product. For very polar compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system can help to reduce tailing on the silica gel column.
-
Example Eluent System: A gradient of dichloromethane/methanol or hexane/ethyl acetate is a good starting point. For N-alkylation products, a system like hexane/dichloromethane has been reported.[5]
-
-
Recrystallization: If your product is a solid and you have a relatively pure crude material, recrystallization can be an effective final purification step.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazopyridine derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[5]
-
-
Dealing with Persistent Impurities:
-
Acid-Base Extraction: The basic nature of the pyridine and imidazole nitrogens can be exploited. You can dissolve your crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the basic compounds into the aqueous layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can recover your purified product. Be cautious, as some imidazo[4,5-c]pyridines may have limited stability in strong acids.
-
Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC is a powerful technique.
-
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines
This protocol is a general guideline based on the condensation of 3,4-diaminopyridine with an aldehyde.
-
Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, water, or DMF), add the corresponding aldehyde (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to overnight. In some cases, a catalyst such as a Lewis acid or an oxidizing agent may be added.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted-1H-imidazo[4,5-c]pyridine.
General Procedure for N-Alkylation of Imidazo[4,5-c]pyridines
This protocol provides a general method for the N-alkylation of the imidazo[4,5-c]pyridine core.
-
Reaction Setup: To a solution of the imidazo[4,5-c]pyridine (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2.2 eq.).[3] A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.15 eq.) can also be added to facilitate the reaction.[3][5]
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.6 eq.) dropwise to the mixture at room temperature.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed as indicated by TLC.[3]
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.[3]
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane) to isolate the desired N-alkylated product(s).[3][5]
Summary of Key Reaction Parameters
| Parameter | Recommendation for Cyclocondensation | Recommendation for N-Alkylation | Rationale |
| Solvent | Ethanol, Water, DMF, Acetic Acid | Anhydrous DMF, Acetonitrile | Solvent polarity can influence reaction rates and solubility of reagents. Anhydrous conditions are crucial for N-alkylation to prevent side reactions. |
| Temperature | Room Temperature to Reflux | Room Temperature | Higher temperatures are often needed to drive the cyclization to completion. N-alkylation is typically facile at room temperature. |
| Catalyst | p-TSA, Lewis Acids, Oxidizing Agents | Phase-Transfer Catalyst (e.g., TBAB) | Catalysts can significantly improve reaction rates and yields. TBAB can enhance the rate of biphasic alkylation reactions. |
| Base | Not always required | K2CO3, NaH, Cs2CO3 | A base is required to deprotonate the imidazole nitrogen for N-alkylation. The choice of base can influence regioselectivity. |
References
-
Altaib, M. A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Retrieved from [Link]
-
Yadav, P., & Singh, R. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved from [Link]
-
Various Authors. (2024). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. Retrieved from [Link]
-
Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
Popr, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]
-
Various Authors. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Retrieved from [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
Validating the Cellular Activity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro cellular activity of the novel small molecule, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Drawing from established methodologies for analogous imidazopyridine compounds, this document outlines a series of experiments to characterize its biological effects and benchmark its performance against a known inhibitor. The structural similarity of imidazo[4,5-c]pyridines to purines has flagged them as privileged scaffolds in medicinal chemistry, with many derivatives showing promise as kinase inhibitors.[1][2] This guide will, therefore, focus on a validation pathway predicated on the hypothesis that 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine functions as a kinase inhibitor.
Rationale and Strategic Approach
The imidazo[4,5-c]pyridine core is a recurring motif in compounds targeting various protein kinases, including Src family kinases (SFKs) and Bruton's tyrosine kinase (BTK).[3][4][5] Derivatives have demonstrated antiproliferative activity against a range of cancer cell lines, such as those from glioblastoma, colon, and lung cancers.[3][6][7] Our objective is to systematically assess the cytotoxic and mechanistic activity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
To achieve this, we will employ a tiered approach:
-
Tier 1: Broad-spectrum cytotoxicity screening to identify sensitive cancer cell lines.
-
Tier 2: Mechanistic investigation in sensitive cell lines to elucidate the mode of action, focusing on apoptosis induction.
-
Tier 3: Target engagement and pathway analysis to provide evidence for the inhibition of a specific signaling cascade.
For comparative analysis, we will use PP2 , a well-characterized inhibitor of Src family kinases, as a benchmark. This will allow for a direct comparison of potency and efficacy.
Experimental Design and Protocols
Cell Line Selection and Culture
A panel of human cancer cell lines should be selected to represent diverse cancer types where kinase signaling is often dysregulated. Based on literature for similar compounds, the following are recommended:
All cell lines should be maintained in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Tier 1: Cytotoxicity Profiling
The initial step is to determine the concentration-dependent effect of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and the comparator, PP2, in culture medium. The concentration range should typically span from 0.1 µM to 100 µM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Expected Outcome and Interpretation: This assay will identify which cell lines are most sensitive to 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and provide a quantitative measure of its potency (IC50). A lower IC50 value indicates higher potency. The data should be presented in a tabular format for easy comparison across cell lines and with the reference compound.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Cell Line | 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine IC50 (µM) | PP2 IC50 (µM) |
| U87 | 5.2 | 2.8 |
| HT-29 | 8.9 | 6.1 |
| A549 | 15.6 | 12.3 |
| MCF-7 | 7.4 | 4.5 |
Tier 2: Apoptosis Induction Assessment
A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Studies on related imidazopyridines have shown apoptosis induction via caspase activation.[6] We will assess this using a caspase-3/7 activity assay.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Seed the most sensitive cell line(s) identified in Tier 1 in a white-walled 96-well plate. Treat the cells with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates the activation of caspases 3 and 7, and thus apoptosis.
Visualization of Experimental Workflow
Caption: Postulated signaling pathway inhibited by the compound.
Expected Outcome and Interpretation: A reduction in the phosphorylation of Src and its downstream targets (Akt, ERK) upon treatment with 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine would strongly suggest that the compound acts as an inhibitor of this pathway. Comparing the effect to that of PP2 will help to contextualize its potency at the molecular level.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the cellular activity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. By following this tiered experimental plan, researchers can efficiently determine its cytotoxic potential, elucidate its mechanism of action, and gather evidence for its molecular target. Positive results from these in-vitro studies would warrant further investigation, including broader kinase profiling, in-vivo efficacy studies in animal models, and ADME/Tox profiling to assess its drug-like properties.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. MySkinRecipes. Available at: [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central. Available at: [Link]
-
Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Imidazo[4,5-c]pyridine Scaffold: A Comparative Guide to TTK Kinase Inhibition
In the landscape of modern oncology research, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. The imidazo[4,5-c]pyridine core, exemplified by intermediates like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, represents a privileged scaffold in medicinal chemistry.[1][2] While this specific compound is primarily a building block, its structural motif is integral to the development of potent inhibitors targeting critical cell cycle kinases. This guide provides an in-depth comparison of kinase inhibitors derived from or conceptually related to this scaffold, with a focus on Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC) and a promising target for cancer therapy.[3][4][5]
The Central Role of TTK/Mps1 in Mitotic Fidelity
TTK/Mps1 is a dual-specificity kinase that plays an essential role in ensuring the accurate segregation of chromosomes during mitosis.[3][4] It is a cornerstone of the spindle assembly checkpoint, a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[5] In many cancer cells, which are often characterized by genomic instability and aneuploidy, there is an over-reliance on a functional SAC for survival.[4][6] Consequently, inhibiting TTK abrogates the SAC, leading to premature and improper mitotic exit, chromosomal missegregation, and ultimately, a form of cell death known as mitotic catastrophe.[4][6] This makes TTK an attractive target for therapeutic intervention, particularly in aggressive and hard-to-treat cancers like triple-negative breast cancer.[4]
Caption: Mechanism of TTK/Mps1 inhibition.
Comparative Analysis of TTK Inhibitors
The effectiveness of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The imidazo[4,5-c]pyridine scaffold and its isomers, like imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine, have been instrumental in developing highly potent and selective kinase inhibitors.[7][8][9] Below, we compare several notable TTK inhibitors, including those from different chemical classes, to provide a comprehensive overview.
| Inhibitor | Chemical Class | TTK/Mps1 IC50 | Key Selectivity Notes | Status/Reference |
| CFI-402257 | Imidazopyridine derivative (conceptual) | 1.7 nM | Highly selective for TTK. | Preclinical[10] |
| NTRC 0066-0 | Heterocyclic Compound | 0.9 nM | Selective TTK inhibitor. | Preclinical[10][11] |
| BAY 1161909 (Empesertib) | Triazolopyridine derivative | < 1 nM | Excellent selectivity profile. | Phase I Clinical Trial[6][12][13] |
| BAY 1217389 | Structurally distinct from BAY 1161909 | < 10 nM | Excellent selectivity profile. | Preclinical[6][12][13][14] |
| AZ3146 | Not specified | ~35 nM | Less potent against FAK, JNK1/2, Kit. | Research Tool[10][13] |
| CFI-400936 | Indazole-based | 3.6 nM | Good selectivity against a panel of human kinases. | Preclinical[15] |
Analysis of Comparative Data:
The data clearly indicates that the field of TTK inhibitors is populated by highly potent compounds, with several exhibiting IC50 values in the low nanomolar or even sub-nanomolar range.[10][13] Inhibitors like CFI-402257 and CFI-400936, which are conceptually similar to derivatives of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold, demonstrate the power of this chemical space in achieving high potency.[10][15]
BAY 1161909 and BAY 1217389, while from a different heterocyclic class, serve as important benchmarks.[6][12] Their progression into clinical trials underscores the therapeutic potential of targeting TTK.[12] A critical aspect of their development was achieving high selectivity, which is crucial for minimizing off-target effects and improving the therapeutic window.[6] The ability to design inhibitors that selectively bind to the ATP-binding pocket of TTK over the hundreds of other kinases in the human kinome is a significant challenge in medicinal chemistry.[5]
Experimental Methodologies for Kinase Inhibitor Characterization
The objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. Below are methodologies for determining key performance parameters.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for IC50 determination.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP.
-
Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., a derivative of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine) in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup: In a multi-well plate, add the kinase and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
To ensure that an inhibitor is targeting the intended kinase and to predict potential off-target effects, its activity is tested against a broad panel of other kinases.
Step-by-Step Procedure:
-
Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer profiling against hundreds of kinases.
-
Screening Concentration: Initially, screen the test compound at a single, fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
Data Measurement: The percent inhibition for each kinase in the panel is determined.
-
Hit Identification: Identify "off-target" kinases that show significant inhibition (e.g., >50% inhibition).
-
Follow-up IC50 Determination: For any significant off-target hits, perform full dose-response experiments (as in Protocol 1) to determine their respective IC50 values.
-
Selectivity Score Calculation: The selectivity can be quantified using various metrics, such as a selectivity score (S-score), which categorizes inhibitors based on the number of off-targets at a specific concentration threshold.[16][17]
Conclusion
The 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine core is a valuable starting point for the synthesis of sophisticated kinase inhibitors. As demonstrated by the landscape of TTK/Mps1 inhibitors, achieving high potency and selectivity is not only feasible but essential for therapeutic advancement. Compounds derived from such scaffolds show immense promise in targeting critical cell cycle regulators like TTK, offering a targeted strategy to induce mitotic catastrophe in cancer cells. The rigorous application of the described experimental protocols is fundamental to the characterization and comparison of these inhibitors, ensuring that only the most promising candidates, with the best combination of on-target potency and kinome-wide selectivity, proceed toward clinical development.
References
- Development of MPS1 Inhibitors: Recent Advances and Perspectives. (2023). PubMed.
- What are TTK inhibitors and how do they work?. (2024). Patsnap Synapse.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). AACR Journals.
- TTK Inhibitors. Santa Cruz Biotechnology.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). PubMed.
- A Comparative Guide to the Kinase Inhibitor Selectivity of GSK319347A and BX795. Benchchem.
- Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). OncologyPRO.
- TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers. (2017). PubMed.
- Ttk Inhibitors. MedChemExpress.
- A Comparative Guide to Kinase Inhibitors in Oncology Research. Benchchem.
- MPS1 inhibitor. Selleck Chemicals.
- A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. Benchchem.
- Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (2014). PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate.
- 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. MySkinRecipes.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2020). PubMed Central.
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. Benchchem.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2020). ResearchGate.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications.
- 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H- imidazo[4,5-b]pyridine. (2016). IUCrData.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). PubMed Central.
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Reproducibility in the Synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active agents. Specifically, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS No. 7205-42-7) has emerged as a critical building block in the synthesis of novel immunomodulatory compounds. It is a key precursor for developing Toll-like receptor 7 (TLR7) agonists, which hold therapeutic potential for treating viral infections, various cancers, and certain skin diseases[1].
However, the synthesis of substituted imidazopyridines is often fraught with challenges related to regioselectivity, reaction control, and purification. Achieving consistent, reproducible results is paramount for researchers in drug discovery and development, as it directly impacts the reliability of biological data and the scalability of synthetic processes. This guide provides an in-depth analysis of the primary synthetic routes to 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, focusing on the critical parameters that govern experimental reproducibility. We will compare a classical, robust method with a common multi-step alternative, offering field-proven insights to navigate potential pitfalls.
Part 1: The Foundational Pathway: Phillips-Ladenburg Cyclocondensation
The most direct and frequently employed route to the 2-methyl-imidazo[4,5-c]pyridine core is the acid-catalyzed cyclocondensation of a suitable diaminopyridine with acetic acid or its derivatives. This method, a variation of the Phillips-Ladenburg synthesis of benzimidazoles, is valued for its operational simplicity and high atom economy.
Causality of the Mechanism
The reaction proceeds via the initial formation of a mono-acetylated diamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group onto the amide carbonyl carbon, forms a dihydro-intermediate. A final dehydration step under acidic conditions yields the aromatic imidazopyridine ring system. The choice of a high-boiling acid like polyphosphoric acid (PPA) or refluxing acetic acid serves a dual purpose: it acts as both a reactant (or solvent) and a catalyst, providing the thermal energy and acidic environment required for the dehydration step.
Detailed Experimental Protocol: Protocol A
Objective: To synthesize 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine from 5-Chloro-pyridine-3,4-diamine.
Materials:
-
5-Chloro-pyridine-3,4-diamine (1.0 eq)
-
Glacial Acetic Acid (15-20 volumes)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-Chloro-pyridine-3,4-diamine.
-
Add glacial acetic acid (20 volumes, e.g., 20 mL for 1 g of starting material).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly and carefully pour the acidic mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Exercise caution due to CO₂ evolution.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Dry the purified product under vacuum to yield 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine as a solid.
Workflow for Protocol A: Phillips-Ladenburg Cyclocondensation
Caption: Workflow for the synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine via Protocol A.
Critical Parameters for Reproducibility (Protocol A)
| Parameter | Importance & Scientific Rationale | Troubleshooting & Best Practices |
| Purity of Diamine | High | The starting 5-Chloro-pyridine-3,4-diamine must be free of isomeric impurities or residual reagents from its own synthesis. Contaminants can lead to intractable side products and purification difficulties. |
| Reaction Temperature | High | The dehydration step is the rate-limiting and requires significant thermal energy. Maintaining a consistent reflux is crucial for driving the reaction to completion. Lower temperatures will result in incomplete conversion. |
| Anhydrous Conditions | Moderate | While glacial acetic acid is used, the presence of excess water can hinder the dehydration step by Le Châtelier's principle. Using >99.7% pure acetic acid is recommended. |
| Neutralization pH | Crucial | Over-basification (pH > 9) can lead to hydrolysis or degradation of the product. Careful, slow addition of bicarbonate with pH monitoring is essential for maximizing the yield of the isolated solid. |
Part 2: A Multi-Step Alternative Pathway
An alternative strategy involves building the imidazo[4,5-c]pyridine core through a sequence of reactions starting from a more readily available nitropyridine. This approach offers greater control over substituent placement but at the cost of step economy. A plausible, though less direct, route can be adapted from methodologies used for related isomers[2].
Conceptual Multi-Step Protocol: Protocol B
-
Nitration: Start with 2-methyl-5-chloropyridine and introduce a nitro group at the 4-position. This requires careful control of regioselectivity.
-
Activation & Amination: Activate the pyridine ring and introduce an amino group at the 3-position. This is often a challenging transformation.
-
Reduction: Reduce the nitro group at the 4-position to an amine, yielding the key 5-Chloro-2-methyl-pyridine-3,4-diamine intermediate.
-
Cyclization: Proceed with the Phillips-Ladenburg cyclocondensation as described in Protocol A.
Comparison of Synthetic Routes
| Feature | Protocol A (Phillips-Ladenburg) | Protocol B (Multi-Step Concept) |
| Number of Steps | 1 | 3-4 |
| Starting Material | 5-Chloro-pyridine-3,4-diamine | 2-methyl-5-chloropyridine |
| Overall Yield | Good to Excellent (Typically >75%) | Variable and likely lower due to multiple steps |
| Reproducibility | High, provided starting material is pure. | Moderate, highly dependent on the success and reproducibility of the nitration and amination steps. |
| Key Challenge | Availability and purity of the diaminopyridine starting material. | Regiocontrol during nitration/amination; efficiency of the nitro reduction without side reactions. |
| Scalability | Generally straightforward. | More complex due to multiple intermediate isolations and purifications. |
Part 3: Troubleshooting and Analytical Validation for Reproducibility
Reproducibility is not just about following a protocol; it's about validating the outcome. Inconsistent results often stem from minor, overlooked variables or impure intermediates.
Troubleshooting Common Experimental Issues
| Observation | Potential Cause(s) | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Impure starting material. | 1. Extend reflux time and monitor by TLC. 2. Ensure pH is not excessively basic during neutralization; extract aqueous layer with ethyl acetate. 3. Verify purity of diaminopyridine by NMR/LC-MS. |
| Dark, Tarry Product | 1. Reaction temperature too high or prolonged heating. 2. Air oxidation of the diaminopyridine. | 1. Adhere to recommended reaction times. 2. Consider running the reaction under an inert atmosphere (N₂ or Ar), although often not strictly necessary. |
| Difficult Purification | 1. Presence of unreacted starting material. 2. Formation of side products. | 1. Ensure reaction goes to completion. 2. Use column chromatography with a carefully chosen solvent system. A small amount of triethylamine can be added to the eluent to reduce tailing on the silica gel. |
Self-Validating the Protocol: The Role of Analytical Chemistry
Confirming the identity and purity of the final product is the ultimate measure of a successful and reproducible experiment.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. For 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, one would expect to see distinct signals for the methyl group (a singlet around 2.5 ppm) and two singlets in the aromatic region for the pyridine protons (H-5 and H-7). The use of 2D NMR techniques like HMBC can confirm connectivity between protons and carbons[3].
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated mass for C₇H₆ClN₃.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound, which should ideally be >95% for use in biological assays.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and validating experimental reproducibility.
Conclusion
Achieving reproducible synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is critical for advancing research that relies on this key intermediate. While multiple synthetic routes exist conceptually, the one-step Phillips-Ladenburg cyclocondensation (Protocol A) stands out as the most robust and reliable method for laboratory-scale synthesis. Its reproducibility hinges on a well-defined set of parameters, most notably the purity of the 5-Chloro-pyridine-3,4-diamine starting material and strict control over reaction and work-up conditions. By understanding the causality behind the protocol, anticipating potential challenges, and employing rigorous analytical validation, researchers can establish a dependable synthetic workflow, ensuring a consistent supply of high-quality material for their drug discovery programs.
References
-
Jadhav, S. B., & Shingate, B. B. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link][4]
-
Malik, I., Kumar, D., & Singh, J. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link][5]
-
Siwek, A., Stączek, P., & Stefaniak, J. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link][6]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. MySkinRecipes. [Link][1]
-
Pinto, D. C. G. A., Silva, A. M. S., & Lévai, A. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link][3]
-
Reddy, T. R., Reddy, L. R., Reddy, M. R., & Poornachandra, Y. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. [Link][2]
-
Dömling, A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link][7]
-
Gomtsyan, A., & Lee, C.-H. (2010). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules. [Link][8]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
Confirming Target Engagement of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Guide for Drug Discovery Professionals
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this process is the unambiguous confirmation of target engagement – demonstrating that a compound physically interacts with its intended biological target within a cellular context. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies to confirm the target engagement of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold frequently employed in the development of kinase inhibitors.[1]
While the specific target of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is context-dependent and proprietary to individual research programs, its structural motif is a well-established pharmacophore for ATP-competitive kinase inhibition.[1] Therefore, this guide will focus on a hypothetical scenario where this compound is being investigated as a kinase inhibitor, providing a robust framework for confirming its engagement with a putative kinase target. We will explore and contrast multiple orthogonal techniques, moving from initial biochemical validation to sophisticated cellular and proteome-wide approaches.
The Imperative of Orthogonal Validation in Target Engagement
This guide will dissect four powerful and widely adopted techniques:
-
Isothermal Titration Calorimetry (ITC): A gold-standard biophysical method for the direct measurement of binding thermodynamics in solution.
-
Surface Plasmon Resonance (SPR): A sensitive, real-time, label-free optical technique for characterizing binding kinetics.
-
Cellular Thermal Shift Assay (CETSA®): A target engagement assay that assesses ligand binding in a physiological cellular environment.
-
Kinobeads Pulldown & Mass Spectrometry: A chemical proteomics approach for unbiased, proteome-wide target and off-target profiling.
Below is a conceptual workflow illustrating the integration of these techniques in a target engagement campaign.
Caption: A workflow for confirming target engagement using orthogonal methods.
Comparative Analysis of Target Engagement Methodologies
The choice of method depends on the stage of the drug discovery program, the nature of the target, and the specific questions being addressed. The following table provides a comparative overview of the key techniques discussed in this guide.
| Methodology | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[2][3][4] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[2][5] | Gold-standard for thermodynamics, label-free, in-solution, provides a complete thermodynamic profile.[2][3][6] | Requires relatively large amounts of pure protein and compound, lower throughput, may not be suitable for very weak or very tight binders. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon binding.[7][8][9] | Association rate (kon), Dissociation rate (koff), Binding Affinity (KD).[8] | High sensitivity, real-time kinetics, label-free, requires small amounts of analyte.[7][8] | Requires immobilization of one binding partner which may affect its conformation, potential for non-specific binding to the sensor surface.[8][10] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13] | Target engagement in intact cells or lysates, estimation of cellular potency (EC50).[11][12] | Measures target engagement in a physiological context, can be adapted for high-throughput screening.[12][14][15] | Indirect measurement of binding, requires a specific antibody for detection (for Western blot-based readout), not all proteins exhibit a clear thermal shift. |
| Kinobeads Pulldown & Mass Spectrometry | Competitive binding of a test compound against a broad-spectrum kinase inhibitor matrix.[16][17][18] | Proteome-wide kinase selectivity profile, identification of on- and off-targets.[16][17] | Unbiased and global view of kinase interactions, identifies unexpected targets, performed on native kinases from cell lysates.[16][18] | Indirectly measures binding through competition, may not capture all kinases, allosteric inhibitors may not be detected.[18] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the interaction between 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its purified putative kinase target.
Principle: ITC directly measures the heat change that occurs when two molecules interact.[3] A solution of the ligand (6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine) is titrated into a solution of the target protein, and the heat released or absorbed is measured after each injection.[5]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified kinase target in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The final concentration should be in the range of 10-100 µM.
-
Prepare a solution of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.
-
Allow the system to equilibrate after each injection and measure the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.[5]
-
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon and koff) and affinity (KD) of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine to its immobilized putative kinase target.
Principle: SPR measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate.[8][9] One molecule (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, the small molecule) is flowed over the surface.[9]
Step-by-Step Protocol:
-
Sensor Chip Preparation:
-
Activate the surface of a sensor chip (e.g., a CM5 chip).
-
Immobilize the purified kinase target onto the chip surface via amine coupling or another suitable chemistry.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface and a reference flow cell.
-
Monitor the binding response in real-time (association phase).
-
Inject running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.
-
Caption: A streamlined workflow for a Surface Plasmon Resonance experiment.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine with its putative kinase target in a cellular environment.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.[12][15] In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[12][14]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with different concentrations of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Generate an isothermal dose-response curve by treating cells with a range of compound concentrations at a fixed temperature to determine the cellular EC50.
-
Caption: A summary of the Cellular Thermal Shift Assay workflow.
Kinobeads Pulldown & Mass Spectrometry
Objective: To profile the selectivity of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine across a broad range of kinases in a competitive and unbiased manner.
Principle: Kinobeads are an affinity matrix composed of immobilized broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[16][17] In a competition experiment, cell lysate is pre-incubated with the test compound, which will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry.[17]
Step-by-Step Protocol:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
-
Competitive Binding:
-
Incubate aliquots of the cell lysate with increasing concentrations of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add the kinobeads to the lysates and incubate to allow for the capture of unbound kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides and analyze them by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each kinase, generate a dose-response curve by plotting its abundance on the beads as a function of the compound concentration.
-
Determine the IC50 value for each kinase that is displaced by the compound.
-
Caption: An overview of the Kinobeads chemical proteomics workflow.
Conclusion
Confirming the target engagement of a novel compound like 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a cornerstone of modern drug discovery. By employing a strategic combination of orthogonal, high-fidelity techniques such as ITC, SPR, CETSA®, and Kinobeads-based proteomics, researchers can build a comprehensive and compelling data package. This multi-pronged approach not only validates the primary mechanism of action but also provides critical insights into binding kinetics, thermodynamics, and proteome-wide selectivity. Such a robust understanding of target engagement is indispensable for making informed decisions, de-risking drug development programs, and ultimately, accelerating the delivery of novel therapeutics to patients.
References
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
-
Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available from: [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]
-
The target landscape of clinical kinase drugs. PMC - NIH. Available from: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]
-
Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. Available from: [Link]
-
The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Available from: [Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
-
Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Available from: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
CETSA. Pelago Bioscience. Available from: [Link]
-
6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. MySkinRecipes. Available from: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available from: [Link]
-
Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. Available from: [Link]
-
2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. CAS Common Chemistry. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available from: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]
-
6-Chloro-3-methyl-4-(phenylmethoxy)-3H-imidazo[4,5-c]pyridine. ChemBK. Available from: [Link]
-
2-(6-chloro-3-pyridinyl)-3H-imidazo[4,5-c]pyridine. PubChem. Available from: [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Analogs
The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Derivatives of this and related imidazopyridine cores have demonstrated significant potential as kinase inhibitors, immunomodulators, and antiviral agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this specific analog family, offering a comparative look at how targeted chemical modifications influence biological outcomes. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their drug discovery efforts.
The Imidazo[4,5-c]pyridine Core: A Scaffold for Targeted Drug Design
The imidazo[4,5-c]pyridine ring system is a bicyclic heterocycle where an imidazole ring is fused to a pyridine ring. The specific analog, 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, serves as a foundational template. SAR studies systematically explore how substitutions at various positions on this template alter its interaction with a biological target, thereby modulating its activity. The primary goal is to enhance potency and selectivity while optimizing pharmacokinetic properties.
Below is a diagram of the core scaffold with key positions for modification highlighted. Understanding the impact of substitutions at these positions is crucial for rational drug design.
Caption: Core structure of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
Comparative SAR Analysis: Tuning Biological Activity
The biological activity of imidazo[4,5-c]pyridine analogs is exquisitely sensitive to the nature and position of its substituents. We will now compare how modifications at key positions influence activity towards two major target classes: Toll-like receptors (TLRs) and protein kinases.
Immunomodulatory Activity: TLR7 and TLR8 Agonism
The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore for agonists of Toll-like receptors 7 and 8 (TLR7/8), which are key players in the innate immune response.[3][4] Activation of these receptors can induce potent antiviral and antitumor immune responses.[5]
Key SAR Insights for TLR7/8 Agonism:
-
N1-Position: Substitution at the N1 position is critical for potent TLR7/8 activity. Small, linear alkyl chains are often suboptimal. The introduction of a benzyl group at N1 has been shown to be a minimal structural requirement for potent TLR7/8 agonism in related scaffolds.[6] This bulky, lipophilic group likely engages in favorable interactions within the hydrophobic ligand-binding domain of the receptor.
-
C2-Position: The substituent at the C2 position significantly modulates potency and the TLR7/TLR8 selectivity profile. While the parent methyl group confers some activity, extending this to longer alkyl chains, such as an n-butyl group, can dramatically increase potency for both TLR7 and TLR8.[6] Introducing an ethoxymethyl group at C2, as seen in the potent agonist CL097, further enhances activity, likely by providing an additional hydrogen bond acceptor.[6]
-
C6-Position: The electronic nature of the substituent at the C6 position is a key determinant of activity. While the parent 6-chloro analog is often used as a synthetic intermediate, this specific substitution can lead to a complete loss of activity.[6] In stark contrast, replacing the chloro group with an electron-donating amino group (–NH2) restores and often enhances potent TLR7 activity.[6] This suggests that hydrogen bonding capability or altered electronics at this position are crucial for receptor activation.
Table 1: Comparative TLR7/8 Activity of Imidazo[4,5-c]pyridine Analogs
| Compound ID | N1-Substituent | C2-Substituent | C6-Substituent | TLR7 Activity (EC50, µM) | TLR8 Activity (EC50, µM) | Reference |
| A | -H | -CH3 | -Cl | Inactive | Inactive | [6] |
| B | -Benzyl | -n-Butyl | -H | Potent | Potent | [6] |
| C | -H | -CH2OCH2CH3 | -NH2 | ~0.1 (as CL097) | ~4.0 (as CL097) | [6] |
| D | -Benzyl | -n-Butyl | -NH2 | Highly Potent | Highly Potent | [6] |
Note: Data is compiled from studies on closely related imidazoquinoline and imidazo[4,5-c]pyridine scaffolds to illustrate general trends.
Anticancer Activity: Protein Kinase Inhibition
The structural similarity of the imidazo[4,5-c]pyridine core to adenine enables it to function as an ATP-competitive inhibitor of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] Analogs of the isomeric imidazo[4,5-b]pyridine system are known to inhibit Aurora kinases and Bruton's tyrosine kinase (BTK).[7][8] More recently, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma.[9]
Key SAR Insights for Src Family Kinase (SFK) Inhibition:
-
N1-Position: For SFK inhibition, the N1 position accommodates a variety of substituents. Introducing groups like isobutyl or substituted phenyl rings (e.g., m-tolyl, 3-bromophenyl) can yield potent inhibitors.[9] These groups likely occupy the hydrophobic pocket near the ATP-binding site.
-
N3-Position: This position is critical for establishing key interactions. A substituted phenyl ring, such as a 4-chlorophenyl group, is consistently found in potent SFK inhibitors.[9] This moiety often extends towards the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.
-
C4-Position: An amino group at the C4 position appears to be a crucial feature for potent inhibition, likely acting as a hydrogen bond donor to interact with the kinase hinge region.[9]
-
C6-Position: Unlike in TLR agonists, the 6-chloro substituent does not abolish activity in kinase inhibitors and can be a part of the active scaffold. However, modifications at this position are less explored in the published literature for the [4,5-c] series compared to other positions.
Table 2: Comparative Antiproliferative Activity of Imidazo[4,5-c]pyridin-2-one Analogs Against Glioblastoma Cell Lines
| Compound ID | N1-Substituent | N3-Substituent | C4-Substituent | Src Kinase Inhibition (IC50, µM) | Fyn Kinase Inhibition (IC50, µM) | Reference |
| 1d | -CH2CH(CH3)2 | 4-Fluorophenyl | -NH2 | 0.23 | 0.17 | [9] |
| 1e | -CH2CH(CH3)2 | 4-Chlorophenyl | -NH2 | 0.28 | 0.19 | [9] |
| 1q | 3-Bromophenyl | 4-Chlorophenyl | -NH2 | 0.25 | 0.11 | [9] |
| 1s | 3-Methoxyphenyl | 4-Chlorophenyl | -NH2 | 0.16 | 0.08 | [9] |
Visualizing SAR Trends
The following diagram summarizes the general SAR trends for imidazo[4,5-c]pyridine analogs as both TLR7/8 agonists and kinase inhibitors.
Caption: SAR trends for imidazo[4,5-c]pyridine analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined. Below are step-by-step protocols for a representative synthesis and a key biological assay.
General Synthesis of N1-Substituted Imidazo[4,5-c]pyridine Analogs
This protocol outlines a common synthetic route, which involves the reduction of a nitropyridine followed by cyclization.
Caption: General synthetic workflow for N1-substituted analogs.
Step-by-Step Methodology:
-
Synthesis of Intermediate A: To a solution of 2,6-dichloro-3-nitropyridine in ethanol, add N,N-Diisopropylethylamine (DIPEA) and the desired primary amine (R1-NH2). Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool, concentrate, and purify by column chromatography to yield the substituted aminopyridine.
-
Synthesis of Intermediate B: Suspend Intermediate A in a mixture of ethanol and water. Add ammonium chloride and iron powder. Heat the mixture to reflux. The reaction progress can be monitored by the change in color from yellow to colorless. Upon completion, filter the hot solution through celite, concentrate the filtrate, and extract with an organic solvent to isolate the diamine product.
-
Cyclization to Final Product: Dissolve the diamine (Intermediate B) in triethyl orthoacetate. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux for several hours. After cooling, neutralize the reaction, remove the solvent under reduced pressure, and purify the residue by flash chromatography to obtain the final imidazo[4,5-c]pyridine analog.
Biological Assay: TLR7 Reporter Gene Assay
This assay quantifies the ability of a compound to activate the TLR7 signaling pathway in a cell-based system.
Materials:
-
HEK-293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Cell culture medium (DMEM with 10% FBS, antibiotics).
-
Test compounds dissolved in DMSO.
-
Positive control: A known TLR7 agonist like Imiquimod.[4]
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well cell culture plates.
-
Spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding: Plate the HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) to determine baseline activity.
-
Incubation: Incubate the plate for 18-24 hours at 37°C. During this time, TLR7 activation will lead to the expression and secretion of SEAP into the culture medium.
-
SEAP Detection: Transfer a small aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Signal Development: Add the SEAP detection reagent to each well containing the supernatant. Incubate at 37°C for 1-3 hours. The SEAP enzyme will react with the substrate in the reagent to produce a color change.
-
Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
Conclusion
The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold is a highly versatile and tunable platform for drug discovery. The structure-activity relationship studies detailed in this guide reveal distinct and often opposing structural requirements for optimizing activity towards different biological targets. For TLR7/8 agonism, substitutions at the N1, C2, and C6 positions are paramount, with a C6-amino group being a particularly critical determinant of activity. Conversely, for kinase inhibition, modifications at the N1, N3, and C4 positions of an imidazo[4,5-c]pyridin-2-one core are key to achieving high potency. The provided data and protocols offer a robust framework for researchers and drug development professionals to rationally design the next generation of therapeutics based on this powerful heterocyclic core.
References
-
MDPI. (n.d.). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Available from: [Link]
-
PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Available from: [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
PubMed. (n.d.). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Available from: [Link]
-
MySkinRecipes. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine. Available from: [Link]
- Springer Nature. (n.d.).
-
PubMed Central. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available from: [Link]
-
ResearchGate. (n.d.). Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. Available from: [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
PubMed Central. (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. Available from: [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
-
Preprints.org. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available from: [Link]
-
PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]
- Letters in Applied NanoBioScience. (2021).
-
National Institutes of Health. (n.d.). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. Available from: [Link]
-
InvivoGen. (n.d.). Synthetic TLR7 and TLR8 agonists. Available from: [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]
-
ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Available from: [Link]
-
PubMed. (n.d.). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Available from: [Link]
-
PubMed Central. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Available from: [Link]
-
PubMed. (n.d.). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[4,5-c]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Imidazopyridines, heterocyclic structures comprised of fused imidazole and pyridine rings, are cornerstone scaffolds in medicinal chemistry.[1][2] Their structural and electronic resemblance to naturally occurring purines allows them to interact readily with key biological macromolecules, making them privileged structures in drug design.[1][3] Among the various isomeric forms, imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine have garnered significant attention, each offering a unique combination of physicochemical and pharmacological properties.[1][4]
This guide provides a comparative analysis of these two critical scaffolds, delving into their structural nuances, synthetic accessibility, and established roles in medicine. We aim to equip researchers with the foundational knowledge to strategically select the appropriate scaffold for their specific drug discovery programs.
Structural and Physicochemical Distinctions
The key difference between the two isomers lies in the fusion of the imidazole and pyridine rings, which dictates the position of the nitrogen atoms and profoundly influences the molecule's properties.[2]
-
Imidazo[4,5-c]pyridine: Also known as 3-deazapurine, this scaffold closely mimics the purine core, facilitating interactions with biological targets that recognize purines, such as kinases and polymerases.[3]
-
Imidazo[1,2-a]pyridine: In this isomer, the imidazole ring is fused across the 1 and 2 positions of the pyridine ring. This arrangement results in a "nitrogen-bridged" heterocyclic system with distinct electronic and steric properties.[5]
This structural variance leads to tangible differences in key physicochemical parameters critical for drug development:
| Property | Imidazo[4,5-c]pyridine | Imidazo[1,2-a]pyridine | Rationale for Difference |
| Hydrogen Bonding | Possesses both H-bond donors and acceptors, mimicking purines. | Primarily an H-bond acceptor at the pyridine nitrogen. | The N-H group in the imidazole ring of the [4,5-c] isomer acts as a hydrogen bond donor. |
| Dipole Moment | Generally higher due to the arrangement of nitrogen atoms. | Varies with substitution, but typically different from the [4,5-c] isomer. | The vector sum of individual bond dipoles is sensitive to nitrogen placement. |
| Lipophilicity (LogP) | Can be modulated by substitution, but the core is relatively polar. | Often exhibits higher lipophilicity, which can be tuned. | The lack of an N-H donor and different electronic distribution can lead to increased lipophilicity. |
| Metabolic Stability | Can be susceptible to oxidation at various positions. | Metabolic pathways are well-studied; can be designed for improved stability. | The position of nitrogen atoms influences the sites of metabolism by cytochrome P450 enzymes. |
The ability to act as a bioisosteric replacement is a key consideration in scaffold selection. The imidazo[4,5-c]pyridine core is a classic bioisostere of purines, while the imidazo[1,2-a]pyridine scaffold has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the development of c-Met kinase inhibitors.[6]
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. Both imidazo[4,5-c] and imidazo[1,2-a]pyridines have well-established synthetic routes, but the starting materials and reaction conditions differ significantly.
Synthesis of Imidazo[4,5-c]pyridines
A common and effective strategy for constructing the imidazo[4,5-c]pyridine core involves the cyclization of a 3,4-diaminopyridine precursor.[1][7] This can be achieved through several methods:
-
Condensation with Carboxylic Acids: A straightforward approach involves the reaction of 3,4-diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA), often accelerated by microwave irradiation.[1]
-
Reaction with Aldehydes: Oxidative cyclization of 4,5-diaminopyridines with various aldehydes can also yield the desired scaffold.[7]
-
From Substituted Pyridines: More complex, multi-step syntheses can start from functionalized pyridines, such as 2,4-dichloro-3-nitropyridine, allowing for diverse substitution patterns.[8]
Workflow for Imidazo[4,5-c]pyridine Synthesis
Caption: General workflow for the synthesis of Imidazo[4,5-c]pyridines.
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is arguably more versatile, with numerous named reactions and methodologies developed. A cornerstone of this synthesis is the use of a 2-aminopyridine derivative as the starting material.
-
Tschitschibabin Reaction: The classic method involves the reaction of a 2-aminopyridine with an α-haloketone.[9]
-
Groebke-Blackburn-Bienaymé Reaction: This is a powerful one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, providing rapid access to diverse 3-aminoimidazo[1,2-a]pyridines.[10][11]
-
Modern Catalytic Methods: A wide array of modern synthetic methods have been developed, including copper-catalyzed reactions with nitroolefins, catalyst-free cascade reactions, and ultrasound-assisted syntheses.[12] These methods often offer milder conditions and broader functional group tolerance.[9][12]
Workflow for Imidazo[1,2-a]pyridine Synthesis (Tschitschibabin type)
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.
Biological Activities and Therapeutic Applications
Both scaffolds are present in a multitude of biologically active compounds and approved drugs, though they tend to be associated with different therapeutic areas.
Imidazo[4,5-c]pyridine: A Scaffold for Kinase Inhibitors and Antiviral Agents
The purine-like structure of imidazo[4,5-c]pyridines makes them particularly well-suited for targeting ATP-binding sites in kinases.[3] They have also shown significant promise in other areas:
-
Anticancer: Derivatives have been investigated as inhibitors of Src family kinases for glioblastoma and as PARP inhibitors, which can sensitize tumor cells to chemotherapy.[1][13] 3-Deazaneplanocin A, for example, is an inhibitor of the histone methyltransferase EZH2.[1][14]
-
Antiviral and Antimicrobial: This scaffold is found in compounds with antiviral, antibacterial, and antifungal properties.[3][15][16]
-
CNS Activity: Bamaluzole, an imidazo[4,5-c]pyridine, is a GABAA receptor agonist that was patented as an anticonvulsant.[1][14]
Imidazo[1,2-a]pyridine: A Privileged Scaffold for CNS and Beyond
The imidazo[1,2-a]pyridine core is arguably more prevalent in marketed drugs, particularly those targeting the central nervous system.[1][5]
-
Sedatives and Anxiolytics: This is the most well-known application, with blockbuster drugs like Zolpidem (Ambien) and other nonbenzodiazepines such as Alpidem and Saripidem acting as positive allosteric modulators of the GABAA receptor.[5][14][17]
-
Anticancer: A significant body of research has focused on imidazo[1,2-a]pyridine derivatives as potent anticancer agents, targeting kinases such as c-Met, VEGFR, and PI3K.[6][18]
-
Anti-infectives: This scaffold has demonstrated broad-spectrum anti-infective properties, including potent activity against Mycobacterium tuberculosis (including multi-drug resistant strains), various viruses, and protozoa.[5][19][20][21]
-
Other Applications: The therapeutic reach of this scaffold extends to cardiovascular drugs (Olprinone), anti-inflammatory agents (Miroprofen), and treatments for bone diseases (Minodronic acid).[14]
| Drug/Compound | Scaffold | Therapeutic Area | Mechanism of Action |
| Zolpidem (Ambien) | Imidazo[1,2-a]pyridine | Hypnotic | GABAA Receptor Modulator |
| Alpidem | Imidazo[1,2-a]pyridine | Anxiolytic | GABAA Receptor Modulator |
| Olprinone | Imidazo[1,2-a]pyridine | Cardiovascular | Cardiac Stimulant |
| Minodronic acid | Imidazo[1,2-a]pyridine | Osteoporosis | Bisphosphonate |
| 3-Deazaneplanocin A | Imidazo[4,5-c]pyridine | Anticancer/Antiviral | EZH2 Inhibitor |
| Bamaluzole | Imidazo[4,5-c]pyridine | Anticonvulsant | GABAA Receptor Agonist |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the synthesis of each scaffold.
Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol is adapted from a procedure involving the cyclization of a diaminopyridine with an aldehyde adduct.[15]
Materials:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of the Aldehyde Adduct: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a minimal amount of a suitable solvent. Add a solution of sodium metabisulfite (1.1 eq) in water and stir until a white precipitate forms. Filter the precipitate and dry to obtain the benzaldehyde-bisulfite adduct.
-
Cyclization Reaction: To a solution of 3,4-diaminopyridine (1.0 eq) in DMSO, add the prepared benzaldehyde-bisulfite adduct (1.2 eq).
-
Heating: Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation and Purification: Filter the crude product, wash with cold water, and dry. Purify the solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-1H-imidazo[4,5-c]pyridine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a classic Tschitschibabin reaction.[9][10]
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Initial Reaction: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Heating and Cyclization: Add sodium bicarbonate (1.5 eq) to the mixture. Heat the reaction at reflux for 8-12 hours. The reaction involves initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion
The imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine scaffolds, while isomeric, present distinct opportunities for drug discovery. The choice between them is a strategic decision guided by the therapeutic target and desired drug properties.
-
Choose Imidazo[4,5-c]pyridine when designing compounds that mimic purines, such as kinase or polymerase inhibitors. Its hydrogen bonding capabilities are a key feature for targeting ATP-binding sites.
-
Choose Imidazo[1,2-a]pyridine for its proven track record in CNS-active drugs, its synthetic versatility through multicomponent reactions, and its established role as a privileged scaffold with broad-spectrum biological activity.
A thorough understanding of their comparative synthesis, physicochemical properties, and biological applications empowers medicinal chemists to leverage these powerful heterocyclic systems to their full potential in the development of novel therapeutics.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Synthesis of functionalized imidazo[4,5-c]pyridine.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Imidazopyridine. Wikipedia.
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH.
- Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives.
- Unexpected Discovery of Satur
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 15. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 21. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Preclinical Cancer Research
This guide provides a comprehensive analysis of the in vivo efficacy of derivatives of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold in established animal models of cancer. As a privileged heterocyclic structure, imidazo[4,5-c]pyridines have garnered significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide array of biological targets. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these derivatives against alternative and standard-of-care therapies, supported by experimental data.
Introduction to the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a versatile scaffold that has been extensively explored for the development of novel therapeutics, particularly in oncology. The 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine moiety, in particular, serves as a key intermediate in the synthesis of potent kinase inhibitors, immunomodulatory agents, and antiviral drugs. Its structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds. This guide will focus on two promising therapeutic applications of derivatives from the broader imidazo[4,5-b] and [4,5-c]pyridine classes: as dual FLT3/Aurora kinase inhibitors for Acute Myeloid Leukemia (AML) and as DNA-PK inhibitors for radiosensitization in solid tumors.
I. Dual FLT3/Aurora Kinase Inhibitors in Acute Myeloid Leukemia (AML)
Derivatives of the imidazo[4,5-b]pyridine scaffold, a close structural isomer of the target scaffold, have demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, key targets in AML. Here, we compare the in vivo efficacy of a preclinical candidate from this class with established FLT3 inhibitors in the MV4-11 human AML xenograft model.
Comparative In Vivo Efficacy in the MV4-11 Xenograft Model
| Compound Class | Specific Compound | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Imidazo[4,5-b]pyridine Derivative | Preclinical Candidate | Nude mice with MV4-11 xenografts | Oral, daily | Strong inhibition of tumor growth; biomarker modulation consistent with dual FLT3 and Aurora kinase inhibition. | [1][2] |
| FLT3 Inhibitor (Type II) | Quizartinib | NOD/SCID mice with MV4-11 xenografts | 0.3-10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition (EC90 = 0.73 mg/kg).[3][4] | [3][4] |
| FLT3/AXL Inhibitor (Type I) | Gilteritinib | Nude mice with MV4-11 xenografts | 1-10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition; at 30 mg/kg, induced complete tumor regression and significantly prolonged survival.[1][5][6] | [1][5][6] |
| Multi-kinase Inhibitor | Midostaurin | Nude mice with AML xenografts | 80-100 mg/kg, oral, daily | Significantly lowered leukemia burden and increased median survival.[7] | [7] |
| Multi-kinase Inhibitor | Sorafenib | Mouse models of FLT3-ITD+ AML | Not specified | Increased IL-15 production, synergized with allogeneic CD8+ T cell response, leading to long-term survival.[8][9] | [8][9] |
Experimental Protocol: In Vivo Efficacy Assessment in an AML Xenograft Model
This protocol outlines a typical experimental workflow for evaluating the in vivo efficacy of a test compound in a subcutaneous AML xenograft model.
Figure 1: Workflow for AML xenograft studies.
Step-by-Step Methodology:
-
Cell Culture: MV4-11 human AML cells, which harbor the FLT3-ITD mutation, are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice), aged 6-8 weeks, are used.
-
Tumor Implantation: 1 x 107 MV4-11 cells in a suitable buffer are injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into treatment and control groups.[3]
-
Drug Administration: The test compound, competitor drugs (e.g., quizartinib, gilteritinib), and vehicle control are administered orally once daily.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment period.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.
II. DNA-PK Inhibitors as Radiosensitizers in Solid Tumors
6-Anilino Imidazo[4,5-c]pyridin-2-one derivatives have emerged as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK is a promising strategy to enhance the efficacy of radiotherapy.
Comparative In Vivo Efficacy as Radiosensitizers
| Compound Class | Specific Compound | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Imidazo[4,5-c]pyridin-2-one Derivative | Compound 78 | Nude mice with HCT116/54C and UT-SCC-74B xenografts | Oral | High oral bioavailability; sensitized tumors to radiation, leading to substantial tumor growth inhibition in combination with radiation. | [10] |
| DNA-PK Inhibitor | Peposertib (M3814) | Nude mice with HeLa, HCT-116, and FaDu xenografts | Oral | Potentiated the antitumor activity of ionizing radiation, leading to complete tumor regression at non-toxic doses.[10][11][12][13][14] | [10][11][12][13][14] |
| DNA-PK Inhibitor | AZD7648 | Nude mice with various xenograft and PDX models | Not specified | Efficient sensitizer of radiation- and doxorubicin-induced DNA damage, inducing sustained regressions.[15][16][17][18][19] | [15][16][17][18][19] |
| PARP Inhibitor | Olaparib | Nude mice with various xenograft models | Not specified | Radiosensitizing effects observed across various solid tumors, including breast and colon cancer models.[2][20][21][22][23][24][25][26] | [2][20][21][22][23][24][25][26] |
Experimental Protocol: In Vivo Radiosensitization Study
The following protocol describes a general workflow for assessing the radiosensitizing potential of a test compound in a solid tumor xenograft model.
Figure 3: Targeted signaling pathways.
Conclusion and Future Directions
Derivatives of the 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold and its isomers represent a promising class of compounds with significant potential in oncology. The preclinical in vivo data presented in this guide demonstrate their efficacy as potent kinase inhibitors and radiosensitizers in relevant animal models. The favorable comparison with established and investigational drugs underscores their potential for further development. Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application.
References
-
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells. [Link]
-
PARP inhibition radiosensitizes BRCA1 wildtype and mutated breast cancer to proton therapy. [Link]
-
PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. [Link]
-
Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. [Link]
-
Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
-
AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. [Link]
-
Quizartinib and AC886 exerted potent antitumor activity in the MV4-11 xenograft model. [Link]
-
DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. [Link]
-
Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. [Link]
-
Abstract CT248: AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. [Link]
-
PARP Inhibitors in Combination with Radiotherapy: To Do or Not to Do? [Link]
-
DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. [Link]
-
Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD + acute myeloid leukemia. [Link]
-
Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia. [Link]
-
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. [Link]
-
Inhibition of DNA-PK with AZD7648 sensitizes tumor cells to radiotherapy and induces type I interferon-dependent durable tumor control. [Link]
-
Radiosensitization Effect of PARP Inhibitor Talazoparib Involves Decreasing Mitochondrial Membrane Potential and Induction of Cellular Senescence. [Link]
-
Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. [Link]
-
Mouse models of human AML accurately predict chemotherapy response. [Link]
-
In vivo effects of midostaurin on growth of leukaemia cells in an established subcutaneous xenograft model. [Link]
-
Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia. [Link]
-
Combined AZD1208 and quizartinib treatment abrogates growth of MV4-11 cells and prolongs survival in subcutaneous and orthotopic in vivo models. [Link]
-
2D Ex vivo AML platform for evaluation of novel therapeutic agents. [Link]
-
AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. [Link]
-
Sorafenib promotes graft-versus-leukemia activity in mice and humans through IL-15 production in FLT3-ITD-mutant leukemia cells. [Link]
-
Co-treatment of BAY-234 and quizartinib promote tumor regression and prolong survival in mice. [Link]
-
Sorafenib promotes graft-versus-leukemia activity in mice and humans through IL-15 production in FLT3-ITD mutant leukemia cells. [Link]
-
Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. [Link]
-
A Prospective Study of Peritransplant Sorafenib for Patients with FLT3-ITD Acute Myeloid Leukemia Undergoing Allogeneic Transplantation. [Link]
-
In vivo xenograft study. a Line graph represents the results of HCT116 xenograft studies performed in athymic nude mice. [Link]
-
New Treatment Approach Could Redefine Standard Chemotherapy for Acute Myeloid Leukemia. [Link]
-
New CDX Models for AML Studies. [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link]
-
In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. [Link]
-
Sorafenib Plus Intensive Chemotherapy Improves Survival in Patients with Newly Diagnosed FLT3-ITD Mutation Positive Acute Myeloid Leukemia. [Link]
-
Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation. [Link]
-
HCT116 Xenograft Model. [Link]
-
In vivo activity using a HCT116 xenograft mouse model. [Link]
-
In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. [Link]
-
Real-World Efficacy Outcomes of FLT3-ITDmut Acute Myeloid Leukemia Patients Treated with Midostaurin in Combination with Intensive Induction. [Link]
-
Midostaurin for FLT3-mutated AML: a real-world analysis of effectiveness and infection risk at a single center. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Sorafenib promotes graft-versus-leukemia activity in mice and humans through IL-15 production in FLT3-ITD mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. [vivo.weill.cornell.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Pan-RAS Inhibitors: A Case Study of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its Contemporaries
This guide provides an in-depth, objective comparison of pan-RAS inhibitors, with a focus on 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its more aptly recognized counterparts in the field of SOS1 inhibition. We will delve into the core principles of their mechanism of action, present head-to-head performance data against known standards, and provide detailed experimental protocols to empower researchers in their own investigations. Our goal is to equip you with the necessary technical insights and practical methodologies to effectively evaluate and select the optimal pan-RAS inhibitor for your research needs.
Introduction: The Challenge of Targeting RAS and the Rise of SOS1 Inhibitors
The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are pivotal regulators of cell growth, differentiation, and survival.[1][2] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, occurring in approximately 25% of all tumors.[3] For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the absence of deep pockets for small molecule binding.[1]
A paradigm shift in RAS-targeted therapies has been the development of inhibitors that don't target RAS directly, but rather its upstream activators. One such key activator is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, thereby switching it to its active state.[4][5] By inhibiting the interaction between SOS1 and RAS, small molecules can effectively block RAS activation and downstream signaling through pathways like the MAPK/ERK cascade, which is crucial for cancer cell proliferation.[4][6]
This guide will focus on a class of compounds that function as pan-RAS inhibitors by targeting the SOS1::KRAS interaction. While the specific chemical name "6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine" is more accurately associated with the CDK8/19 inhibitor BI-1347, the spirit of the inquiry points towards the evaluation of pan-RAS inhibitors.[7][][9][10][11] Therefore, we will use BI-3406 , a well-characterized and potent SOS1 inhibitor, as our primary subject for this benchmarking study.[12][13][14] We will compare its performance against another widely recognized SOS1 inhibitor, BAY-293 .[5][15][16][17]
Mechanism of Action: Disrupting the SOS1::KRAS Interaction
SOS1 inhibitors like BI-3406 and BAY-293 are designed to bind to a specific pocket on the SOS1 protein, thereby preventing its interaction with RAS.[4][18] This allosteric inhibition locks RAS in its inactive, GDP-bound state, effectively shutting down the activation of downstream pro-proliferative signaling pathways.[6]
Caption: Mechanism of SOS1 Inhibition in the RAS/MAPK Pathway.
Benchmarking Against Known Standards: BI-3406 vs. BAY-293
To provide a clear and objective comparison, we have compiled key performance data for BI-3406 and BAY-293 from publicly available sources. These metrics are crucial for understanding the relative potency and efficacy of these inhibitors.
| Parameter | BI-3406 | BAY-293 | Reference(s) |
| Target | SOS1::KRAS Interaction | SOS1::KRAS Interaction | [12][13],[5][15] |
| IC50 (SOS1::KRAS Interaction) | 6 nM | 21 nM | [12],[15][16] |
| Cellular pERK Inhibition | Potent reduction of GTP-loaded KRAS and MAPK pathway signaling. | Efficiently inhibits pERK levels in K-562 cells. | [12],[15][17] |
| Anti-proliferative Activity | Effective in KRAS-driven cancers, especially in combination with MEK inhibitors. | Shows anti-proliferative activity against wild-type and KRAS mutant cell lines. | [14],[15][16] |
| Selectivity | Selective versus SOS2 (IC50 > 10 µM). | Selective against a panel of 358 kinases. | [13],[19] |
| Oral Bioavailability | Orally active and suitable for in vivo testing in rodents. | Not explicitly stated, but improvements in bioavailability noted as necessary for in vivo experiments. | [12][13],[20] |
Expert Insights: Both BI-3406 and BAY-293 are highly potent inhibitors of the SOS1::KRAS interaction. BI-3406 demonstrates a lower IC50 value, suggesting higher biochemical potency. Both compounds have shown efficacy in cellular assays by reducing downstream MAPK signaling and inhibiting cell proliferation. A key advantage of BI-3406 is its demonstrated oral bioavailability, making it a more readily available tool for in vivo studies.[12][13]
Experimental Protocols for Benchmarking SOS1 Inhibitors
To ensure the reproducibility and validity of your benchmarking studies, we provide the following detailed experimental protocols for key assays.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for SOS1::KRAS Interaction
This assay quantitatively measures the disruption of the SOS1 and KRAS protein-protein interaction by a test compound.
Materials:
-
Recombinant His-tagged SOS1 protein
-
Recombinant GST-tagged KRAS protein
-
Anti-His-Europium (Eu3+) Cryptate conjugate (donor)
-
Anti-GST-d2 conjugate (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compounds (e.g., BI-3406, BAY-293) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing His-SOS1 and GST-KRAS in assay buffer to each well.
-
Add 4 µL of a solution containing the anti-His-Eu3+ and anti-GST-d2 antibodies in assay buffer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for TR-FRET based SOS1::KRAS Interaction Assay.
Cell-Based Assay: Western Blot for Phospho-ERK (p-ERK)
This assay assesses the ability of a compound to inhibit the downstream MAPK signaling cascade in a cellular context.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the membrane using a chemiluminescence imaging system and quantify the band intensities.
-
Normalize the p-ERK signal to total ERK and the loading control (GAPDH).
Discussion and Future Perspectives
The development of SOS1 inhibitors like BI-3406 and BAY-293 represents a significant advancement in the quest to drug the historically challenging RAS oncogenes.[5][14] These compounds provide powerful tools for researchers to probe the intricacies of RAS signaling and offer a promising therapeutic strategy for a wide range of KRAS-driven cancers.[3][14]
Our comparative analysis highlights that while both BI-3406 and BAY-293 are potent and selective SOS1 inhibitors, BI-3406 exhibits superior biochemical potency and has been optimized for in vivo studies.[12][13][15][16] The choice between these and other emerging pan-RAS inhibitors will depend on the specific experimental context, including the need for in vivo efficacy and the desired selectivity profile.
The future of pan-RAS inhibition will likely involve combination therapies. As research has shown, combining SOS1 inhibitors with MEK inhibitors or mutant-specific KRAS inhibitors can lead to synergistic anti-tumor effects and overcome adaptive resistance mechanisms.[14][18][21][22] The experimental protocols provided in this guide will be invaluable for evaluating such combination strategies and for the continued development of next-generation pan-RAS inhibitors.
References
-
SOS1::KRAS inhibitor | BI-3406 | opnMe | Boehringer Ingelheim. (URL: [Link])
-
What are SOS1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD | PNAS. (URL: [Link])
-
Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design. (URL: [Link])
-
Definition of SOS1 inhibitor MRTX0902 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
BI-3406: A Potent and Selective SOS1/KRAS Inhibitor - Drug Hunter. (URL: [Link])
-
Targeting RAS oncogenesis with SOS1 inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
The rapidly growing landscape of RAS inhibitors: from selective allele blockade to broad inhibition strategies - NIH. (URL: [Link])
-
Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - NIH. (URL: [Link])
-
BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed. (URL: [Link])
-
Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | PNAS. (URL: [Link])
-
BAY-293 - the Chemical Probes Portal. (URL: [Link])
-
The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - NIH. (URL: [Link])
-
SOS1::KRAS inhibitor (BI 1701963): mechanism of action - YouTube. (URL: [Link])
-
Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC - PubMed Central. (URL: [Link])
-
Continued Development of RAS Inhibitors Leads the Charge in Pancreatic Cancer Research | OncLive. (URL: [Link])
-
[PDF] Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | Semantic Scholar. (URL: [Link])
-
Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC - NIH. (URL: [Link])
-
Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. (URL: [Link])
-
Potency and selectivity of a novel pan-RAS inhibitor in 3D bioprinted organoid tumor models. (URL: [Link])
-
Erasca Announces Promising Early Clinical Data for ERAS-0015 and 2026-2027 Milestones. (URL: [Link])
-
Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. (URL: [Link])
-
Response and Resistance to RAS Inhibition in Cancer - AACR Journals. (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (URL: [Link])
-
Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central. (URL: [Link])
-
6-Chloro-3-methyl-4-(phenylmethoxy)-3H-imidazo[4,5-c]pyridine - ChemBK. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Facebook [cancer.gov]
- 7. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-1347 |CAS:2163056-91-3 Probechem Biochemicals [probechem.com]
- 11. BI-1347 | CymitQuimica [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. pnas.org [pnas.org]
- 19. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 20. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle complex chemical compounds not just effectively, but with the highest degree of safety. The compound 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, an imidazopyridine derivative used as a heterocyclic building block in pharmaceutical research, requires meticulous handling and disposal due to its chemical structure.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Chemical Profile
-
Hazard Inference: Structurally similar chlorinated pyridine and imidazopyridine compounds are classified as harmful if swallowed, skin irritants, and serious eye irritants.[2][3][4]
-
The Halogen Factor: The presence of a chlorine atom is the most significant factor for disposal. Halogenated organic compounds can form highly toxic and persistent environmental pollutants, such as dioxins and furans, if not combusted at sufficiently high temperatures.[5][6]
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes must be properly characterized.[7][8] Due to its chlorinated nature, this compound would likely be classified as a hazardous waste, necessitating a "cradle-to-grave" management system.[8]
Scientific Principle: The robust carbon-chlorine bond and the stable heterocyclic ring structure mean that significant energy input is required for complete destruction. This inherent stability dictates the stringent disposal methods required to prevent the release of hazardous intermediates into the environment.
Personnel Protection and Engineering Controls: Your First Line of Defense
Before any waste is handled, ensuring the safety of laboratory personnel is paramount. Adherence to a strict Personal Protective Equipment (PPE) and engineering control regimen is non-negotiable.
Step-by-Step PPE Protocol:
-
Engineering Controls: All handling of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, including waste consolidation, must be performed within a properly functioning and certified chemical fume hood.[9][10][11]
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[12] The outer glove provides the primary barrier, while the inner glove protects against contamination during the removal of the outer glove.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes and potential aerosolized particles.[12][13][14]
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required to protect the body and personal clothing from contamination.[12]
-
Respiratory Protection: While the fume hood is the primary respiratory control, a NIOSH-approved respirator (e.g., N100, R100, or P100) should be available for emergency situations like a significant spill outside of containment.[12]
Rationale: This multi-layered PPE approach creates redundant barriers to exposure. Each component is selected to mitigate specific risks: dermal absorption (gloves, gown), eye contact (goggles, face shield), and inhalation (fume hood).[13][15][16]
On-Site Waste Segregation and Collection Protocol
Proper segregation and containment at the point of generation are critical to prevent accidental mixing of incompatible chemicals and to ensure the waste is ready for its final disposal pathway.
Step-by-Step Collection Protocol:
-
Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a sealable, airtight lid.[9][11][17]
-
Label Correctly: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9] The label must include:
-
The full chemical name: "Waste 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine"
-
All components and their approximate percentages if it is a solution.
-
The date the waste was first added.
-
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[9][11]
-
Maintain Closed Containers: Keep the waste container securely closed at all times, except when actively adding waste.[17] This prevents the release of vapors into the laboratory.
-
Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Approved Disposal Pathway: High-Temperature Incineration
The definitive and required method for the final disposal of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is high-temperature incineration by a licensed hazardous waste management company.[18][19] This is not a procedure to be performed in a standard laboratory setting.
Technical Specifications for Incineration:
| Parameter | Specification | Scientific Rationale |
| Combustion Temperature | Minimum of 1100°C (2012°F) | Ensures the complete thermal decomposition of the halogenated organic structure, preventing the formation of toxic dioxins and furans.[5][6][20] |
| Gas Residence Time | Minimum of 2 seconds | Provides sufficient time at high temperature for the complete oxidation of all organic materials and their intermediates.[6][21] |
| Flue Gas Treatment | Required Acid Gas Scrubber | Neutralizes the acidic gases (primarily hydrogen chloride, HCl) that are formed as byproducts of combusting chlorinated compounds.[20] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling different waste streams of this compound.
Caption: Disposal workflow for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine waste streams.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Small Spill (within a fume hood):
-
Ensure all PPE is worn.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[9][10]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable container for hazardous waste disposal.[10][22]
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate the area and alert all nearby personnel.[9]
-
If safe to do so, close the door to the laboratory to contain the vapors.
-
Contact your institution's Environmental Health & Safety (EHS) office or local emergency services immediately. Do not attempt to clean up a large spill yourself.
-
References
-
Incineration - Zero Waste Europe. [Link]
-
Incineration Techniques for Control of Volatile Organic Compound Emissions. Journal of the Air Pollution Control Association. [Link]
-
Air Pollution Control Technology Fact Sheet - EPA. [Link]
- CN105347573A - Treatment method for pyridine wastewater - Google P
-
Treatment of Pyridine and Pyridine Derivatives Wastewater - Jiangsu Haipu Functional Materials Co.,Ltd. [Link]
-
Basic principles of waste incineration. In: Persistent Organic Pollutants (POPs) Toolkit. [Link]
-
Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]
- CN105000616A - Method for removing residual pyridine in waste water - Google P
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics - MDPI. [Link]
-
Development of techniques for purification of waste waters: Removal of pyridine from aqueous solution by adsorption at high-area C-cloth electrodes using in situ optical spectrometry - ResearchGate. [Link]
-
Standard Operating Procedures for Pyridine - University of Washington. [Link]
-
Pyridine - SAFETY DATA SHEET - Penta chemicals. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 - Occupational Safety and Health Administration. [Link]
-
Standard Operating Procedures for Imidazole - University of Washington. [Link]
-
5 Types of PPE for Hazardous Chemicals - Hazmat School. [Link]
-
Recommendation of occupational exposure limits (2025–2026) - PMC - NIH. [Link]
-
A75706 - SAFETY DATA SHEET. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - Occupational Safety and Health Administration. [Link]
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-2 - Occupational Safety and Health Administration. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Table of exposure limits for chemical and biological substances - WorkSafeBC. [Link]
-
2 - SAFETY DATA SHEET. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]
-
Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001, Listing of Hazardous Waste (40 CFR Sections - EPA. [Link]
-
Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations - US EPA. [Link]
-
Pyridine: incident management - GOV.UK. [Link]
-
6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine - MySkinRecipes. [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]
-
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine - PubChem. [Link]
-
Waste Code - RCRAInfo - EPA. [Link]
Sources
- 1. 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. basel.int [basel.int]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. echemi.com [echemi.com]
- 20. epa.gov [epa.gov]
- 21. zeeco.com [zeeco.com]
- 22. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Handling 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine. The following guidance is synthesized from safety data for structurally related compounds, including pyridine derivatives and other imidazopyridines. It is imperative that this document supplements, but does not replace, a thorough, site-specific risk assessment and strict adherence to your institution's established safety protocols.
Hazard Analysis: Understanding the Risk Profile
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of heterocyclic compounds, which are foundational in pharmaceutical development for their diverse biological activities.[1][2] However, this utility necessitates a cautious approach, as related chemical structures present notable hazards.
The primary risks are extrapolated from pyridine and its chlorinated derivatives, which are often harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They are typically classified as skin and eye irritants.[4][5] For instance, the GHS classification for a similar compound, 6-Chloro-3-fluoro-2-methylpyridine, includes warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] Furthermore, studies on other imidazo-based heterocyclic derivatives have indicated cytotoxic potential, suggesting that compounds in this family should be handled with care to avoid cellular exposure.[7]
Given this profile, a comprehensive personal protective equipment (PPE) plan is the cornerstone of safe handling.
The Core Defense: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. The following recommendations are based on a conservative assessment of the potential hazards.
Table 1: Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles with side shields. A face shield worn over goggles is mandatory when there is a risk of splashing. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and potential vapors of pyridine-like compounds, which can cause serious and potentially permanent eye damage. |
| Hand Protection | Chemically resistant gloves such as Butyl rubber or Neoprene. Nitrile gloves are not recommended for prolonged contact with pyridine derivatives and should be changed frequently if used for brief tasks.[8] Always inspect gloves for damage before use. | EN 374 (EU) or equivalent | Pyridine and its derivatives can be absorbed through the skin and may degrade common glove materials like latex.[8] Butyl rubber provides superior resistance to this chemical class, ensuring a reliable barrier. |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk procedures, chemically resistant coveralls should be considered. | N/A | Provides a primary barrier against accidental skin contact from spills and splashes.[9] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) | The volatile nature of similar compounds necessitates the use of a fume hood to prevent inhalation, which can cause respiratory tract irritation.[10][11] A respirator provides essential protection if fume hood containment is breached. |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. All manipulations of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, including weighing and solution preparation, must occur within the fume hood.[10]
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[8]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., dry sand, earth, or a commercial solvent adsorbent) is readily available.[11]
Handling Procedure
-
Don PPE: Before entering the designated work area, correctly don all required PPE as specified in Table 1.
-
Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source for flammable pyridine-based compounds.[3]
-
Manipulation: Handle the material carefully to avoid creating dust or aerosols.[12] Use non-sparking tools for all transfers.
-
Container Management: Keep the chemical container tightly closed when not in use to minimize vapor release.[10]
Post-Handling Decontamination
-
Surface Cleaning: Upon completion of work, decontaminate all surfaces and equipment using an appropriate solvent and then wipe clean.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[11] Do not eat, drink, or smoke in the laboratory area.[13]
Emergency and Disposal Protocols
Emergency First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[14]
Spill Response
-
Small Spill: For minor spills that can be cleaned up quickly, trained personnel wearing full PPE should use an inert absorbent material to contain and collect the spill.[11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Prevent the spill from entering drains.[5] Alert your institution's environmental health and safety (EHS) department.
Waste Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Segregation: Collect all waste containing 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine, including excess material and contaminated consumables, in a dedicated, clearly labeled, and sealable hazardous waste container.[8][15]
-
Container Rinsing: Empty containers must be managed properly. The first rinse of a container that held the chemical should be collected as hazardous waste. For compounds with high toxicity, the first three rinses must be collected.[15]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[14] All waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[12]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely managing 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine in a laboratory setting.
Caption: Workflow for the safe handling of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet. Available at: [Link]
-
Kishida Chemical Co.,Ltd. (2023, February 1). Pyridine Safety Data Sheet. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Available at: [Link]
-
J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 12). 2-Chloro-6-methyl-3-pyridinecarbonitrile Safety Data Sheet. Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2022). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
